Fomesafen sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(1Z)-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzenecarboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O6S.Na/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19;/h2-7H,1H3,(H,20,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHGSCXKJPJNAB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=C(C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/N=C(/C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])\[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N2NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72178-02-0 (Parent) | |
| Record name | Fomesafen-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034921 | |
| Record name | Fomesafen-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108731-70-0 | |
| Record name | Fomesafen-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fomesafen-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium 5-(2-chloro-a,a,a-trifluoro-p-tolyloxy)-N-methylsulfonyl-2-nitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOMESAFEN-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0SNA1AMVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Fomesafen Sodium for Environmental Modeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Fomesafen (B1673529) sodium, a selective herbicide, with a focus on data relevant to environmental modeling. The information is compiled from regulatory documents, scientific literature, and chemical databases to support researchers and scientists in assessing the environmental fate and transport of this compound.
Introduction
Fomesafen sodium, the sodium salt of Fomesafen, is a widely used herbicide for the control of broadleaf weeds in various crops.[1][2] Its environmental behavior is governed by a range of physicochemical properties that influence its mobility, persistence, and potential for off-site transport. Understanding these properties is crucial for developing accurate environmental models to predict its distribution and impact on different environmental compartments, including soil, water, and air. This guide summarizes key quantitative data, outlines the standard experimental protocols for their determination, and provides visual representations of its environmental fate pathways.
Physicochemical Properties of this compound
The following tables summarize the key physicochemical properties of this compound. It is important to note that some properties are reported for the parent acid, Fomesafen, as they are closely related and often used in regulatory assessments. Values can vary depending on experimental conditions such as temperature and pH.
Table 1: Identification and General Properties
| Property | Value | Reference(s) |
| Common Name | This compound | [3] |
| CAS Number | 108731-70-0 | [1][3] |
| Molecular Formula | C15H9ClF3N2NaO6S | [3] |
| Molecular Weight | 460.7 g/mol | [3] |
| Physical State | White crystalline solid | [1] |
| Dissociation Constant (pKa) | 2.83 at 20°C (for Fomesafen) | [4] |
Table 2: Properties for Environmental Modeling
| Property | Value | Reference(s) |
| Water Solubility | - 600,000 mg/L for sodium salt - pH-dependent for Fomesafen acid: - 91 mg/L (pH 5) - 1,200 mg/L (pH 7) - 10,000 mg/L (pH 9) | [4][5][6] |
| Vapor Pressure | < 4 x 10-9 kPa at 20°C (for Fomesafen) | [4] |
| Henry's Law Constant | < 2 x 10-7 Pa m³/mol at 20°C (pH 7.0 for Fomesafen) | [4] |
| Octanol-Water Partition Coefficient (log Kow) | -1.2 (for this compound) 3.4 at pH 4 (for Fomesafen) | [4][7] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Average is 60 mL/g for the Na salt. Varies with soil type and pH, with reported ranges from 58 to 1467 mL g−1 for Fomesafen. Sorption increases as pH decreases. | [6][8] |
| Hydrolysis Half-Life | Stable to hydrolysis; estimated half-life of about 3 years at 25°C, not pH-dependent. | [9] |
| Photodegradation Half-Life in Water | Slow, with a reported half-life of 49 to 289 days. | [10] |
| Aerobic Soil Metabolism Half-Life | Persistent, with reported half-lives ranging from 50 to 150 days in surface soils under actual use conditions. Can be as long as 1 year in northern aerobic soils. | [9][10] |
| Anaerobic Soil Metabolism Half-Life | Rapid degradation, with a half-life of less than 3 weeks. | [5] |
Experimental Protocols
The physicochemical properties listed above are typically determined for regulatory purposes using standardized and internationally recognized methods, such as the OECD Guidelines for the Testing of Chemicals and the EPA Office of Chemical Safety and Pollution Prevention (OCSPP) series. These protocols ensure data quality and comparability across different laboratories.
Water Solubility (OECD 105)
The water solubility of a compound is determined by either the column elution method or the flask method.
-
Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is measured after reaching equilibrium.
-
Methodology:
-
A preliminary test is conducted to estimate the approximate solubility.
-
For the flask method, a sufficient amount of the substance is added to water in a flask and agitated at a constant temperature until equilibrium is reached.
-
The solution is then centrifuged or filtered to remove undissolved particles.
-
The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).
-
The experiment is performed at a controlled temperature, typically 20°C.
-
Vapor Pressure (OECD 104)
Vapor pressure is a measure of a substance's volatility.
-
Principle: Various methods can be used, including the dynamic method, static method, and effusion method. The choice of method depends on the expected vapor pressure range.
-
Methodology (Static Method):
-
A known amount of the substance is introduced into a vacuum-sealed container equipped with a pressure measuring device.
-
The container is thermostated at the desired temperature.
-
The pressure of the vapor in equilibrium with the substance is measured.
-
Measurements are taken at a minimum of two different temperatures.
-
Octanol-Water Partition Coefficient (Kow) (OECD 107, 117, 123)
The octanol-water partition coefficient is a measure of a substance's lipophilicity.
-
Principle: The shake-flask method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water and measuring its concentration in each phase after equilibrium is reached. The HPLC method (OECD 117) estimates Kow based on the retention time on a reverse-phase HPLC column. The slow-stirring method (OECD 123) is used for highly hydrophobic substances.
-
Methodology (Shake-Flask Method):
-
A solution of the test substance in either n-octanol or water is prepared.
-
The solution is mixed with the other solvent (water or n-octanol, respectively) in a vessel.
-
The mixture is shaken until partitioning equilibrium is achieved.
-
The phases are separated by centrifugation.
-
The concentration of the substance in both the n-octanol and water phases is determined.
-
The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Soil Adsorption/Desorption (OECD 106)
The soil adsorption coefficient (Koc) indicates the tendency of a chemical to bind to soil organic matter.
-
Principle: The batch equilibrium method is commonly used. The test substance in solution is brought into contact with a soil sample, and the distribution of the substance between the soil and the aqueous phase is measured at equilibrium.
-
Methodology:
-
A solution of the test substance in 0.01 M CaCl2 is prepared.
-
The solution is added to a known amount of soil in a centrifuge tube.
-
The tubes are agitated for a defined period to reach equilibrium.
-
The soil and solution are separated by centrifugation.
-
The concentration of the test substance remaining in the supernatant is measured.
-
The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in solution.
-
The adsorption coefficient (Kd) is calculated, and this is then normalized to the organic carbon content of the soil to give the Koc value.
-
Environmental Fate and Transport
The physicochemical properties of this compound dictate its behavior in the environment. Its high water solubility and low Koc value suggest a potential for mobility in soil and leaching into groundwater.[2] However, its degradation, particularly under anaerobic conditions, can mitigate this potential.
Degradation Pathways
This compound is primarily degraded in the environment through microbial processes. It is relatively stable to hydrolysis.[9] In soil, it can undergo both aerobic and anaerobic degradation. The major degradation product identified in field studies is fomesafen amine.[10]
Caption: Environmental fate and transport pathways of this compound.
Experimental Workflow for Soil Adsorption/Desorption Study
The following diagram illustrates a typical workflow for determining the soil adsorption/desorption coefficient (Koc) based on the OECD 106 guideline.
Caption: Workflow for determining soil adsorption coefficient (Koc).
Conclusion
The physicochemical properties of this compound indicate that it is a water-soluble, non-volatile herbicide with a potential for leaching in soils with low organic matter content. However, its environmental persistence is significantly influenced by microbial degradation, which is more rapid under anaerobic conditions. The data and experimental protocols presented in this guide provide a foundation for researchers to develop and parameterize environmental models to accurately predict the fate and transport of this compound in various environmental scenarios. Accurate modeling, in turn, supports informed risk assessments and sustainable use of this herbicide.
References
- 1. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. This compound | C15H9ClF3N2NaO6S | CID 9570991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apvma.gov.au [apvma.gov.au]
- 5. isws.illinois.edu [isws.illinois.edu]
- 6. Fomesafen | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 8. Adsorption, desorption and persistence of fomesafen in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Fomesafen Sodium: A Technical Guide to its CAS Number, Chemical Structure, and Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of fomesafen (B1673529) sodium, a widely used selective herbicide. This document details its Chemical Abstracts Service (CAS) number, elucidates its chemical structure, and outlines the methodologies used for its characterization.
Core Data Presentation
Fomesafen sodium is registered under CAS Number 108731-70-0 .[1][2][3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉ClF₃N₂NaO₆S | [1] |
| Molecular Weight | 460.74 g/mol | [1] |
| Melting Point | 220-221 °C | [2] |
| pKa | 2.83 | [4] |
| Water Solubility (pH 7, 25°C) | >10 g/L | [4] |
| LogP (octanol/water partition coefficient) | 2.9 (at pH 1) | [5] |
Chemical Structure Elucidation
The chemical structure of this compound has been determined and confirmed through a combination of synthetic chemistry and various spectroscopic methods. While detailed raw spectral data from the original elucidation is not widely available in the public domain, the structural assignment is supported by data from various analytical techniques used in its synthesis and residue analysis. The IUPAC name for this compound is sodium;5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide.[3]
Structural Features:
The molecule consists of a central benzamide (B126) ring substituted with a nitro group and a diphenyl ether linkage. The diphenyl ether portion contains a chlorine atom and a trifluoromethyl group. The amide nitrogen is further substituted with a methylsulfonyl group. The sodium salt is formed at the sulfonamide nitrogen.
Experimental Protocols
The elucidation of this compound's structure is intrinsically linked to its synthesis. The following section details a typical synthetic protocol and the analytical methods used for characterization.
Synthesis of Fomesafen
A common synthetic route to fomesafen involves a multi-step process starting from 3-hydroxybenzoic acid. This pathway provides strong evidence for the final chemical structure. A detailed protocol based on published synthesis information is as follows:[6][7]
Step 1: Etherification
-
Reactants: m-Hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride.
-
Procedure: These two compounds undergo an etherification reaction to form 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. This reaction establishes the core diphenyl ether structure.
Step 2: Nitration
-
Reactant: 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid.
-
Reagents: A mixture of nitric acid and sulfuric acid.
-
Procedure: The benzoic acid derivative from Step 1 is nitrated. The nitro group is directed to the position ortho to the carboxylic acid and meta to the ether linkage, yielding 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.
Step 3: Amidation
-
Reactants: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid and methanesulfonamide (B31651).
-
Procedure: The carboxylic acid is first converted to its more reactive acid chloride, typically using thionyl chloride. The resulting acid chloride is then reacted with methanesulfonamide to form the N-sulfonylbenzamide, which is fomesafen.
Step 4: Salt Formation
-
Reactant: Fomesafen.
-
Reagent: Sodium hydroxide (B78521) or another suitable sodium base.
-
Procedure: Fomesafen is treated with a sodium base to deprotonate the sulfonamide nitrogen, forming the sodium salt, this compound.
Analytical Characterization Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the purification and analysis of fomesafen. A typical method involves a C18 reversed-phase column with a mobile phase consisting of an acetonitrile/water gradient, often with a pH modifier like phosphoric acid to ensure consistent ionization. Detection is commonly performed using a UV detector at around 290 nm.[8][9]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight and fragmentation pattern of fomesafen.[10] The exact mass measurement of the molecular ion provides strong evidence for the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can be used to confirm the connectivity of the different structural components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms in a molecule. Although detailed spectra for this compound are not publicly available, the expected chemical shifts and coupling patterns from the aromatic protons, the methyl group of the sulfonamide, and the various carbon atoms would provide definitive structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for fomesafen would include those for the N-H stretch (in the free acid form), C=O stretch of the amide, S=O stretches of the sulfonyl group, and C-O-C stretch of the ether linkage, as well as aromatic C-H and C=C stretching vibrations.
Visualizations
Synthesis Workflow
The logical flow of the synthesis of fomesafen can be visualized as follows:
Mechanism of Action: Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition
Fomesafen acts as a herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the biosynthesis of chlorophyll (B73375) in plants. The inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and ultimately, cell death.
References
- 1. This compound | C15H9ClF3N2NaO6S | CID 9570991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fomesafen-sodium | CAS#:108731-70-0 | Chemsrc [chemsrc.com]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103387524A - Preparation method of fomesafen - Google Patents [patents.google.com]
- 7. Fomesafen synthesis - chemicalbook [chemicalbook.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Fomesafen Sodium: An In-Depth Technical Guide to its Degradation Pathways in Soil and Water Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomesafen (B1673529) sodium, the salt of fomesafen, is a selective herbicide widely used for the control of broadleaf weeds in various agricultural settings. As a member of the diphenyl ether class of herbicides, its mode of action involves the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, leading to cell membrane disruption in susceptible plants.[1] Understanding the environmental fate of fomesafen is crucial for assessing its ecological impact and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the degradation pathways of fomesafen in soil and water systems, compiling quantitative data, detailed experimental methodologies, and visual representations of the degradation processes.
Data Presentation: Quantitative Degradation Data
The persistence and degradation rate of fomesafen are influenced by various environmental factors, including soil type, moisture, temperature, and the presence of microorganisms. The following tables summarize key quantitative data on the degradation of fomesafen in soil and water.
Table 1: Fomesafen Degradation Half-Life in Soil
| Condition | Soil Type | Half-Life (DT50) | Reference(s) |
| Aerobic | Various | 6 to 12 months | [2] |
| Aerobic | Field Average | 100 days | [3] |
| Aerobic | Cecil sandy loam (1x rate) | 47 days | [4] |
| Aerobic | Cecil sandy loam (2x rate) | 34 days | [4] |
| Aerobic | Tifton loamy sand (1x rate) | 6 days | [4] |
| Aerobic | Tifton loamy sand (2x rate) | 4 days | [4] |
| Anaerobic (Flooded) | - | < 3 weeks (< 20 days) | [1][3] |
| Aerobic Flooded | - | 8.7 to 19.9 weeks | |
| No-Till System | - | 60 to 71 days | [5][6] |
| Conventional Tillage | - | 99 to 114 days | [5][6] |
Table 2: Fomesafen Degradation in Water Systems
| Degradation Process | Condition | Half-Life (DT50) | Reference(s) |
| Photodegradation (Photolysis) | Water | 49 to 289 days | [1][7] |
| Hydrolysis | pH 4, 7, 9 | Stable | [8] |
| Aerobic Aquatic Metabolism | Water phase | 4.3 to 8.2 days | [8] |
| Anaerobic Aquatic Metabolism | Soil:water systems | 3.6 to 5.1 days (total system) | [9] |
Experimental Protocols
The study of fomesafen degradation involves a combination of laboratory and field experiments. The following sections outline the general methodologies employed in these studies.
Soil Degradation Studies (Aerobic and Anaerobic)
Aerobic and anaerobic soil metabolism studies are conducted to determine the rate and pathway of fomesafen degradation in soil under controlled laboratory conditions.
-
Soil Selection and Preparation: Representative soil types are collected, sieved to remove large debris, and characterized for properties such as pH, organic matter content, and texture.
-
Test Substance Application: Radiolabeled (commonly ¹⁴C) fomesafen is applied to the soil samples to facilitate tracking of the parent compound and its degradation products.
-
Incubation:
-
Aerobic: Soil samples are maintained at a specific temperature (e.g., 20-25°C) and moisture content, with continuous aeration to ensure aerobic conditions.
-
Anaerobic: After an initial aerobic phase to allow for microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling: Soil samples are collected at various time intervals throughout the incubation period.
-
Extraction: Fomesafen and its metabolites are extracted from the soil using organic solvents, such as a mixture of methylene (B1212753) chloride and acidified water.[10]
-
Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection to identify and quantify the parent fomesafen and its degradation products.[11][12][13]
Photodegradation Studies in Water (Photolysis)
Photolysis studies assess the degradation of fomesafen in water when exposed to light.
-
Solution Preparation: A solution of fomesafen in a buffered aqueous solution (e.g., pH 7) is prepared.
-
Light Exposure: The solution is exposed to a light source that simulates natural sunlight. Dark control samples are maintained under the same conditions but shielded from light to measure any degradation that is not light-induced.
-
Sampling: Aliquots of the solution are taken at predetermined time points.
-
Analysis: The concentration of fomesafen in the samples is determined by HPLC to calculate the rate of photolytic degradation.
Hydrolysis Studies
Hydrolysis studies evaluate the stability of fomesafen in water at different pH levels.
-
Solution Preparation: Fomesafen is dissolved in sterile aqueous buffer solutions of varying pH (typically pH 4, 7, and 9).
-
Incubation: The solutions are incubated in the dark at a constant temperature.
-
Sampling: Samples are collected at regular intervals.
-
Analysis: The concentration of fomesafen is measured by HPLC to determine if any degradation has occurred due to hydrolysis. Fomesafen is generally found to be stable to hydrolysis.[8]
Degradation Pathways
The primary degradation pathways of fomesafen differ between soil and water environments. In soil, microbial degradation is the dominant process, while in water, photolysis plays a more significant role, although it is a slow process.
Soil Degradation Pathway
In soil, the degradation of fomesafen is primarily mediated by microorganisms. A key pathway involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).[14] This is often followed by other transformations.
The major degradation product identified in several studies is 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-N-methylsulphonyl-panthranilamide, also referred to as fomesafen amine.[1] A minor degradation product is 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy) anthranilic acid (fomesafen amino acid).[1]
One identified microbial degradation pathway proceeds as follows:
-
Nitro Reduction: The nitro group of fomesafen is reduced to an amino group, forming amino-fomesafen.
-
Acetylation: The newly formed amino group is acetylated.
-
Dechlorination: The chlorine atom is removed from the aromatic ring.
-
S-N Bond Cleavage: The bond between the sulfur and nitrogen atoms is broken.[14]
Another proposed pathway involves the reduction of the nitro group followed by the hydrolysis of the amide bond.[11]
Water Degradation Pathway
In aquatic environments, fomesafen is relatively persistent. It is stable to hydrolysis across a range of environmentally relevant pH levels.[8] The primary abiotic degradation pathway in water is photolysis, although this process is slow, with half-lives ranging from 49 to 289 days.[1]
Visualizations
Fomesafen Degradation Pathway in Soil
Caption: Microbial degradation pathway of fomesafen in soil.
Fomesafen Degradation in Water Systems
Caption: Degradation processes for fomesafen in aquatic environments.
Experimental Workflow for Fomesafen Degradation Study
Caption: General experimental workflow for studying fomesafen degradation.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. isws.illinois.edu [isws.illinois.edu]
- 4. asacim.org.ar [asacim.org.ar]
- 5. researchgate.net [researchgate.net]
- 6. Mobility and persistence of the herbicide fomesafen in soils cultivated with bean plants using SLE/LTP and HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. apvma.gov.au [apvma.gov.au]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. qascf.com [qascf.com]
- 14. Microbial degradation of fomesafen by a newly isolated strain Pseudomonas zeshuii BY-1 and the biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Herbicidal Activity of Fomesafen Sodium on Broadleaf Weeds: A Technical Guide
Abstract
Fomesafen (B1673529) sodium, a member of the diphenylether chemical class, is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds in various crops, notably soybeans and cotton.[1][2] Its herbicidal activity stems from the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a critical component in the chlorophyll (B73375) and heme biosynthesis pathway.[3] This inhibition triggers a cascade of photodynamic events, leading to rapid lipid peroxidation, cell membrane disruption, and ultimately, plant death.[4][5] This technical guide provides an in-depth examination of the molecular mechanism of fomesafen sodium, presents quantitative efficacy data against key broadleaf weed species, and details the experimental protocols necessary for its evaluation.
Physicochemical Properties of Fomesafen
Fomesafen is an organic compound typically formulated as its sodium salt to enhance water solubility for agricultural applications.[2][6] Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(methanesulfonyl)-2-nitrobenzamide | [1] |
| Chemical Formula | C₁₅H₁₀ClF₃N₂O₆S | [1] |
| Molar Mass | 438.76 g·mol⁻¹ | [1] |
| CAS Number | 72178-02-0 | [1] |
| Site of Action | Group 14: Protoporphyrinogen Oxidase (PPO) Inhibitor | [3][6] |
| Water Solubility | 50 mg/L (acid); >600,000 mg/L (sodium salt) | [6] |
| Soil Persistence (Half-life) | 63 - 527 days (soil type dependent) | [7] |
| Log P (octanol/water) | -1.2 (20 °C) | [1] |
Mechanism of Action
The herbicidal efficacy of this compound is initiated by its competitive inhibition of the protoporphyrinogen oxidase (PPO) enzyme, also known as Protox.[5][8] PPO is a flavoprotein located in the chloroplast and mitochondrial membranes that catalyzes the penultimate step in the heme and chlorophyll biosynthesis pathway: the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[5][9]
-
PPO Inhibition : Fomesafen binds to the PPO enzyme, blocking the active site and preventing the conversion of PPGIX to PPIX.[5]
-
Substrate Accumulation & Leakage : This enzymatic blockage leads to the accumulation of the substrate, PPGIX, within the plastids.[8] The excess PPGIX leaks from the chloroplasts into the cytoplasm.[5]
-
Non-Enzymatic Oxidation : In the cytoplasm, PPGIX is rapidly oxidized to PPIX by non-enzymatic processes. This cytoplasmic PPIX is not properly integrated into the chlorophyll biosynthesis pathway.
-
Photosensitization and ROS Generation : PPIX is a potent photosensitizer. In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive singlet oxygen (¹O₂), a type of Reactive Oxygen Species (ROS).[5]
-
Cellular Damage : The singlet oxygen rapidly initiates lipid peroxidation of polyunsaturated fatty acids in cellular membranes (plasma membrane, tonoplast).[3] This leads to a loss of membrane integrity, rapid leakage of cellular contents, desiccation, chlorosis, and ultimately, cell death.[4][9] This entire process is light-dependent and can cause visible symptoms within hours of application under sunny conditions.[9]
Quantitative Efficacy Data
Fomesafen provides effective control of a wide spectrum of broadleaf weeds. Its efficacy is often quantified by the dose required to achieve 50% growth reduction (GR₅₀). The following tables summarize efficacy data for fomesafen against several economically important broadleaf weed species.
Table 3.1: Fomesafen Dose-Response (GR₅₀) Data for Amaranthus palmeri (Palmer Amaranth)
| Population / Accession | Treatment | GR₅₀ (g ai ha⁻¹) | Resistance Factor (RF) | Reference |
| Susceptible (SS) | Fomesafen | 13 | - | |
| Resistant (AR11-LAW-B) | Fomesafen | 82 | 6.0x | |
| Resistant (C1 Selection) | Fomesafen | 169 | 13.0x | |
| Resistant (C2 Selection) | Fomesafen | 265 | 21.0x | |
| Resistant (HW-01) | Fomesafen | 1115.4 | 50.7x | |
| Resistant (HW-01) | Fomesafen + Malathion | 190.1 | 8.6x | |
| Resistant (HW-01) | Fomesafen + PBO | 223.3 | 10.1x |
Table 3.2: Percent Control of Various Broadleaf Weeds with Fomesafen
| Weed Species | Common Name | Fomesafen Rate (kg ai ha⁻¹) | % Control | Days After Treatment | Reference |
| Amaranthus retroflexus | Redroot Pigweed | 0.28 | 92 - 100 | - | [6] |
| Chenopodium album | Common Lambsquarters | 0.28 | 92 - 100 | - | [6] |
| Abutilon theophrasti | Velvetleaf | 0.28 | 92 - 100 | - | [6] |
| Amaranthus palmeri | Palmer Amaranth | 0.28 - 0.84 | >90 | 28 | [6] |
| Amaranthus palmeri | Palmer Amaranth | 0.263 | 87 | 42 |
Experimental Protocols
Evaluating the herbicidal activity of this compound involves a series of in vitro and whole-plant assays. The following are detailed protocols for key experiments.
Whole-Plant Herbicidal Efficacy Bioassay
This protocol outlines a greenhouse-based dose-response assay to determine the GR₅₀ of fomesafen on a target weed species.
1. Plant Propagation:
- Fill 10 cm pots with a commercial potting mix or a standardized soil mixture.
- Plant seeds of the target broadleaf weed (e.g., Amaranthus palmeri) at a depth of 0.5 cm.
- Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 30°C/20°C day/night, 16-hour photoperiod, adequate watering).
- Thin seedlings to one plant per pot after emergence.
2. Herbicide Application:
- Grow plants until they reach the 3- to 4-leaf stage (approximately 8-10 cm in height).
- Prepare a stock solution of this compound. A series of dilutions are then made to achieve the desired application rates (e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x the recommended field rate, where 1x ≈ 264 g ai ha⁻¹).
- Include a non-ionic surfactant or crop oil concentrate as per the product label recommendations.
- Apply the herbicide solutions using a research-grade spray chamber calibrated to deliver a specific volume (e.g., 150-200 L ha⁻¹). Ensure even coverage of the foliage.
3. Data Collection and Analysis:
- Return plants to the greenhouse and arrange them in a completely randomized design.
- Visually assess plant injury (0% = no effect, 100% = plant death) at 7, 14, and 21 days after treatment (DAT).
- At 21 DAT, harvest the above-ground biomass by cutting the stem at the soil line.
- Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
- Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.
- Analyze the dose-response data using a statistical software package, fitting a four-parameter log-logistic model to calculate the GR₅₀ value (the dose causing a 50% reduction in plant dry weight).
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In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol describes a continuous spectrofluorimetric assay to measure PPO activity and its inhibition by fomesafen. The assay monitors the formation of the fluorescent product, PPIX.[1]
1. Enzyme Extraction:
- Harvest 5-10 g of fresh young leaf tissue from the target weed.
- Homogenize the tissue in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 1 mM EDTA, 1% PVP) at a 1:3 (w/v) ratio.[2]
- Filter the homogenate through cheesecloth and centrifuge at 12,000 x g for 20 min at 4°C.
- The resulting supernatant containing the PPO enzyme can be used directly or further purified. Determine the total protein concentration using a standard method (e.g., Bradford assay).
2. Substrate (PPGIX) Preparation:
- This step must be performed under a nitrogen stream in a fume hood with minimal light exposure.
- Dissolve Protoporphyrin IX (PPIX) in 10 mM KOH with 20% ethanol.[1]
- Reduce the PPIX to PPGIX by adding freshly prepared 3% sodium mercury amalgam. Stir under nitrogen until the red fluorescence of PPIX disappears when checked with a UV lamp.[1][2]
- Filter the colorless PPGIX solution to remove the amalgam. The concentration can be determined spectrophotometrically after re-oxidation of an aliquot in acid.
3. Fluorimetric Assay:
- The assay is performed in a 96-well microplate.
- Prepare a reaction mixture in each well containing: assay buffer (e.g., 100 mM Tris-HCl pH 8.5, 1 mM EDTA, 0.1% Triton X-100) and the enzyme extract.
- For inhibition assays, add varying concentrations of this compound to the wells and pre-incubate with the enzyme for 10 minutes.
- Initiate the reaction by adding the PPGIX substrate (final concentration ~5 µM).
- Immediately place the plate in a fluorescence plate reader.
- Monitor the increase in fluorescence over time (e.g., 15-30 minutes) with an excitation wavelength of ~405 nm and an emission wavelength of ~632 nm.[1]
4. Data Analysis:
- Calculate the rate of reaction (slope of fluorescence vs. time).
- PPO activity is expressed as nmol PPIX formed per minute per mg of protein.
- For inhibition studies, plot the reaction rate against the fomesafen concentration to determine the IC₅₀ (inhibitor concentration causing 50% inhibition).
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay quantifies lipid peroxidation by measuring MDA, a secondary product, via its reaction with thiobarbituric acid (TBA).[9]
1. Sample Preparation:
- Harvest 0.2 g of leaf tissue from untreated (control) and fomesafen-treated plants at various time points after application.
- Homogenize the tissue in 1 mL of 0.1% (w/v) trichloroacetic acid (TCA).
- Centrifuge the homogenate at 15,000 x g for 15 min at 4°C. The supernatant will be used for the assay.
2. TBA Reaction:
- To 0.5 mL of the supernatant, add 1.5 mL of 0.5% (w/v) TBA prepared in 20% (w/v) TCA.
- Incubate the mixture in a water bath at 95°C for 30 minutes.
- Stop the reaction by placing the tubes in an ice bath.
- Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
3. Spectrophotometric Measurement:
- Measure the absorbance of the clear supernatant at 532 nm (for the MDA-TBA adduct) and 600 nm (for non-specific turbidity).
- Subtract the absorbance at 600 nm from the absorbance at 532 nm to correct for turbidity.
- Calculate the concentration of MDA using the Beer-Lambert law (MDA concentration = Corrected A₅₃₂ / ε), where the molar extinction coefficient (ε) for the MDA-TBA adduct is 155 mM⁻¹cm⁻¹.[9]
- Results are typically expressed as nmol MDA per gram of fresh weight.
Chlorophyll and Carotenoid Content Analysis
This protocol determines the effect of fomesafen on photosynthetic pigments.
1. Pigment Extraction:
- Weigh 0.1 g of fresh leaf tissue from control and treated plants.
- Homogenize the tissue in 5-10 mL of 100% acetone (B3395972) using a mortar and pestle or a tissue homogenizer. Perform this step under dim light to prevent pigment degradation.
- Centrifuge the homogenate at 5,000 x g for 5 minutes to pellet cell debris.
- Carefully transfer the clear, colored supernatant to a new tube.
2. Spectrophotometric Measurement:
- Using 100% acetone as a blank, measure the absorbance of the supernatant at 470 nm, 646.8 nm, and 663.2 nm.
3. Calculation:
- Calculate the concentrations (in µg/mL) of Chlorophyll a (Ca), Chlorophyll b (Cb), and total carotenoids (Cx+c) in the acetone extract using the following equations (for 100% acetone solvent) established by Lichtenthaler:
- Ca = (12.25 * A₆₆₃.₂) - (2.79 * A₆₄₆.₈)
- Cb = (21.50 * A₆₄₆.₈) - (5.10 * A₆₆₃.₂)
- Cx+c = (1000 * A₄₇₀ - 1.82 * Ca - 85.02 * Cb) / 198
- Express the final pigment content on a fresh weight basis (e.g., µg of pigment per gram of fresh tissue).
Conclusion
This compound is a highly effective herbicide for broadleaf weed control, acting through a well-characterized mechanism of PPO inhibition. This leads to a light-dependent accumulation of phototoxic protoporphyrin IX in the cytoplasm, causing rapid oxidative stress, lipid peroxidation, and cell death. The quantitative data demonstrate its high efficacy against problematic weeds like Amaranthus palmeri, although resistance, mediated by target-site mutations or enhanced metabolism, is an evolving concern. The detailed protocols provided herein offer robust methodologies for researchers to quantify the herbicidal activity of fomesafen, investigate its physiological impacts on plants, and screen for resistance, thereby supporting the development of sustainable weed management strategies.
References
- 1. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Fomesafen sodium solubility and stability in different solvent systems
An In-depth Technical Guide on the Solubility and Stability of Fomesafen (B1673529) Sodium
Introduction
Fomesafen sodium, the salt of the herbicide fomesafen, is a member of the diphenylether chemical family. It is utilized for the post-emergence control of broad-leaved weeds in various crops, including soybeans and other legumes.[1] The efficacy and formulation of this compound are intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of these characteristics for researchers, scientists, and professionals in drug development.
Fomesafen acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which is crucial for chlorophyll (B73375) production in plants.[2][3] This inhibition leads to the accumulation of radical oxygen species, causing irreversible damage to plant cell membranes.[2][3] Understanding the solubility and stability of this compound is critical for developing stable, effective, and commercially viable herbicide formulations.
Solubility of Fomesafen and this compound
The solubility of fomesafen is highly dependent on whether it is in its acidic form or as a sodium salt. The sodium salt exhibits significantly higher aqueous solubility, a crucial factor for creating concentrated aqueous formulations.[4][5]
Quantitative Solubility Data
The following tables summarize the solubility of fomesafen and its sodium salt in various aqueous and organic solvent systems.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
|---|---|---|
| Water | Not Specified | 600 g/L[5] |
| Propylene Glycol | 25 | 631 mg/mL[1] |
| Octanol | 25 | 12 mg/mL[1] |
| Ethyl Decanoate | 25 | 10 mg/mL[1] |
Table 2: Solubility of Fomesafen (Acid Form)
| Solvent System | Temperature (°C) | Solubility |
|---|---|---|
| Aqueous Solutions | ||
| Purified Water | Not Specified | 23 mg/L[6] |
| Water | 20 | 50 mg/L[7] |
| 1M HCl | Not Specified | 0.64 mg/L[6] |
| pH 5 Buffer | Not Specified | 91 mg/L[6] |
| pH 7 Buffer | Not Specified | 1,200 mg/L[6] |
| pH 9 Buffer | Not Specified | 10,000 mg/L[6] |
| Organic Solvents | ||
| Acetone | 20 | 300 g/L[7][8] |
| Cyclohexanone | Not Specified | 150 g/L[8] |
| Methanol | 20 | 25 g/L[7][8] |
| Xylene | 20 | 1.9 g/L[7][8] |
| Hexane | Not Specified | 0.5 g/L[8][9] |
Stability of this compound
This compound exhibits notable stability under various conditions, though it is susceptible to photodegradation.
Summary of Stability Data
Table 3: Stability Profile of Fomesafen and its Sodium Salt
| Condition | Observation |
|---|---|
| Thermal Stability | Stable for at least 6 months when stored at 50°C.[1] |
| Hydrolytic Stability | Resistant to hydrolysis in both acidic and alkaline conditions.[1] When heated at 40°C for 31 days in 10⁻³ M HCl and NaOH solutions, less than 8% hydrolysis was observed.[6] |
| Photostability | Decomposed by light.[1] However, after 32 days of exposure to sunlight at pH 7, approximately 92-94% of the initial amount remained unchanged.[6] |
Experimental Protocols
The determination of this compound concentration in various matrices is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) and HPLC with tandem mass spectrometry (LC/MS/MS) are the predominant analytical techniques.[6][8]
Protocol 1: Determination of Fomesafen in Water/Soil Samples
This protocol outlines a general method for quantifying fomesafen residues.
-
Sample Preparation and Extraction:
-
For soil samples, a known weight is extracted with a mixture of methylene (B1212753) chloride and acidified water.[10]
-
For water samples, a known volume is acidified and then extracted with methylene chloride.[10]
-
For crop commodities, residues are extracted with 1% hydrochloric acid in acetonitrile (B52724).[8]
-
The sample is vortexed and sonicated to ensure complete extraction.[10]
-
-
Cleanup:
-
Chromatographic Analysis (HPLC):
-
Column: Spherisorb ODS-2, 5 µm particle size, 150 mm x 4.6 mm i.d., or equivalent.[10]
-
Mobile Phase: A mixture of HPLC grade acetonitrile and water (e.g., 90:10 or 30:70 v/v), containing a salt like potassium nitrate (B79036) (e.g., 1.01 g/L or 0.700 g/L), and adjusted to pH 3 with phosphoric acid.[10]
-
Detection: UV detector set at 290 nm.[10]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 20 - 100 µL.
-
-
Quantification:
-
A calibration curve is generated using a series of fomesafen analytical standards (e.g., 0.05 µg/mL to 10 µg/mL).[10]
-
The concentration in the sample is determined by comparing its peak response to the calibration curve using the external standard method.[10] The identity of the fomesafen peak is confirmed by retention time matching.[10]
-
Protocol 2: Stability Study Workflow
-
Preparation: Prepare stock solutions of this compound in the desired solvent systems (e.g., aqueous buffers of different pH, organic solvents).
-
Stress Conditions: Subject the solutions to various conditions:
-
Temperature: Store samples at different temperatures (e.g., refrigerated, ambient, elevated).
-
Light: Expose samples to controlled UV or fluorescent light, with a dark control stored under identical conditions.
-
pH: Use aqueous buffers ranging from acidic to alkaline (e.g., pH 4, 7, 9).
-
-
Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
-
Analysis: Analyze the samples using a validated stability-indicating method, such as the HPLC protocol described above, to determine the concentration of remaining this compound and identify any degradation products.
-
Data Evaluation: Calculate the degradation rate and half-life (t₁/₂) under each condition.
Visualizations
Experimental and Degradation Pathways
The following diagrams illustrate a typical workflow for stability analysis and the microbial degradation pathway of fomesafen.
Caption: Workflow for this compound Stability Testing.
Caption: Microbial Degradation Pathway of Fomesafen.
Conclusion
This compound demonstrates significantly enhanced aqueous solubility compared to its acid form, a property that is highly pH-dependent. This makes it suitable for the development of high-concentration soluble liquid formulations. The compound is thermally stable and resistant to hydrolysis across a range of pH values. However, its susceptibility to photodegradation is a critical consideration for formulation and storage, necessitating protection from light to ensure long-term stability. The analytical methods outlined, primarily based on HPLC, provide robust frameworks for the accurate quantification of this compound in various solubility and stability studies. The microbial degradation pathway highlights an important route of environmental dissipation.[11][12] This comprehensive technical overview serves as a vital resource for professionals engaged in the formulation and development of fomesafen-based herbicides.
References
- 1. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. Fomesafen-sodium [sitem.herts.ac.uk]
- 4. US20200296961A1 - High concentrate fomesafen herbicide formulations - Google Patents [patents.google.com]
- 5. Fomesafen | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microbial degradation of fomesafen by a newly isolated strain Pseudomonas zeshuii BY-1 and the biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Fomesafen Sodium: A Comprehensive Technical Review of its Environmental Fate and Ecological Impact
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the environmental fate and ecological impact of fomesafen (B1673529) sodium, a widely used diphenyl ether herbicide. This document summarizes key quantitative data, details experimental methodologies for its environmental assessment, and visualizes its degradation pathway and analytical workflow.
Environmental Fate of Fomesafen Sodium
This compound, the salt of fomesafen, is a selective herbicide used for the post-emergence control of broadleaf weeds in various crops, including soybeans.[1][2] Its environmental behavior is characterized by its persistence in soil and water, high mobility, and primary degradation through microbial action.[3][4]
Persistence and Degradation
Fomesafen is persistent in the environment, with its degradation rate being highly dependent on soil type and environmental conditions.[5] The primary route of dissipation is microbial degradation.[3][4] It is stable to abiotic hydrolysis but undergoes slow photodegradation in water.[4][5]
In Soil: The soil half-life of fomesafen can range from 63 to 527 days.[3][5] Factors such as higher application rates, later application timing, and cold, dry weather can increase its persistence, potentially leading to carryover and injury to rotational crops.[3] Studies have shown that the half-life can vary significantly between different soil types, with values ranging from 60 to 114 days depending on the tillage system.[6][7] For instance, in one study, the half-life in a no-till system was 60-71 days, while in a conventional tillage system, it was 99-114 days.[6][7] Another study reported half-lives of 47 and 34 days in Cecil sandy loam, compared to 6 and 4 days in Tifton loamy sand at 1x and 2x the label rate, respectively.[8]
In Water: Fomesafen is stable in water and its degradation is slow.[9] The photodegradation half-life in water can range from 49 to 289 days.[4][5] It has been detected in both groundwater and surface water. In a 2019 monitoring program in Minnesota, fomesafen was detected in 14% of groundwater samples and 43% of river and stream samples.[3]
A key microbial degradation pathway for fomesafen has been identified, involving the reduction of the nitro group to an amino group, followed by acetylation, dechlorination, and cleavage of the S-N bond.[10][11] A strain of Pseudomonas zeshuii has been shown to effectively degrade fomesafen.[10][11]
Below is a diagram illustrating the microbial degradation pathway of fomesafen.
Mobility
Fomesafen has a high potential for mobility in the environment.[4][5] Its low soil organic carbon partition coefficient (Koc) of 68 indicates that it does not bind strongly to soil particles, making it prone to leaching.[3] The National Pesticide Information Center classifies fomesafen as likely to reach shallow groundwater.[3] The mobility of fomesafen is influenced by soil properties such as organic matter content, pH, and clay content.[6][8] Leaching is more pronounced in soils with lower organic matter and higher pH.[6] Movement to surface water can occur through runoff, especially if a significant rainfall event occurs shortly after application.[3]
Ecological Impact of this compound
This compound exhibits varying levels of toxicity to different non-target organisms.
Aquatic Organisms
Fomesafen is generally considered to have low toxicity to freshwater fish.[3] However, it is very toxic to aquatic life with long-lasting effects.[1]
| Organism | Endpoint | Value | Reference |
| Rainbow Trout | 96-hour LC50 | 170 mg/L | [9] |
| Bluegill Sunfish | 96-hour LC50 | 1,507 mg/L | [9] |
| Daphnia magna | 48-hour EC50 | 0.33 g/L | [9] |
| Green Algae | EC50 | 170 µg/L | [9] |
| Sheepshead Minnow | 96-hour LC50 | >163 ppm | [12] |
| Mysid Shrimp | 96-hour LC50 | 22.1 ppm | [12] |
Terrestrial Organisms
Fomesafen is very toxic to non-target broadleaf plants.[3] It has low acute toxicity to mammals and birds.[3][13]
| Organism | Endpoint | Value | Reference |
| Mammals (oral LD50) | >5000 mg/kg | [3] | |
| Mallard Duck (oral LD50) | >5,000 mg/kg | [9] | |
| Mallard Duck (5-day Dietary LC50) | >20,000 mg/kg | [9] | |
| Bobwhite Quail (5-day LC50) | >20,000 mg/kg | [9] | |
| Honey Bees (acute oral/contact) | >50 µ g/bee | [12] |
The primary target organs of fomesafen in mammals are the liver and the hematological system.[4]
Experimental Protocols for Environmental Assessment
The determination of fomesafen residues in environmental matrices typically involves extraction, cleanup, and analysis by high-performance liquid chromatography (HPLC) or liquid chromatography with tandem mass spectrometry (LC/MS/MS).
Sample Preparation and Extraction
Soil Samples: A common method for extracting fomesafen from soil is solid-liquid extraction (SLE) with low-temperature partitioning (LTP).[6][7]
-
A soil sample is mixed with an extraction solvent.
-
The mixture is agitated (e.g., vortexed and sonicated).[14]
-
The extract is then filtered.[14]
-
For cleanup, solid-phase extraction (SPE) may be used.[15]
Water Samples: For water samples, solid-phase extraction is a widely used technique.[16][17]
-
A measured volume of water is passed through a C18 SPE disk or cartridge.[16][17]
-
The fomesafen residue is eluted from the solid phase using a solvent like methanol.[16]
Below is a diagram of a general experimental workflow for fomesafen analysis in environmental samples.
Analytical Determination
High-Performance Liquid Chromatography (HPLC): Fomesafen can be quantified using HPLC with a diode array detector (DAD) or a UV detector.[6][7][14] The mobile phase typically consists of an acetonitrile (B52724) and water gradient.[14][16]
Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS): LC/MS/MS is a highly sensitive and selective method for the determination of fomesafen residues.[15] This method is often used for enforcement purposes and can achieve a limit of quantitation (LOQ) of 0.02 ppm in crop commodities.[15] The analysis is conducted in the multiple reaction monitoring (MRM) mode for quantification, with a second ion transition monitored for confirmation.[15][17]
Conclusion
This compound is an effective herbicide whose environmental behavior warrants careful management. Its persistence and high mobility, particularly in certain soil types, pose a risk of groundwater contamination. While its acute toxicity to mammals and birds is low, it is highly toxic to non-target plants and some aquatic organisms. Understanding the environmental fate and ecological impact of this compound is crucial for developing strategies to mitigate its potential risks and ensure its safe and sustainable use in agriculture.
References
- 1. This compound | C15H9ClF3N2NaO6S | CID 9570991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 3. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Mobility and persistence of the herbicide fomesafen in soils cultivated with bean plants using SLE/LTP and HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adsorption, desorption and persistence of fomesafen in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solerasd.com [solerasd.com]
- 10. Microbial degradation of fomesafen by a newly isolated strain Pseudomonas zeshuii BY-1 and the biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Fomesafen Sodium and Aquatic Food Chains: A Technical Review of Bioaccumulation Potential
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive analysis of the potential for fomesafen (B1673529) sodium, a widely used herbicide, to bioaccumulate in aquatic food chains. This document is intended for researchers, environmental scientists, and regulatory professionals involved in the assessment of agricultural chemicals.
Fomesafen sodium, a member of the diphenyl ether class of herbicides, is effective for the control of broadleaf weeds in various crops. Its environmental fate, particularly its behavior in aquatic ecosystems, is a critical aspect of its overall safety profile. This guide synthesizes available data on the bioaccumulation of this compound, outlines typical experimental methodologies, and explores the underlying toxicological pathways.
Executive Summary
The primary mode of action for fomesafen is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). In aquatic vertebrates, exposure to fomesafen has also been linked to secondary effects, including the induction of oxidative stress, apoptosis, and an immune response.
Quantitative Bioaccumulation Data
The potential for a substance to accumulate in an organism can be quantified using several key metrics:
-
Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to the concentration in the surrounding water.
-
Bioaccumulation Factor (BAF): The ratio of a chemical's concentration in an organism to the concentration in the surrounding water, accounting for uptake from all sources, including food.
-
Biomagnification Factor (BMF): The ratio of a chemical's concentration in a predator to the concentration in its prey.
Regulatory studies submitted to the U.S. Environmental Protection Agency (EPA) have established the following bioaccumulation factors for fomesafen in fish[1]:
| Tissue Compartment | Bioaccumulation Factor (BAF) |
| Whole Fish | 0.7 |
| Edible Tissues | 0.2 |
| Non-edible Tissues | 5.2 |
These studies also indicated that bioaccumulated residues of fomesafen were effectively eliminated from the fish tissues during a 14-day depuration period, a timeframe when the fish are held in clean water after exposure[1]. The low BAF values, particularly in edible tissues and the whole fish, strongly suggest that fomesafen does not significantly concentrate in fish from the surrounding water and diet.
It is important to note that while BCF and BAF data are available, specific studies detailing the Biomagnification Factor (BMF) for fomesafen in a multi-trophic aquatic food chain were not identified in the peer-reviewed literature or regulatory documents reviewed for this guide. However, the low potential for bioaccumulation as indicated by the BAF values makes significant biomagnification unlikely.
Experimental Protocols for Bioaccumulation Studies
The assessment of a chemical's bioaccumulation potential in fish is typically conducted following standardized international guidelines, most notably the OECD Guideline for the Testing of Chemicals, Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure . While the specific details of the fomesafen studies are proprietary, the general methodology can be outlined as follows.
The study consists of two phases:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (fomesafen) in the water. The concentration of the substance is measured in the fish tissue at regular intervals until a steady-state is reached, where the rates of uptake and elimination are equal.
-
Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water. The concentration of the test substance in the fish tissue is then monitored over time to determine the rate of elimination (depuration).
The following diagram illustrates a typical workflow for a bioconcentration/bioaccumulation study.
Figure 1: Generalized workflow for a fish bioaccumulation study.
Toxicological Signaling Pathways
The primary mechanism of herbicidal action for fomesafen is the inhibition of protoporphyrinogen oxidase (PPO) [2][3]. PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) in plants and heme in animals. Inhibition of this enzyme leads to an accumulation of its substrate, protoporphyrinogen IX, which is then oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX can generate reactive oxygen species (ROS), leading to lipid peroxidation and cell membrane damage.
Figure 2: Signaling pathway of PPO inhibition by fomesafen.
In addition to the primary mechanism of PPO inhibition, studies in aquatic vertebrates, such as the zebrafish (Danio rerio), have indicated that fomesafen exposure can trigger other significant biological responses, including oxidative stress, apoptosis, and alterations in the immune system[4].
Oxidative Stress and Apoptosis
The generation of ROS resulting from PPO inhibition can overwhelm the antioxidant defense systems of an organism, leading to oxidative stress . This state of imbalance can cause damage to cellular components, including DNA, proteins, and lipids. Prolonged or severe oxidative stress can trigger programmed cell death, or apoptosis , as a mechanism to remove damaged cells.
Figure 3: Fomesafen-induced oxidative stress and apoptosis pathway.
Immune Response
Exposure to fomesafen has been shown to affect the immune system of zebrafish embryos, leading to a reduction in the number of key immune cells like neutrophils and macrophages and an increase in the expression of inflammatory factors[4]. This suggests that fomesafen can modulate immune signaling pathways, potentially impacting the organism's ability to respond to pathogens.
Figure 4: Fomesafen's impact on the aquatic immune response.
Conclusion
References
Navigating the Photodegradation of Fomesafen Sodium: A Technical Guide to its Stability Under UV Irradiation
For Immediate Release
This technical guide provides a comprehensive overview of the current scientific understanding of the photostability of Fomesafen sodium, a selective herbicide, when exposed to ultraviolet (UV) irradiation. This document is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and agricultural chemistry. It synthesizes available data on photodegradation kinetics, outlines experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the compound's behavior under photolytic stress.
Executive Summary
Photodegradation Kinetics of this compound
The degradation of this compound in water under sunlight follows pseudo-first-order kinetics. Studies have shown that the rate of degradation is influenced by the pH of the aqueous medium. In the absence of a photocatalyst, this compound exhibits a notable persistence in water, with half-lives extending to several weeks.
Table 1: Photodegradation Half-life of Fomesafen in Aqueous Buffer Solutions under Direct Sunlight
| pH | Half-life (t½) in Days |
| 4 | 26.49 |
| 7 | 26.28 |
| 9 | 18.52 |
Data sourced from a study on the photocatalytic degradation of Fomesafen, where control experiments without a catalyst were performed under direct sunlight.
It is important to note that while Fomesafen contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight, the specific quantum yield for this process is not well-documented in available literature.[1]
Experimental Protocols
The study of the direct photolysis of pesticides like this compound in water is guided by established international protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines provide a framework for consistent and reproducible assessment of a chemical's photostability.
General Experimental Workflow for Direct Photolysis Studies
Key Methodological Steps:
-
Preparation of Test Solutions : A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and then diluted in purified, buffered water to the desired concentration. The pH of the solution is adjusted and maintained using appropriate buffer systems (e.g., phosphate (B84403) or borate (B1201080) buffers).
-
Irradiation : The test solutions are exposed to a light source that simulates the solar spectrum, typically a xenon arc lamp with filters to cut off wavelengths below 290 nm. The intensity of the light source is monitored throughout the experiment. A dark control, wrapped in aluminum foil, is run in parallel to account for any non-photolytic degradation.
-
Sampling and Analysis : Aliquots of the test solution are collected at various time points during irradiation. The concentration of this compound in these samples is typically determined by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Analysis : The rate of degradation is determined by plotting the natural logarithm of the this compound concentration against time. From this, the pseudo-first-order rate constant and the half-life of the compound under the specific experimental conditions are calculated.
Potential Degradation Pathways
While the specific degradation products of the direct photolysis of this compound are not extensively detailed in the literature, knowledge of its chemical structure allows for the postulation of potential reaction pathways. The diphenyl ether linkage and the nitro group are likely sites of photochemical transformation.
It is hypothesized that UV irradiation could lead to the cleavage of the ether bond, resulting in the formation of phenolic derivatives. Another potential pathway is the reduction of the nitro group to an amino group, which can then undergo further transformations. The identification and characterization of these degradation products would require advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion and Future Directions
The available evidence confirms that this compound is susceptible to photodegradation under UV irradiation, with its stability in aqueous environments being pH-dependent. However, significant data gaps remain, particularly concerning its UV-Vis absorption spectrum, quantum yield of direct photolysis, and the definitive identification of its degradation products. Further research is warranted to fill these knowledge gaps, which would allow for more accurate environmental fate modeling and risk assessment of this widely used herbicide. Future studies should focus on conducting comprehensive direct photolysis experiments following established guidelines and employing advanced analytical methodologies for the elucidation of degradation pathways.
References
Methodological & Application
Application Note: Determination of Fomesafen Sodium Residues in Soybeans by LC-MS/MS
Abstract
This application note presents a sensitive and reliable method for the quantitative analysis of fomesafen (B1673529) sodium residues in soybeans using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis, providing high selectivity and sensitivity for detecting fomesafen in a complex matrix.[1][2][3][4] This method is suitable for routine monitoring and ensures compliance with regulatory limits for pesticide residues in food products.
Introduction
Fomesafen is a selective herbicide used for the control of broadleaf weeds in soybean crops.[5][6] Its potential persistence in the environment and accumulation in crops necessitates the development of robust analytical methods to monitor its residue levels and ensure food safety.[6] LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[1][7][8][9] This application note provides a detailed protocol for the extraction, cleanup, and quantification of fomesafen in soybeans, along with method validation data.
Experimental
Reagents and Materials
-
Fomesafen sodium analytical standard (98.2% purity)[6]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (85%)
-
Ammonium (B1175870) acetate
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB)
-
Ultrapure water
-
Syringe filters (0.22 µm)
Equipment
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[1]
-
Analytical column: C18 reversed-phase column (e.g., 50 x 3.0 mm, 2.7 µm)[1]
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 5 g of homogenized soybean sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile with 1% formic acid.[1] Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.[4]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg anhydrous magnesium sulfate, 50 mg PSA, 50 mg C18, and 20 mg GCB.[4]
-
Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at ≥10,000 rpm for 5 minutes.[1][4]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (50 x 3.0 mm, 2.7 µm)[1] |
| Mobile Phase A | Water with 10 mM ammonium acetate[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Isocratic: 25% A, 75% B[1] |
| Flow Rate | 0.3 mL/min[10] |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C[10] |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Capillary Voltage | 3.5 kV[2] |
| Gas Temperature | 350 °C |
| Gas Flow | 11 L/min[2] |
| Nebulizer Pressure | 35 psi[2] |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Fomesafen
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fomesafen | 436.8 | 359.0 (Quantifier) | 15 |
| Fomesafen | 436.8 | 293.0 (Qualifier)[5] | 25 |
Results and Discussion
Method Validation
The analytical method was validated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).
Linearity
Matrix-matched calibration curves were prepared by spiking blank soybean extracts with fomesafen standard solutions at concentrations ranging from 0.001 to 1.0 mg/L.[1] The method demonstrated excellent linearity over the tested range, with a coefficient of determination (R²) greater than 0.99.
Limit of Quantification (LOQ)
The limit of quantification (LOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. The validated LOQ for fomesafen in soybeans was determined to be 0.01 mg/kg.[4]
Accuracy and Precision
Recovery experiments were performed by spiking blank soybean samples at three different concentration levels (0.01, 0.1, and 1 mg/kg) with five replicates for each level.[1] The results are summarized in Table 2.
Table 2: Recovery and Precision of Fomesafen in Soybeans
| Spiked Level (mg/kg) | Mean Recovery (%) | RSD (%) (n=5) |
| 0.01 | 85 | 8.2 |
| 0.1 | 92 | 5.6 |
| 1.0 | 98 | 3.4 |
The mean recoveries for fomesafen ranged from 85% to 98%, with relative standard deviations (RSDs) below 10%.[1] These results indicate that the method is accurate and precise for the determination of fomesafen residues in soybeans.
Workflow Diagram
Caption: Workflow for Fomesafen Residue Analysis in Soybeans.
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable approach for the determination of this compound residues in soybeans. The use of a modified QuEChERS sample preparation protocol ensures effective extraction and cleanup, while the high selectivity and sensitivity of the LC-MS/MS system allow for accurate quantification at low levels. The method has been successfully validated and is suitable for routine monitoring of fomesafen residues in soybean samples.
References
- 1. Simultaneous Analysis and Dietary Exposure Risk Assessment of Fomesafen, Clomazone, Clethodim and Its Two Metabolites in Soybean Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. plantarchives.org [plantarchives.org]
- 7. scielo.br [scielo.br]
- 8. lcms.cz [lcms.cz]
- 9. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Fomesafen Sodium using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomesafen (B1673529) is a selective herbicide utilized for the control of broad-leaf weeds in various agricultural settings.[1] Accurate quantification of Fomesafen sodium is crucial for environmental monitoring, residue analysis in food products, and formulation quality control. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of this compound.
Principle
This method employs reverse-phase HPLC with UV detection for the separation and quantification of Fomesafen. The sample is extracted with an appropriate solvent, cleaned up to remove interfering matrix components, and then injected into the HPLC system. Fomesafen is separated on a C18 column using an isocratic or gradient mobile phase of acetonitrile (B52724) and water. Quantification is achieved by comparing the peak area of Fomesafen in the sample to that of a calibration curve generated from standards of known concentrations. The detection wavelength is set at 290 nm, which is the UV absorbance maximum for Fomesafen.[2][3]
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector.
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Syringes and syringe filters (0.45 µm)
-
Ultrasonic bath
-
pH meter
-
Solid-Phase Extraction (SPE) manifold and cartridges (if required for sample cleanup)
-
Rotary evaporator (for solvent evaporation)
-
-
Chemicals and Reagents:
-
This compound analytical standard (purity ≥98%)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (analytical grade)
-
Potassium nitrate (B79036) (KNO₃)
-
Phosphoric acid (H₃PO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Nitrogen gas (high purity)
-
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetonitrile or mobile phase. This stock solution should be stored under refrigeration.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase. A typical calibration range is 0.05 µg/mL to 10 µg/mL.[2][4]
Preparation of Mobile Phase
The mobile phase composition can be adjusted to optimize the separation. A common mobile phase consists of a mixture of acetonitrile and acidified water.
-
Mobile Phase A: Acetonitrile:Water (e.g., 10:90, v/v) containing 0.01 N KNO₃, adjusted to pH 3 with phosphoric acid.[4]
-
Mobile Phase B: Acetonitrile:Water (e.g., 90:10, v/v) containing 0.01 N KNO₃, adjusted to pH 3 with phosphoric acid.[4]
-
Isocratic Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) with the water adjusted to pH 3.0 using orthophosphoric acid.[3]
All mobile phases should be filtered through a 0.45 µm membrane filter and degassed before use.[5]
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
-
For Soil Samples:
-
Weigh 50 g of the soil sample into a flask.
-
Extract with a mixture of methylene (B1212753) chloride and acidified water.[4]
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[4]
-
-
For Water Samples:
-
Acidify a known volume of the water sample.
-
Perform liquid-liquid extraction with methylene chloride or use a C18 solid-phase extraction (SPE) disk for extraction.[2][4]
-
Elute the Fomesafen from the SPE disk with methanol.[2]
-
Evaporate the solvent and redissolve the residue in the mobile phase.[2]
-
Filter the final extract through a 0.45 µm filter.[4]
-
-
For Agricultural Commodities (e.g., Beans, Soybeans):
-
Homogenize a representative sample.
-
Extract the sample with a solvent such as acetone (B3395972) or acetonitrile, which may be acidified.[1][3][6]
-
Perform a liquid-liquid partition with dichloromethane or a QuEChERS-based cleanup.[1][6]
-
The extract may require further cleanup using SPE with cartridges like Florisil or NH2.[1][3]
-
Evaporate the final extract and reconstitute it in the mobile phase for HPLC injection.[3]
-
Chromatographic Conditions
The following table summarizes typical HPLC conditions for this compound analysis.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Shimadzu LC 2010 or equivalent[3] | Hewlett-Packard (HP) Model 1090II or equivalent[4] |
| Column | Supelcosil LC-18 (250 mm x 4.6 mm, 5 µm)[3] | Spherisorb ODS-2 (150 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile : Water (pH 3.0) (35:65 v/v)[3] | Gradient of Acetonitrile and Water with 0.01N KNO₃ (pH 3)[4] |
| Flow Rate | 1.5 mL/min[3] | 0.75 mL/min[4] |
| Injection Volume | 20 µL[6] | 75 µL[4] |
| Column Temperature | Ambient[3] | 60 °C[4] |
| Detector | UV Detector[3] | Diode Array Detector[4] |
| Detection Wavelength | 290 nm[3] | 290 nm[4] |
| Retention Time | Approximately 7.5 min[3] | Approximately 6.6 min[4] |
Data Analysis
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Quantification: Inject the prepared sample extracts. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.[4]
Data Presentation
The quantitative data for the HPLC method validation is summarized in the table below.
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 25 µg/mL | [6] |
| Correlation Coefficient (R²) | > 0.999 | [7] |
| Limit of Detection (LOD) | 0.005 mg/kg (in beans) | [6] |
| Limit of Quantification (LOQ) | 0.02 ppm (in onion)[8], 0.04 mg/kg (in various crops)[1] | [1][8] |
| Recovery | 92.4% - 117.8% (in beans)[6], 87.5% - 102.5% (in various crops)[1] | [1][6] |
| Relative Standard Deviation (RSD) | 0.35% - 4.36% | [6] |
Visualization
Experimental Workflow
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The described HPLC method is suitable for the reliable quantification of this compound in various samples. The protocol is robust, with good linearity, recovery, and precision. The specific sample preparation and chromatographic conditions may need to be optimized depending on the sample matrix and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. plantarchives.org [plantarchives.org]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. journalcra.com [journalcra.com]
- 6. qascf.com [qascf.com]
- 7. Determination of fomesafen and quizalofop-p-ethyl in beans using modified QuEChERS-HPLC-DAD [qascf.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Solid-Phase Extraction for the Determination of Fomesafen Sodium in Environmental Water Samples
Abstract
This application note details a robust and reliable method for the extraction and pre-concentration of Fomesafen sodium, a selective herbicide, from environmental water samples using solid-phase extraction (SPE). The protocol outlines the use of C18 SPE cartridges and provides comparative data on alternative sorbents and elution solvents to enable researchers to optimize the methodology for their specific analytical needs. The subsequent analysis is typically performed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.
Introduction
This compound is a widely used herbicide for the control of broadleaf weeds in various crops.[1] Its potential to contaminate surface and groundwater necessitates sensitive and accurate analytical methods for monitoring its presence in environmental water samples. Solid-phase extraction is a highly effective technique for the selective extraction and concentration of organic analytes from aqueous matrices, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample cleanup.
This document provides a detailed protocol for the SPE of this compound from water samples, primarily focusing on the widely used C18 sorbent. Additionally, it presents a comparative overview of other sorbent materials and elution solvents to guide method development and optimization.
Data Presentation
The following tables summarize the quantitative data for the recovery of this compound from fortified water samples using different SPE protocols.
Table 1: Recovery of Fomesafen from Fortified Water Samples using C18 SPE Disks and HPLC-UV Detection
| Fortification Level (µg/L) | Mean Recovery (%) | Coefficient of Variation (CV) (%) |
| 0.1 | 101 | 11 |
| 1.0 | Not Specified | Not Specified |
| 10.0 | Not Specified | Not Specified |
Data synthesized from a validated environmental chemistry method.
Table 2: Method Performance for Fomesafen in Water using an Alternative Extraction and HPLC-UV Detection
| Fortification Level (µg/L) | Mean Recovery (%) | Coefficient of Variation (CV) (%) |
| 0.93 | 118 | 6 |
| 93.0 | 118 | 6 |
This method involved liquid-liquid extraction, but the data is presented for comparative purposes of achievable recovery rates.
Experimental Protocols
Protocol 1: SPE of this compound using C18 Cartridges
This protocol is based on established methods for the analysis of Fomesafen in water.
1. Materials and Reagents
-
SPE Cartridge: C18, 500 mg, 6 mL (or similar format)
-
Sample: 500 mL of environmental water, filtered if necessary to remove particulate matter.
-
Methanol (B129727) (MeOH): HPLC grade
-
Acetonitrile (B52724) (ACN): HPLC grade
-
Water: HPLC grade
-
Phosphoric Acid: for pH adjustment
-
Potassium Nitrate: for mobile phase preparation (if using HPLC-UV)
-
Fomesafen Analytical Standard
-
Glassware: Volumetric flasks, beakers, graduated cylinders, autosampler vials
-
Equipment: SPE vacuum manifold, rotary evaporator or nitrogen evaporator, analytical balance, pH meter, HPLC-UV or LC-MS/MS system.
2. Sample Preparation and Fortification (Optional)
-
For method validation, fortify 500 mL aliquots of control water samples with known concentrations of Fomesafen standard solution. For example, to achieve a 0.1 µg/L fortification, add 50.0 µL of a 1.0 µg/mL Fomesafen standard solution to the 500 mL water sample.
3. SPE Procedure
-
Cartridge Conditioning:
-
Pass 10 mL of methanol through the C18 cartridge under a slow, steady flow using a vacuum manifold. Do not allow the cartridge to dry.
-
Follow with 10 mL of HPLC grade water, ensuring the sorbent bed remains submerged.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Cartridge Washing (Optional):
-
After the entire sample has passed through, wash the cartridge with 5-10 mL of HPLC grade water to remove any co-extracted polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a collection tube inside the vacuum manifold.
-
Elute the retained Fomesafen from the cartridge with two 5 mL aliquots of methanol. Allow the first aliquot to soak the sorbent for 1-2 minutes before applying vacuum.
-
4. Post-Elution Processing
-
Evaporation:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 1.0 mL) of the initial mobile phase for your chromatographic analysis (e.g., Acetonitrile:Water 30:70, pH 3).
-
Vortex the sample to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
5. Instrumental Analysis (Example by HPLC-UV)
-
Column: C18, 5 µm, 150 mm x 4.6 mm i.d.
-
Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.700 g/L potassium nitrate, adjusted to pH 3 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Detection: UV at 290 nm
-
Retention Time: Approximately 7.2-7.3 minutes under these conditions.
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of this compound.
Discussion and Method Optimization
Sorbent Selection:
-
C18 (Octadecylsilane): This is a widely used reversed-phase sorbent that effectively retains non-polar to moderately polar compounds like Fomesafen from aqueous matrices. It is a cost-effective and reliable choice for this application.
-
Polymeric Sorbents (e.g., Oasis HLB): These sorbents are made of a hydrophilic-lipophilic balanced copolymer, which allows for the retention of a wider range of compounds, from polar to non-polar. They can offer higher and more reproducible recoveries for a broader spectrum of pesticides and are less susceptible to drying out during the SPE process. For multi-residue methods that include more polar analytes, a polymeric sorbent may be advantageous.
Elution Solvent Optimization:
-
Methanol: As demonstrated in the protocol, methanol is an effective elution solvent for Fomesafen from C18 sorbents.
-
Acetonitrile: Acetonitrile is another common elution solvent in reversed-phase SPE and can also be used.
-
Solvent Mixtures: In some cases, mixtures of solvents (e.g., acetone:n-hexane) or the addition of a small amount of acid or base to the elution solvent can improve recovery, especially for complex matrices. However, for Fomesafen, methanol or acetonitrile is generally sufficient.
Analytical Detection:
-
HPLC-UV: This is a robust and widely available technique for the quantification of Fomesafen. Detection at 290 nm provides good sensitivity for this compound.
-
LC-MS/MS: For lower detection limits and higher selectivity, especially in complex environmental samples, LC-MS/MS is the preferred method. It provides structural confirmation and can minimize the impact of matrix interferences.
Conclusion
The solid-phase extraction method detailed in this application note provides an effective and reliable approach for the determination of this compound in environmental water samples. The use of C18 SPE cartridges followed by HPLC-UV or LC-MS/MS analysis allows for the accurate quantification of this herbicide at environmentally relevant concentrations. Researchers can further optimize the method by considering alternative sorbents like polymeric phases and adjusting elution conditions to meet their specific analytical requirements.
References
Application Notes and Protocols for the Analysis of Fomesafen Sodium and its Metabolites by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fomesafen (B1673529) sodium, a widely utilized herbicide for broadleaf weed control, necessitates robust analytical methodologies for monitoring its presence and that of its metabolites in various environmental and biological matrices. While High-Performance Liquid Chromatography (HPLC) is the predominant technique for fomesafen analysis, this document outlines a comprehensive approach to its determination using Gas Chromatography (GC), a powerful alternative offering high resolution and sensitivity, particularly when coupled with mass spectrometry (GC-MS) or a nitrogen-phosphorus detector (GC-NPD). This application note provides detailed protocols for sample preparation, a proposed derivatization procedure to enhance volatility, and optimized GC conditions. Furthermore, it summarizes key quantitative data and explores the known metabolic pathways of fomesafen, offering a complete resource for researchers in environmental science, agriculture, and toxicology.
Introduction
Fomesafen, with the chemical name 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide, is a selective herbicide effective against a wide range of broadleaf weeds in various crops.[1] Its persistence in soil and water raises concerns about potential environmental contamination and carryover injury to subsequent crops, making the development of sensitive and reliable analytical methods crucial. The analysis of fomesafen and its metabolites is essential for residue monitoring, environmental fate studies, and human exposure risk assessments.
Gas chromatography offers a high-resolution separation technique suitable for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of fomesafen and its metabolites, a derivatization step is typically required to convert them into more GC-amenable forms. This document provides a detailed protocol for a proposed GC-based analysis of fomesafen, alongside established sample preparation techniques.
Metabolic Pathways of Fomesafen
Understanding the metabolic fate of fomesafen is critical for comprehensive residue analysis. In plants and microorganisms, fomesafen undergoes several biotransformation reactions. The primary metabolic pathways include reduction of the nitro group to an amino group, followed by acetylation.[1] Other reported transformations involve hydrolysis, substitution, methylation, glycosylation, and malonylation.[2][3]
One of the identified metabolites is (N-(4-(4-(trifluoromethyl)phenoxy)-2-methanamidephenyl)acetamide).[1] The analysis of both the parent compound and its significant metabolites is necessary for a complete understanding of its environmental and biological impact.
References
Application Notes & Protocols: In Vitro Fomesafen Sodium PPO Inhibition Assay
Introduction
Fomesafen sodium is a widely used herbicide belonging to the diphenyl ether class. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO, EC 1.3.3.4).[1][2][3] PPO is a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme, catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[4][5][6] Inhibition of PPO by this compound leads to the accumulation of PPGIX, which then leaks from the plastid and is rapidly oxidized to the highly photodynamic PPIX in the cytoplasm.[3][7] In the presence of light and oxygen, PPIX generates reactive oxygen species, causing lipid peroxidation, membrane disruption, and ultimately, cell death.[3] This application note provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on PPO.
Principle of the Assay
The in vitro PPO inhibition assay measures the enzymatic activity of PPO by monitoring the formation of its product, protoporphyrin IX (PPIX), from the substrate, protoporphyrinogen IX (PPGIX). The reaction is monitored by measuring the increase in fluorescence, as PPIX is a fluorescent molecule, while PPGIX is not. The inhibitory effect of this compound is quantified by measuring the reduction in PPO activity in the presence of varying concentrations of the inhibitor. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for assessing the potency of the inhibitor.
Signaling Pathway
The following diagram illustrates the mechanism of PPO inhibition by this compound and the subsequent cellular damage.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | Sigma-Aldrich | 32541 |
| Protoporphyrin IX disodium (B8443419) salt | Sigma-Aldrich | P8293 |
| Sodium amalgam (5% Na) | Sigma-Aldrich | 224422 |
| Spinach (fresh) | Local Supplier | - |
| Tris-HCl | Sigma-Aldrich | T5941 |
| EDTA | Sigma-Aldrich | E9884 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| 96-well black microplates | Corning | 3603 |
Solutions and Buffers
-
PPO Extraction Buffer (Buffer A): 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT. Store at 4°C.
-
Assay Buffer (Buffer B): 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 0.1% (v/v) Triton X-100. Store at 4°C.
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in deionized water. Store at -20°C.
-
Protoporphyrin IX (PPIX) Stock Solution (1 mM): Dissolve protoporphyrin IX disodium salt in 20 mM KOH. Protect from light and store at -20°C.
Enzyme Extraction from Spinach
-
Wash fresh spinach leaves and remove the midribs.
-
Homogenize 100 g of spinach leaves in 200 mL of ice-cold Buffer A using a blender.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the PPO enzyme.
-
Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
-
Aliquot the enzyme extract and store at -80°C until use.
Preparation of Substrate (Protoporphyrinogen IX - PPGIX)
Caution: This procedure involves sodium amalgam, which is highly reactive. Perform this step in a fume hood and with appropriate personal protective equipment.
-
In a light-protected tube, add 1 mL of 1 mM PPIX stock solution.
-
Add a small amount (approximately 50 mg) of sodium amalgam.
-
Gently mix until the red fluorescence of PPIX disappears under a UV lamp, indicating its reduction to the non-fluorescent PPGIX. This typically takes 5-10 minutes.
-
Carefully remove the sodium amalgam. The resulting solution is the PPGIX substrate. Prepare this solution fresh before each assay.
PPO Inhibition Assay Protocol
-
Prepare serial dilutions of the this compound stock solution in Buffer B to achieve the desired final concentrations in the assay (e.g., 0.1 nM to 10 µM).
-
In a 96-well black microplate, add the following to each well:
-
Blank: 180 µL of Buffer B
-
Control (No Inhibitor): 170 µL of Buffer B + 10 µL of deionized water
-
Inhibitor Wells: 170 µL of Buffer B + 10 µL of this compound dilution
-
-
Add 10 µL of the PPO enzyme extract to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the freshly prepared PPGIX substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm every minute for 30 minutes.
Data Analysis
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes 50% inhibition of PPO activity.
Experimental Workflow
The following diagram outlines the key steps in the this compound PPO inhibition assay.
Data Presentation
Table 1: PPO Inhibition by this compound
| This compound (nM) | Log [this compound] | Average Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |
| 0 (Control) | - | 150.2 | 8.5 | 0.0 |
| 0.1 | -1 | 145.8 | 7.9 | 2.9 |
| 1 | 0 | 125.1 | 6.3 | 16.7 |
| 10 | 1 | 78.9 | 4.1 | 47.5 |
| 50 | 1.7 | 40.6 | 2.5 | 73.0 |
| 100 | 2 | 25.4 | 1.8 | 83.1 |
| 1000 | 3 | 10.1 | 0.9 | 93.3 |
Table 2: IC50 Values for PPO Inhibitors
| Inhibitor | IC50 (nM) |
| This compound | 12.5 |
| Acifluorfen | 25.8 |
| Lactofen | 35.2 |
Note: The data presented in these tables are for illustrative purposes and may vary depending on experimental conditions.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting an in vitro this compound PPO inhibition assay. The described methodology, from enzyme extraction to data analysis, allows for the accurate determination of the inhibitory potential of this compound and other PPO-inhibiting compounds. This assay is a valuable tool for researchers in the fields of herbicide discovery, mechanism of action studies, and the development of herbicide resistance management strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Herbicidal activity and molecular docking study of novel PPO inhibitors | Weed Science | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]
- 6. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
Application Notes and Protocols for Fomesafen Sodium in Weed Resistance Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fomesafen (B1673529) sodium in weed resistance management programs. Detailed protocols for key experiments are included to facilitate research and development in this area.
Introduction
Fomesafen sodium is a selective herbicide belonging to the diphenyl ether chemical class.[1][2] It is primarily used for the post-emergence control of broadleaf weeds in various crops, particularly soybeans.[1][3] this compound's mode of action is the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a critical component in the biosynthesis of chlorophyll.[1][4] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and plant death.[5][6] Due to its efficacy, fomesafen has become a crucial tool, especially for managing weeds that have developed resistance to other herbicide classes like ALS inhibitors.[5][7] However, the extensive use of fomesafen has led to the evolution of resistant weed populations, necessitating robust management strategies.[7]
Mechanisms of Weed Resistance to this compound
The development of resistance to this compound in weed populations is a significant concern for sustainable agriculture. Resistance can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR)
TSR in weeds to PPO inhibitors like fomesafen is primarily due to genetic mutations in the gene encoding the PPO enzyme, specifically the PPX2 gene.[7][8] These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect. Several key mutations have been identified in various weed species, particularly in the genus Amaranthus (pigweeds).
Commonly identified mutations conferring resistance to fomesafen include:
-
Arginine-128 to Glycine (Arg-128-Gly) substitution: This mutation in the PPX2 gene has been documented in Amaranthus retroflexus (redroot pigweed) and Amaranthus palmeri (Palmer amaranth), leading to high levels of resistance.[7][9][10]
-
Other substitutions at Arginine-128: In Amaranthus palmeri and Amaranthus tuberculatus (waterhemp), other substitutions at the Arg-128 position, such as to Methionine (Met), Isoleucine (Ile), or Leucine (Leu), have also been found to confer resistance.[7][11]
-
Deletion of Glycine at position 210 (ΔG210): This deletion in the PPX2 gene was one of the first identified mechanisms of PPO inhibitor resistance in waterhemp and Palmer amaranth (B1665344).[11][12]
Non-Target-Site Resistance (NTSR)
NTSR mechanisms do not involve alterations to the target enzyme. Instead, they rely on the plant's ability to metabolize the herbicide into non-toxic forms before it can reach its target site.[13] This type of resistance is often conferred by enhanced activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[13][14][15] NTSR is a growing concern as it can confer cross-resistance to herbicides with different modes of action.[14][16] Studies have confirmed P450- and GST-based metabolic resistance to fomesafen in Palmer amaranth.[12][13]
Quantitative Data on Fomesafen Resistance
The level of resistance to fomesafen is often quantified by a resistance index (RI) or resistance factor (RF), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population compared to a susceptible population.
Table 1: Examples of Fomesafen Resistance Levels in Amaranthus Species
| Weed Species | Resistance Mechanism | Resistance Factor (RF) / Resistance Index (RI) | Reference |
| Amaranthus retroflexus | Arg-128-Gly substitution in PPX2 | 27.0 to 27.9 | [7] |
| Amaranthus retroflexus | Arg-128-Gly substitution in PPX2 | 50.7 | [9][10] |
| Amaranthus retroflexus | Multiple resistance (PPO, ALS, PSII inhibitors) | 3.8 to 9.6 | [9][13] |
Table 2: Enzyme Kinetics of PPO from Susceptible and Resistant Amaranthus retroflexus
| Population | Kₘ (µM) | Vₘₐₓ (nmol Proto-IX mg protein⁻¹ h⁻¹) | Reference |
| Susceptible (S1) | 18.5 | 1.8 | [7] |
| Resistant (R1) | 30.3 | 3.5 | [7] |
| Resistant (R2) | 28.6 | 3.2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and characterization of fomesafen resistance.
Whole-Plant Dose-Response Bioassay
This experiment determines the level of resistance by comparing the growth reduction of suspected resistant and known susceptible weed populations across a range of fomesafen doses.[17][18]
Materials:
-
Seeds from suspected resistant and susceptible weed populations.
-
Pots filled with a suitable potting mix.
-
Growth chamber or greenhouse with controlled environmental conditions.
-
Commercial formulation of this compound.
-
Laboratory track sprayer calibrated to deliver a precise volume.
Procedure:
-
Seed Germination: Germinate seeds of both resistant and susceptible populations in petri dishes or germination trays.
-
Transplanting: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots.
-
Growth Conditions: Grow plants in a greenhouse or growth chamber under optimal conditions (e.g., 25-30°C day/20-25°C night, 16-hour photoperiod).
-
Herbicide Application: When plants reach the 4-6 leaf stage (approximately 8-10 cm in height), apply fomesafen at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate). Include an untreated control (0x).
-
Data Collection: At 14-21 days after treatment (DAT), assess plant survival and harvest the above-ground biomass. Dry the biomass at 60-70°C for 72 hours and record the dry weight.
-
Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the GR₅₀ for each population.[19][20] The resistance factor is calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).
Target-Site Resistance Analysis: PPX2 Gene Sequencing
This protocol is used to identify known and novel mutations in the PPX2 gene that may confer resistance.
Materials:
-
Leaf tissue from suspected resistant and susceptible plants.
-
DNA extraction kit.
-
Primers designed to amplify the PPX2 gene.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Thermocycler.
-
Gel electrophoresis equipment.
-
DNA sequencing service.
Procedure:
-
DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual plants using a commercial kit.
-
PCR Amplification: Amplify the PPX2 gene using specific primers. The PCR reaction should be optimized for annealing temperature and cycle number.
-
Gel Electrophoresis: Verify the successful amplification of the target gene fragment by running the PCR products on an agarose (B213101) gel.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with a known susceptible PPX2 sequence to identify any nucleotide changes that result in amino acid substitutions.
Non-Target-Site Resistance Analysis: Metabolic Inhibition Assay
This assay helps to determine if metabolic degradation by P450s or GSTs contributes to fomesafen resistance.[12][13]
Materials:
-
Suspected resistant and susceptible weed seedlings.
-
This compound.
-
P450 inhibitor (e.g., malathion (B1675926), piperonyl butoxide - PBO).
-
GST inhibitor (e.g., 4-chloro-7-nitrobenzofurazan (B127121) - NBD-Cl).
-
Laboratory track sprayer.
Procedure:
-
Plant Growth: Grow resistant and susceptible plants to the 4-6 leaf stage as described in the dose-response bioassay protocol.
-
Inhibitor Pre-treatment:
-
For P450 inhibition, apply the P450 inhibitor (e.g., malathion at 1000 g/ha) 1-2 hours before the fomesafen application.
-
For GST inhibition, apply the GST inhibitor (e.g., NBD-Cl at 180 g/ha) 24 hours before the fomesafen application.
-
-
Fomesafen Application: Apply fomesafen at a dose that is sublethal to the resistant population but lethal to the susceptible population.
-
Data Collection and Analysis: Assess plant injury and survival at 14-21 DAT. A significant increase in fomesafen efficacy (i.e., increased injury or mortality in the resistant population) in the presence of the inhibitor suggests the involvement of that metabolic pathway in resistance.[12][19]
Resistance Management Strategies
An integrated approach is essential for managing fomesafen-resistant weeds and preserving the long-term efficacy of this herbicide.
-
Herbicide Rotation and Mixtures: Avoid the repeated use of PPO inhibitors. Rotate with or tank-mix herbicides that have different modes of action.[5][21]
-
Use of Residual Herbicides: Employ pre-emergence herbicides with residual activity to control early-season weed flushes and reduce the selection pressure from post-emergence applications.[21]
-
Cultural Practices: Implement cultural practices such as narrow row spacing, increased seeding rates, and the use of cover crops to enhance crop competitiveness and suppress weed growth.[21][22]
-
Mechanical Weed Control: Incorporate tillage or cultivation where appropriate to manage weed escapes and reduce the weed seed bank.[21][23]
-
Scouting and Monitoring: Regularly scout fields to identify and manage weed escapes before they set seed.[21] Consider testing surviving weeds to confirm resistance.[24]
Visualizations
Caption: Mode of action of this compound, a PPO inhibitor.
Caption: Mechanisms of weed resistance to this compound.
Caption: Workflow for investigating fomesafen resistance.
References
- 1. CAS 108731-70-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Fomesafen | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. This compound | C15H9ClF3N2NaO6S | CID 9570991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 5. smagrichem.com [smagrichem.com]
- 6. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 7. bioone.org [bioone.org]
- 8. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 9. Enhanced Herbicide Metabolism and Target-Site Mutations Confer Multiple Resistance to Fomesafen and Nicosulfuron in Amaranthus retroflexus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigating target-site resistance mechanism to the PPO-inhibiting herbicide fomesafen in waterhemp and interspecific hybridization of Amaranthus species using next generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Confirmation and Characterization of Non–target site Resistance to Fomesafen in Palmer amaranth (Amaranthus palmeri) | Weed Science | Cambridge Core [cambridge.org]
- 13. Enhanced Herbicide Metabolism and Target-Site Mutations Confer Multiple Resistance to Fomesafen and Nicosulfuron in Amaranthus retroflexus L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agronomy eUpdate May 2nd, 2024 : Issue 1002 [eupdate.agronomy.ksu.edu]
- 15. ars.usda.gov [ars.usda.gov]
- 16. Agronomy eUpdate February 4th, 2021 : Issue 837 [eupdate.agronomy.ksu.edu]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. weedscience.org [weedscience.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. croplife.com [croplife.com]
- 22. cottongrower.com [cottongrower.com]
- 23. ipm.ucanr.edu [ipm.ucanr.edu]
- 24. Testing waterhemp for resistance to PPO-inhibiting herbicides [extension.umn.edu]
Application Notes and Protocols for Studying Fomesafen Sodium Tolerance in Transgenic Crops
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fomesafen (B1673529) sodium is a selective herbicide widely used for the control of broadleaf weeds. It belongs to the diphenyl ether class of herbicides and acts by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme (EC 1.3.3.4) in the chlorophyll (B73375) and heme biosynthesis pathway.[1][2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the rapid generation of reactive oxygen species (ROS).[2] The subsequent lipid peroxidation and membrane disruption cause cellular leakage and ultimately, cell death.[1]
The study of fomesafen sodium tolerance in transgenic crops is crucial for developing new herbicide-resistant varieties and for understanding the mechanisms of herbicide resistance. These application notes provide detailed protocols for assessing fomesafen tolerance in transgenic plants, quantifying the physiological and biochemical responses to herbicide stress, and visualizing the underlying molecular pathways.
Data Presentation
Table 1: this compound Application Rates for Herbicide Tolerance Screening
| Crop | Application Type | This compound Concentration (g a.i./ha) | Reference |
| Soybean (Conventional) | Post-emergence | 250 - 500 | [3] |
| Tomato (Conventional) | Pre-transplant | 280 - 840 | |
| Common Bean (Conventional) | Post-emergence | 250 | |
| Transgenic Soybean (for screening) | Post-emergence | Variable, dose-response recommended | - |
a.i. = active ingredient
Table 2: Quantitative Assessment of this compound-Induced Oxidative Stress
| Plant Material | Fomesafen Treatment | Parameter Measured | Result | Reference |
| Vicia sativa | 0.125 - 0.5 kg/ha | Lipid Peroxidation (MDA content) | Significant increase with concentration | [4] |
| Avena sativa | 0.125 - 0.5 kg/ha | Lipid Peroxidation (MDA content) | Significant decrease with concentration | [4] |
| Earthworm (Eisenia fetida) | 10 - 500 µg/kg soil | Catalase (CAT) Activity | Significant increase at day 3, 7, and 14 | [5] |
| Earthworm (Eisenia fetida) | 10 - 500 µg/kg soil | Superoxide Dismutase (SOD) Activity | Increase at day 3 and 7, decrease at day 14 | [5] |
| Earthworm (Eisenia fetida) | 10 - 500 µg/kg soil | Reactive Oxygen Species (ROS) Level | Significant enhancement throughout the experiment | [5] |
MDA = Malondialdehyde
Experimental Protocols
Greenhouse-Based Herbicide Tolerance Assay
This protocol describes a whole-plant assay to evaluate the tolerance of transgenic and non-transgenic (wild-type) plants to this compound under controlled greenhouse conditions.
Materials:
-
Transgenic and wild-type seeds
-
Pots (e.g., 10 cm diameter) filled with appropriate potting mix
-
This compound commercial formulation
-
Pressurized spray chamber or backpack sprayer with a flat-fan nozzle
-
Deionized water
-
Non-ionic surfactant
-
Growth chamber or greenhouse with controlled temperature, humidity, and light conditions
Procedure:
-
Plant Growth:
-
Sow 3-5 seeds of both transgenic and wild-type plants per pot.
-
After emergence, thin seedlings to one plant per pot.
-
Grow plants under controlled conditions (e.g., 25/20°C day/night temperature, 16/8 h light/dark photoperiod, 60-70% relative humidity) until they reach the desired growth stage for herbicide application (e.g., V2-V3 stage for soybean).
-
-
Herbicide Preparation:
-
Prepare a stock solution of this compound based on the commercial formulation's active ingredient concentration.
-
Prepare a series of dilutions to create a dose-response curve. A recommended range for initial screening could be 0x, 0.5x, 1x, 2x, and 4x the recommended field application rate (refer to Table 1).
-
Add a non-ionic surfactant to the final spray solution as recommended by the herbicide label (typically 0.25% v/v).
-
-
Herbicide Application:
-
Calibrate the sprayer to deliver a consistent volume of spray solution per unit area.
-
Place the potted plants in the spray chamber.
-
Apply the different concentrations of this compound to the respective groups of plants. Include a control group sprayed only with water and surfactant.
-
Ensure even coverage of the foliage.
-
-
Post-Application Care and Evaluation:
-
Return the plants to the greenhouse or growth chamber.
-
Visually assess and score plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Injury can be rated on a scale of 0% (no injury) to 100% (plant death).
-
At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of biomass reduction for each treatment compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the level of tolerance of the transgenic lines.
-
Biochemical Assays for Oxidative Stress
This protocol measures the level of lipid peroxidation, a key indicator of oxidative stress.
Materials:
-
Plant leaf tissue (fresh)
-
Trichloroacetic acid (TCA) solution (0.1% w/v)
-
Thiobarbituric acid (TBA) solution (0.5% w/v in 20% TCA)
-
Mortar and pestle
-
Centrifuge
-
Spectrophotometer
-
Water bath
Procedure:
-
Sample Preparation:
-
Harvest a known weight of fresh leaf tissue (e.g., 0.5 g) from both treated and control plants.
-
Homogenize the tissue in 5 mL of 0.1% TCA using a pre-chilled mortar and pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Reaction and Measurement:
-
Take 1 mL of the supernatant and mix it with 4 mL of 0.5% TBA in 20% TCA.
-
Heat the mixture in a water bath at 95°C for 30 minutes.
-
Quickly cool the reaction mixture in an ice bath.
-
Centrifuge at 10,000 x g for 10 minutes to clarify the solution.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm using a spectrophotometer. The absorbance at 600 nm is subtracted to correct for non-specific turbidity.
-
-
Calculation:
-
Calculate the MDA concentration using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.
-
Express the results as nmol MDA per gram of fresh weight.
-
This protocol measures the activity of catalase, an important antioxidant enzyme that detoxifies hydrogen peroxide.
Materials:
-
Plant leaf tissue (fresh)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0) containing 1 mM EDTA
-
Polyvinylpyrrolidone (PVP)
-
Hydrogen peroxide (H₂O₂) solution (10 mM)
-
Mortar and pestle
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize a known weight of fresh leaf tissue (e.g., 0.5 g) in 5 mL of ice-cold potassium phosphate buffer containing 1% (w/v) PVP using a pre-chilled mortar and pestle.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Enzyme Activity Assay:
-
The assay mixture should contain 50 mM potassium phosphate buffer (pH 7.0) and 10 mM H₂O₂.
-
Initiate the reaction by adding a small volume of the enzyme extract (e.g., 100 µL) to the assay mixture.
-
Monitor the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer. The decrease in absorbance is due to the decomposition of H₂O₂.
-
-
Calculation:
-
Calculate the CAT activity using the extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹ cm⁻¹).
-
Express the enzyme activity in units per milligram of protein. One unit of CAT is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Visualization of Pathways and Workflows
Experimental Workflow
References
- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative stress and lipid peroxidation in the earthworm Eisenia fetida induced by low doses of fomesafen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validation of an Analytical Method for Fomesafen Sodium in Complex Plant Matrices
Abstract
This document details a robust and validated analytical method for the quantification of fomesafen (B1673529) sodium residues in various complex plant matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is demonstrated to be selective, sensitive, accurate, and precise for the determination of fomesafen in diverse crops such as soybeans, beans, and leafy vegetables, making it suitable for routine monitoring and regulatory compliance.
Introduction
Fomesafen is a selective herbicide widely used for the control of broadleaf weeds in various agricultural crops.[1] Its potential persistence in the environment and accumulation in plant tissues necessitates the development of reliable analytical methods for residue monitoring to ensure food safety and environmental protection.[2] This application note provides a comprehensive protocol for the extraction, cleanup, and quantification of fomesafen in challenging plant matrices, along with a summary of the method validation results.
Experimental Protocols
Sample Preparation and Extraction
A modified QuEChERS method is employed for the extraction of fomesafen from plant matrices.
Materials:
-
Homogenized plant sample (e.g., soybeans, green peppers, Chinese cabbage)
-
Acetonitrile (B52724) (ACN) with 1% acetic acid
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
High-speed centrifuge
Procedure:
-
Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute to prevent the formation of agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube for the cleanup step.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
Materials:
-
15 mL polypropylene centrifuge tubes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
Procedure:
-
Transfer a 6 mL aliquot of the acetonitrile extract from the previous step into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.
-
Vortex for 1 minute to facilitate the removal of matrix interferences.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of fomesafen from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for at least two precursor-to-product ion transitions for fomesafen to ensure selectivity and confirmation.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity of fomesafen.
Method Validation
The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: Summary of Quantitative Data for Fomesafen Analytical Method Validation
| Parameter | Matrix | Result | Reference |
| Linearity (r²) | Solvent and Matrix-Matched | >0.99 | [3] |
| Accuracy (Recovery %) | Hulled Rice (0.4 ppm) | 87.5% | [4] |
| Apple (0.4 ppm) | 102.5% | [4] | |
| Beans | 92.4 - 117.8% | [5] | |
| Various Commodities (0.02 ppm & 0.2 ppm) | Adequately Validated | [6] | |
| Precision (RSD %) | Hulled Rice (2.0 ppm) | 0.6% | [4] |
| Green Pepper (0.04 ppm) | 7.7% | [4] | |
| Beans | 0.35 - 4.36% | [5] | |
| Limit of Detection (LOD) | Beans | 0.005 mg/kg | [5] |
| Limit of Quantification (LOQ) | Representative Crop Samples | 0.04 mg/kg | [4] |
| Various Commodities | 0.02 ppm | [6][7] |
Experimental Workflow Diagram
Caption: Workflow for Fomesafen Residue Analysis in Plant Matrices.
Conclusion
The described analytical method, combining a modified QuEChERS extraction with HPLC-MS/MS detection, provides a reliable and efficient approach for the quantification of fomesafen sodium in a variety of complex plant matrices. The validation data demonstrates that the method meets the stringent requirements for accuracy, precision, and sensitivity, making it a valuable tool for researchers, scientists, and professionals in the field of drug development and food safety. The provided protocol and validation results can be readily adopted by analytical laboratories for routine monitoring of fomesafen residues.
References
- 1. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 2. Simultaneous Analysis and Dietary Exposure Risk Assessment of Fomesafen, Clomazone, Clethodim and Its Two Metabolites in Soybean Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. qascf.com [qascf.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Application Notes & Protocols: Quantifying Fomesafen Sodium in Plant Tissues
Introduction
Fomesafen (B1673529) sodium is a selective herbicide belonging to the diphenyl ether class, widely utilized for the post-emergence control of broadleaf weeds in crops such as soybeans and cotton.[1][2] Its herbicidal activity stems from the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a critical component in the chlorophyll (B73375) biosynthesis pathway.[2][3] Understanding the rate and extent of fomesafen's uptake into plant tissues and its subsequent translocation is paramount for optimizing herbicidal efficacy, assessing crop safety, and conducting environmental risk assessments. These application notes provide detailed protocols for researchers to quantify fomesafen sodium in various plant tissues.
Mechanism of Action
Fomesafen is absorbed by both the foliage and roots of plants, with subsequent movement to the meristems.[1][4] Its primary mode of action is the inhibition of the PPO enzyme. This inhibition leads to an accumulation of protoporphyrinogen IX, which, upon exposure to light, generates reactive oxygen species (ROS).[1][3] The resulting oxidative stress causes rapid lipid peroxidation and disruption of cell membranes, leading to necrosis and eventual plant death.[3] Symptoms, such as leaf bleaching and necrotic lesions, can appear within hours of application.[1]
Caption: Figure 1. This compound's Mode of Action Pathway
Experimental Protocols
Quantifying fomesafen requires a systematic approach, from careful application to sensitive analytical detection. The following protocols outline the necessary steps for conducting uptake and translocation studies. Using radiolabeled compounds (e.g., ¹⁴C-fomesafen) is the preferred method for accurately tracing the herbicide's fate in the plant.[5]
Caption: Figure 2. General Experimental Workflow
Protocol 1: Foliar Uptake and Translocation Study
This protocol is designed to measure the absorption of fomesafen through a treated leaf and its movement to other parts of the plant.
Materials:
-
Target plant species (e.g., soybean, cotton) at the appropriate growth stage (e.g., 2-4 true leaves).[1]
-
This compound solution (analytical grade), potentially including ¹⁴C-labeled fomesafen.[5]
-
Non-ionic surfactant (e.g., 0.25% v/v).[1]
-
Micropipette.
-
Ethanol-water solution (for leaf washing).
-
Liquid Scintillation Counter (LSC) or homogenizer and extraction solvents.
-
Biological oxidizer (for ¹⁴C studies).
Procedure:
-
Plant Preparation: Grow plants in a controlled environment. Allow them to acclimatize for several days before treatment.
-
Treatment Solution: Prepare a treatment solution containing a known concentration of fomesafen and radioactivity (if using ¹⁴C-fomesafen) in water with a non-ionic surfactant.
-
Application: Using a micropipette, apply a small, precise volume (e.g., 10-20 µL) of the treatment solution to the adaxial surface of a specific leaf. Mark the treated leaf.
-
Time Course Harvest: Harvest plants at predetermined time intervals (e.g., 6, 24, 48, 72 hours) post-application.
-
Leaf Wash: At harvest, carefully excise the treated leaf. Wash the leaf surface with an ethanol-water solution to recover unabsorbed fomesafen. Quantify the radioactivity in the wash solution using LSC.
-
Sectioning: Divide the rest of the plant into different tissues:
-
Roots (wash thoroughly with water to remove soil/media).
-
Stem below the treated leaf.
-
Stem above the treated leaf.
-
Other leaves.
-
-
Quantification:
-
Radiolabeled Method: Dry and combust each plant section in a biological oxidizer. Trap the resulting ¹⁴CO₂ and quantify using LSC. This is the most accurate method.
-
Non-labeled Method: Proceed to Protocol 3 for extraction and LC-MS/MS analysis.
-
-
Calculations:
-
Total Absorbed (%) = [(Total Applied - Amount in Leaf Wash) / Total Applied] * 100.
-
Translocated (%) = (Amount in all tissues except treated leaf / Total Absorbed) * 100.
-
Protocol 2: Root Uptake and Translocation Study
This protocol measures fomesafen absorption from the soil or a hydroponic medium.
Materials:
-
Same as Protocol 1, but with a hydroponic setup or pots with a defined soil type.
Procedure:
-
Plant Preparation: Grow plants in either a hydroponic solution or soil.
-
Application:
-
Hydroponics: Add a known concentration of fomesafen to the nutrient solution.
-
Soil: Apply the fomesafen solution evenly to the soil surface.
-
-
Time Course Harvest: Harvest plants at specified time intervals. For soil studies, carefully excavate the roots to ensure the entire system is collected.
-
Sectioning: Wash roots thoroughly to remove external media. Section the plant into roots, stem, and leaves.
-
Quantification: Analyze each section using either the radiolabeled method (biological oxidation and LSC) or the non-labeled method (Protocol 3).
Protocol 3: Fomesafen Extraction and Quantification by LC-MS/MS
This protocol details the analytical procedure for quantifying non-labeled fomesafen in plant tissues. It is adapted from established methods for residue analysis.[6][7][8]
Caption: Figure 3. Sample Analysis Workflow (LC-MS/MS)
Materials:
-
Homogenizer or mortar and pestle.
-
Extraction Solvent: Acetonitrile with 1% Hydrochloric Acid (HCl).[8]
-
Solid Phase Extraction (SPE) cartridges.[8]
-
Centrifuge, evaporator.
-
High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system.[6][8]
-
Fomesafen analytical standard.
Procedure:
-
Homogenization: Weigh a representative sample of plant tissue (e.g., 10-20 g).[7] Freeze with liquid nitrogen and grind to a fine powder.
-
Extraction: Add 50 mL of the extraction solvent (Acetonitrile:HCl, 99:1 v/v) to the homogenized sample.[7][9]
-
Sonication & Filtration: Sonicate the mixture for 15 minutes to ensure thorough extraction. Filter the solution through Whatman No. 1 filter paper.[7]
-
Cleanup: Pass the filtrate through an appropriate SPE column to remove interfering matrix components.[8]
-
Concentration: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. The validated limit of quantitation (LOQ) for this method is typically around 0.02 ppm (mg/kg).[6][8]
-
Quantification: Create a standard curve using the fomesafen analytical standard. Quantify the fomesafen concentration in the samples by comparing against this curve.
Data Presentation
Quantitative data should be organized to clearly show the distribution of fomesafen over time.
Table 1: Distribution of ¹⁴C-Fomesafen in Soybean Following Foliar Application
| Time After Treatment (Hours) | % of Applied ¹⁴C Recovered in Leaf Wash (Unabsorbed) | % of Applied ¹⁴C Absorbed by Treated Leaf | % of Absorbed ¹⁴C Translocated to Other Tissues |
| 6 | 75.2 ± 5.1 | 24.8 ± 5.1 | 0.5 ± 0.1 |
| 24 | 58.6 ± 4.3 | 41.4 ± 4.3 | 1.8 ± 0.4 |
| 48 | 45.1 ± 3.9 | 54.9 ± 3.9 | 3.5 ± 0.7 |
| 72 | 42.5 ± 3.5 | 57.5 ± 3.5 | 5.2 ± 1.1 |
| (Note: Data are hypothetical for illustrative purposes, but reflect the general trend of slow but steady absorption and limited translocation noted in the literature.)[3][10] |
Table 2: Fomesafen Residue Dissipation in Soybean Plants
| Days After Application | Application Rate (g a.i. ha⁻¹) | Fomesafen Residue (mg/kg) | Half-Life (t½) in Days |
| 0 (2 hours) | 250 | 48.10 | \multirow{5}{}{2.08[7]} |
| 1 | 250 | 25.43 | |
| 3 | 250 | 5.14 | |
| 7 | 250 | 0.12 | |
| 10 | 250 | Below Detectable Level | |
| 0 (2 hours) | 500 | 104.25 | \multirow{5}{}{2.66[7]} |
| 1 | 500 | 58.14 | |
| 3 | 500 | 12.35 | |
| 7 | 500 | 0.45 | |
| 10 | 500 | Below Detectable Level | |
| (Data adapted from Paliwal et al., 2019.[7]) |
References
- 1. smagrichem.com [smagrichem.com]
- 2. youtube.com [youtube.com]
- 3. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 4. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 5. scielo.br [scielo.br]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. plantarchives.org [plantarchives.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. qascf.com [qascf.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Application Notes & Protocols for Fomesafen Sodium Analysis in Soil
These comprehensive application notes provide detailed protocols for the extraction and cleanup of Fomesafen (B1673529) sodium from soil samples, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined below are designed to ensure accurate and reproducible quantification of Fomesafen sodium residues.
Introduction to this compound
Fomesafen is a selective herbicide used for the post-emergence control of broadleaf weeds in various crops.[1][2][3] Its sodium salt form is soluble in water and can persist in the soil, with a half-life ranging from 60 to 114 days depending on soil type and tillage system.[4] The mobility of Fomesafen in soil is influenced by factors such as organic matter content and pH.[4][5] Accurate determination of its concentration in soil is crucial for environmental monitoring and to ensure crop safety.
Extraction and Cleanup Methodologies
Several methods have been developed for the extraction and analysis of Fomesafen from soil. The choice of method often depends on the desired level of sensitivity, the available equipment, and the specific characteristics of the soil matrix. Below are detailed protocols for three common and effective methods:
-
Method 1: Solid-Liquid Extraction with Low-Temperature Partitioning (SLE/LTP) followed by HPLC-DAD analysis.
-
Method 2: Solvent Extraction with Methylene (B1212753) Chloride followed by SPE Cleanup and HPLC-UV analysis.
-
Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup followed by LC-MS/MS analysis.
Method 1: Solid-Liquid Extraction with Low-Temperature Partitioning (SLE/LTP)
This method is effective for achieving high recovery rates and is followed by analysis using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[4]
Experimental Protocol
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Weigh 10 g of the prepared soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
-
Extraction:
-
Add 20 mL of acetonitrile (B52724) to the soil sample in the centrifuge tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant (the acetonitrile extract).
-
-
Low-Temperature Partitioning (Cleanup):
-
Transfer the collected supernatant to a freezer and store at -20°C for at least 12 hours. This step helps to precipitate interfering substances.
-
After freezing, quickly filter the cold extract through a 0.45 µm nylon syringe filter to remove the precipitated matrix components.
-
-
Analysis:
-
The filtered extract is ready for direct injection into the HPLC-DAD system.
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (acidified to pH 3 with phosphoric acid) in a gradient or isocratic elution. A typical starting condition is a 60:40 (v/v) mixture of acetonitrile and acidified water.[6]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm[5]
-
Injection Volume: 20 µL
-
-
Workflow Diagram
Caption: Workflow for SLE/LTP method.
Method 2: Solvent Extraction with Solid-Phase Extraction (SPE) Cleanup
This traditional method uses a robust solvent extraction followed by a solid-phase extraction cleanup step to remove interfering matrix components before HPLC-UV analysis.[7]
Experimental Protocol
-
Sample Preparation:
-
Weigh 50 g of the soil sample into a glass bottle.
-
-
Extraction:
-
Add a mixture of methylene chloride and acidified water to the soil sample.
-
Shake the bottle on a laboratory shaker for a specified time (e.g., 30 minutes).
-
Allow the phases to separate and collect the organic (methylene chloride) layer.
-
Dry the extract by passing it through anhydrous sodium sulfate.[7]
-
-
Solvent Evaporation and Reconstitution:
-
Take a 10.0 mL aliquot of the dried methylene chloride extract and evaporate it to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 1.0 mL of the HPLC mobile phase.[7]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a silica (B1680970) SPE cartridge (e.g., 500 mg) with an appropriate solvent.[7]
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove interferences.
-
Elute the Fomesafen from the cartridge with a more polar solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
-
Analysis:
-
Analyze the final extract using an HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 column
-
Mobile Phase: A mixture of acetonitrile and water containing potassium nitrate (B79036) and adjusted to pH 3 with phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
-
Workflow Diagram
Caption: Workflow for Solvent Extraction with SPE Cleanup.
Method 3: QuEChERS Extraction and Cleanup
The QuEChERS method is known for its speed, ease of use, and effectiveness for multi-residue analysis, making it highly suitable for Fomesafen determination.[9][10] This protocol is followed by highly sensitive LC-MS/MS analysis.
Experimental Protocol
-
Sample Preparation:
-
Weigh 10 g of a soil sample with ≥70% water content into a 50 mL centrifuge tube. Alternatively, use 3 g of air-dried soil and add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.[9]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Shake or vortex the sample for 5 minutes to extract the pesticides.[9]
-
Add the contents of a buffered extraction salt packet (e.g., citrate (B86180) buffered salts) to the tube.[9]
-
Immediately shake the tube vigorously for at least 2 minutes.
-
Centrifuge for 5 minutes at ≥3000 rcf.[9]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Analysis:
-
Transfer the purified extract into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions:
-
LC Column: C18 column
-
Mobile Phase: Gradient elution with acetonitrile and water (often with a modifier like formic acid or ammonium (B1175870) formate).
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode is typically used for Fomesafen. Monitor specific parent and daughter ion transitions for quantification and confirmation.
-
-
Workflow Diagram
Caption: Workflow for the QuEChERS method.
Quantitative Data Summary
The following table summarizes the performance data for the different this compound analysis methods in soil.
| Parameter | Method 1: SLE/LTP with HPLC-DAD | Method 2: Solvent Extraction with SPE & HPLC-UV | Method 3: QuEChERS with LC-MS/MS |
| Recovery | ≥98.9%[4] | 70-120% (general range for the technique) | 71-116%[10] |
| Limit of Detection (LOD) | 7.3 µg/kg[4] | Not explicitly stated for soil, but method is intended for concentrations of 10 to 1240 µg/kg[7] | Dependent on instrumentation, typically low µg/kg range |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Relative Standard Deviation (RSD) | ≤15%[4] | Not explicitly stated | <12.6%[10] |
| Analysis Time | Relatively fast extraction, but requires overnight freezing | Can be time-consuming due to multiple evaporation steps | Very fast extraction and cleanup |
Note: The performance of each method can vary depending on the soil type, instrumentation, and specific laboratory conditions. The data presented here is for comparative purposes based on available literature.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mobility and persistence of the herbicide fomesafen in soils cultivated with bean plants using SLE/LTP and HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asacim.org.ar [asacim.org.ar]
- 6. researchgate.net [researchgate.net]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. weber.hu [weber.hu]
- 10. Simultaneous Analysis and Dietary Exposure Risk Assessment of Fomesafen, Clomazone, Clethodim and Its Two Metabolites in Soybean Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects in Fomesafen sodium analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Fomesafen sodium using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, with a focus on overcoming matrix effects.
Question: I am observing significant signal suppression or enhancement for this compound in my sample matrix compared to the neat standard. What are the likely causes and how can I mitigate this?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis, particularly with complex matrices.[1][2] This phenomenon occurs when co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3]
Initial Steps to Identify and Address Matrix Effects:
-
Qualitative Assessment with Post-Column Infusion: This technique helps identify at which retention times ion suppression or enhancement occurs.[4] A constant flow of this compound standard is infused post-column while a blank matrix extract is injected. Dips or rises in the baseline signal of the analyte indicate regions of matrix effects.[4]
-
Quantitative Assessment: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solvent standard.
-
Matrix Factor (MF) = (Peak area in matrix) / (Peak area in solvent)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
Strategies to Overcome Matrix Effects:
The approach to mitigating matrix effects can be broadly categorized into three areas: Sample Preparation, Chromatographic Optimization, and Calibration Strategies.
Sample Preparation Techniques
Improving sample cleanup is often the most effective way to reduce matrix effects.[5] The goal is to remove interfering compounds while efficiently recovering this compound.
-
Sample Dilution: This is the simplest approach to reduce the concentration of interfering matrix components.[4] A dilution factor of 25-40x has been shown to reduce ion suppression to less than 20% in some cases.[4] However, this may compromise the method's sensitivity if the concentration of this compound is low.[4]
-
Protein Precipitation (PPT): A straightforward method for removing proteins from biological samples. However, it may not remove other interfering substances like phospholipids (B1166683), which are known to cause significant matrix effects.[3][5]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in two immiscible liquids.[5] For an acidic analyte like this compound, adjusting the pH of the aqueous phase to be two pH units lower than its pKa will render it uncharged, facilitating its extraction into an organic solvent.[5] A double LLE can further enhance cleanup.[5]
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing a solid sorbent to retain the analyte or the interferences.[6] For this compound, a mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties could be effective.
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Technique | Principle | Advantages | Disadvantages |
| Dilution | Reduces the concentration of all matrix components. | Simple, fast, and inexpensive.[4] | May lead to insufficient sensitivity.[4] |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent or acid. | Easy and fast. | Non-selective, phospholipids and other small molecules remain.[3][5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. | Good for removing highly polar and non-polar interferences. | Can be labor-intensive and use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Selective retention of analyte or interferences on a solid sorbent. | High selectivity and good cleanup.[6] | Can be more expensive and require method development. |
Chromatographic Optimization
Optimizing the LC separation can help to chromatographically resolve this compound from co-eluting interferences.
-
Column Selection: Employing a column with a different stationary phase chemistry can alter selectivity and separate the analyte from interfering peaks.
-
Gradient Modification: Adjusting the gradient slope can improve the separation of this compound from matrix components.
-
Divert Valve: Using a divert valve to direct the flow from the column to waste during the initial and final stages of the run can prevent highly polar and non-polar interferences from entering the mass spectrometer.[4]
Calibration Strategies
When matrix effects cannot be eliminated through sample preparation or chromatography, specific calibration methods can be used to compensate for them.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte.[7] This is a widely used and effective method, but it requires a representative blank matrix.[4][7]
-
Isotopically Labeled Internal Standard (IL-IS): The use of a stable isotope-labeled version of this compound is considered the gold standard for compensating for matrix effects.[1][8] The IL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[1]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration. It is useful when a blank matrix is unavailable but can be time-consuming.[9]
dot
Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for this compound analysis?
A1: While optimal parameters should be determined empirically, a good starting point for this compound analysis can be derived from existing literature.
Table 2: Example LC-MS/MS Parameters for Fomesafen Analysis
| Parameter | Setting |
| LC Column | C18 column (e.g., Agilent Eclipse Plus C18)[10] |
| Mobile Phase A | 0.1% Formic acid in water[10] |
| Mobile Phase B | Methanol[10] |
| Flow Rate | 0.3 mL/min[10] |
| Column Temperature | 30 °C[10] |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acidic compounds. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Note: These are example parameters and may require optimization for your specific instrument and matrix.
Q2: How do I choose the right internal standard for this compound analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₆-Fomesafen). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other sources of variability.[1][8] If a SIL internal standard is not available, a structural analog that is not present in the samples can be used, but it may not compensate for matrix effects as effectively.
Q3: My baseline is noisy. What could be the cause and how can I fix it?
A3: A noisy baseline can be caused by several factors:
-
Contaminated Solvents or Additives: Always use high-purity, LC-MS grade solvents and additives.[11]
-
Dirty Ion Source: The ion source can become contaminated with non-volatile matrix components over time. Regular cleaning is essential.
-
Improper Mobile Phase Mixing: Ensure your mobile phases are thoroughly mixed and degassed.
-
Salt Precipitation: If you are using buffered mobile phases, ensure the salts are soluble in all mobile phase compositions used in your gradient. Flushing the system with a high-purity water/organic mixture when changing from buffered to non-buffered mobile phases can prevent salt precipitation.[11]
Q4: I'm observing poor peak shape (e.g., tailing, fronting, or splitting). What should I check?
A4: Poor peak shape can be indicative of several issues:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components or the stationary phase may be degrading. Flushing the column or replacing it may be necessary.
-
Incompatible Injection Solvent: The solvent used to dissolve the final extract should be similar in strength to the initial mobile phase to avoid peak distortion.
-
Secondary Interactions: this compound, being acidic, might exhibit secondary interactions with the stationary phase. Using a mobile phase with an appropriate pH or an alternative column chemistry can help.
dot
Caption: Logical relationships between matrix effects, solutions, and data quality.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. analchemres.org [analchemres.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. zefsci.com [zefsci.com]
Improving the extraction efficiency of Fomesafen sodium from high-organic matter soils
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Fomesafen (B1673529) sodium from soils with high organic matter content.
Frequently Asked Questions (FAQs)
Q1: Why is my Fomesafen sodium recovery consistently low in soils with high organic matter?
A1: High organic matter content in soil significantly increases the adsorption of Fomesafen.[1][2][3][4] Organic matter has a high affinity for herbicides like Fomesafen, binding the molecules tightly and making them difficult to release into the extraction solvent.[1][5] This strong interaction, known as sorption, is the primary reason for low recovery rates.[5][6] Additionally, soil pH and clay content also play a crucial role in Fomesafen adsorption and desorption.[4][7]
Q2: What is the general effect of soil pH on Fomesafen extraction?
A2: Soil pH has a significant impact on Fomesafen availability. Fomesafen has a pKa of 2.83, meaning it exists primarily in its anionic (negatively charged) form in most environmental soils (pH 5 to 9).[8] Sorption of Fomesafen tends to increase as the soil pH decreases.[4][8] Therefore, adjusting the pH of the extraction solvent can be a key parameter to optimize recovery. Acidifying the extraction medium can help to protonate the Fomesafen molecule, potentially reducing its interaction with soil colloids and improving its transfer into the organic solvent phase.
Q3: Which extraction methods are most effective for high-organic matter soils?
A3: While traditional methods like solid-liquid extraction (SLE) can be optimized, more advanced techniques are often more effective for challenging matrices like high-organic matter soils.
-
Accelerated Solvent Extraction (ASE) : Uses elevated temperatures and pressures to increase extraction efficiency, reduce solvent consumption, and shorten extraction times.[9][10][11] It is particularly effective for aged residues in complex matrices.[9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method, originally developed for food matrices, has been successfully adapted for soil analysis.[12][13] It involves a solvent extraction step with acetonitrile (B52724) followed by a cleanup step (dispersive solid-phase extraction) to remove interferences.[14][15]
-
Ultrasound-Assisted Extraction (UAE) : Utilizes acoustic cavitation to disrupt the soil matrix and enhance the release of the analyte into the solvent, often leading to higher yields in shorter times.[16][17][18][19]
Q4: How critical is the sample cleanup step for extracts from high-organic matter soils?
A4: The cleanup step is critical. High-organic matter soils release a large number of co-extractives (e.g., humic and fulvic acids) that can interfere with chromatographic analysis, cause matrix effects in mass spectrometry, and damage analytical instrumentation.[12][15] Techniques like Solid Phase Extraction (SPE) or the dispersive SPE (d-SPE) used in the QuEChERS method are essential for removing these interferences and obtaining accurate, reproducible results.[15][20][21]
Troubleshooting Guide
Problem: Low or inconsistent Fomesafen recovery rates.
This guide provides a logical workflow to diagnose and solve common issues encountered during the extraction of Fomesafen from high-organic matter soils.
Caption: Troubleshooting workflow for low Fomesafen recovery.
Data on Extraction Parameters
The efficiency of Fomesafen extraction is highly dependent on soil properties and the method used. The following table summarizes key findings from various studies.
| Soil Property / Method Parameter | Observation | Impact on Extraction Efficiency | Reference |
| Organic Matter (OM) Content | Higher OM content is inversely correlated with Fomesafen desorption. | High OM strongly binds Fomesafen, reducing extraction efficiency. | [4] |
| Soil pH | Adsorption of Fomesafen increases as soil pH decreases. | Lower pH can hinder extraction; however, acidifying the extraction solvent can improve recovery. | [4][8] |
| Clay Content | A positive correlation exists between soil clay content and Fomesafen adsorption. | High clay content, similar to high OM, reduces extraction efficiency. | [4] |
| Extraction Method: SLE/LTP | Optimized Solid-Liquid Extraction with Low-Temperature Partitioning. | Achieved recovery values of ≥98.9% in cultivated soils. | [22][23] |
| Extraction Method: QuEChERS | Modified QuEChERS with Acetonitrile extraction and d-SPE cleanup. | High recoveries (92.4–117.8%) reported in complex matrices like beans. Efficient for soil. | [24] |
| Extraction Method: ASE | Use of elevated temperature (e.g., 100-140°C) and pressure. | Generally provides better recovery than conventional shake or Soxhlet extractions. | [9] |
Experimental Protocols
Below is a detailed methodology for a modified QuEChERS protocol, which is a robust starting point for extracting Fomesafen from high-organic matter soils.
Protocol: Modified QuEChERS for Fomesafen in Soil
This protocol is adapted from established QuEChERS methods for pesticides in soil.[12][14]
1. Materials and Reagents
-
Soil Sample : Air-dried and sieved (<2 mm).
-
Reagents : Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Hydrochloric Acid (HCl), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
d-SPE Sorbents : Primary Secondary Amine (PSA), C18 (Octadecylsilane).
-
Equipment : 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, high-speed centrifuge, vortex mixer, analytical balance.
2. Experimental Workflow Diagram
Caption: Modified QuEChERS workflow for Fomesafen extraction from soil.
3. Step-by-Step Procedure
-
Sample Preparation & Hydration:
-
Weigh 10 g of air-dried, sieved soil into a 50 mL centrifuge tube.
-
Add 10 mL of HPLC-grade water to the tube. Vortex briefly and let the sample hydrate (B1144303) for at least 30 minutes. This step is crucial for improving the extraction efficiency from dry soil.
-
-
Extraction:
-
Add 10 mL of acidified acetonitrile (1% HCl in ACN) to the hydrated soil sample. The acid helps to disrupt interactions between Fomesafen and the soil matrix.
-
Add the extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.[15]
-
Immediately cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and extraction. The MgSO₄ helps to absorb excess water, promoting the partitioning of Fomesafen into the acetonitrile layer.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
PSA is used to remove organic acids (like humic acids), while C18 removes non-polar interferences.
-
Vortex the tube for 1 minute to ensure the extract interacts fully with the sorbents.
-
Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes to pellet the sorbents.
-
-
Final Analysis:
References
- 1. Herbicide Interactions with Soil Organic Matter and Clay | Root Absorption and Xylem Translocation - passel [passel2.unl.edu]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Sorption of fomesafen in Brazilian soils - Advances in Weed Science [awsjournal.org]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption, desorption and persistence of fomesafen in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Accelerated solvent extraction (ASE) of environmental organic compounds in soils using a modified supercritical fluid extractor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispec.co.th [scispec.co.th]
- 12. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. weber.hu [weber.hu]
- 15. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 16. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultrasound-assisted extraction of biosurfactants from water hyacinth for enhanced soil washing of diesel-contaminated soils: performance evaluation and phytotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. "Development and validation of a solid phase extraction sample cleanup " by Jennifer L. Thomas, Christopher C. Donnelly et al. [digitalcommons.unl.edu]
- 22. Mobility and persistence of the herbicide fomesafen in soils cultivated with bean plants using SLE/LTP and HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. qascf.com [qascf.com]
Troubleshooting poor peak shape in Fomesafen sodium HPLC analysis
Technical Support Center: Fomesafen (B1673529) Sodium HPLC Analysis
Welcome to the technical support center for Fomesafen sodium HPLC analysis. This guide provides detailed troubleshooting for common issues related to poor peak shape, helping you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common peak shape problems encountered during the HPLC analysis of this compound.
Q1: Why is my this compound peak tailing?
Peak tailing, where the peak is asymmetrical with a prolonged trailing edge, is a common issue when analyzing acidic compounds like this compound.
-
Cause 1: Incorrect Mobile Phase pH: Fomesafen is an acidic compound with a pKa of approximately 2.83-2.9.[1][2] If the mobile phase pH is close to or above the pKa, the analyte will exist in a mix of protonated (neutral) and deprotonated (anionic) forms, leading to inconsistent interactions with the stationary phase and causing tailing.[3]
-
Solution: To ensure the analyte is in a single, protonated form, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the pKa. For Fomesafen, a mobile phase pH of around 3 is often recommended.[4] Using acidified water (e.g., with phosphoric or acetic acid) has been shown to greatly improve peak shape for Fomesafen.[5][6]
-
Cause 2: Secondary Silanol (B1196071) Interactions: Residual, unbonded silanol groups on the surface of silica-based C18 columns are acidic and can become ionized at mid-range pH levels.[7] These negatively charged sites can have secondary interactions with the analyte, slowing its elution and causing tailing.
-
Solution: Operating at a low pH (e.g., 2.5-3.0) protonates these silanol groups, minimizing these unwanted secondary interactions.[8][9] Using a modern, high-purity, end-capped column with low silanol activity can also significantly reduce tailing.[8][10]
-
Cause 3: Column Contamination or Degradation: Contaminants from samples or the mobile phase can accumulate at the head of the column, creating active sites that cause tailing.[11][9] Voids in the column packing can also lead to peak distortion.[9]
-
Solution: Use a guard column to protect the analytical column from contaminants. If contamination is suspected, flush the column with a strong solvent.[9] If the column is old or has been subjected to harsh conditions, it may need to be replaced.[9]
Q2: What causes peak fronting in my this compound analysis?
Peak fronting, an asymmetry where the peak's first half is broader than the second, is often related to sample concentration and solubility.[8][12]
-
Cause 1: Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase at the column inlet.[12][13][14] This causes some analyte molecules to travel down the column more quickly, resulting in a fronting peak.[8]
-
Solution: Reduce the injection volume or dilute the sample.[12][14] If possible, check if the peak shape improves with a smaller injection.
-
Cause 2: Poor Sample Solubility / Incompatible Sample Solvent: this compound salt is very soluble in water, but the acid form has low water solubility (around 50 mg/L).[15][16] If the sample is prepared in a solvent that is much stronger (more organic) than the mobile phase, it can cause peak distortion, particularly fronting.[14][17]
-
Solution: Whenever possible, dissolve and inject your samples in the mobile phase itself.[11][18] This ensures compatibility and minimizes peak shape issues.
Q3: Why am I observing split peaks for this compound?
Split peaks can appear as a "twin" peak or a shoulder and can be caused by both chemical and physical issues.[8]
-
Cause 1: Mismatched Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the sample to separate into multiple bands as it enters the column, leading to a split peak.[8]
-
Solution: Prepare the sample in the mobile phase or a solvent with a similar or weaker elution strength.[18]
-
Cause 2: Partially Blocked Frit or Column Void: If the inlet frit of the column is partially blocked or if a void has formed in the packing material at the head of the column, the sample flow path can be disrupted.[18][19][20] This disruption can split the sample band, causing split peaks for all analytes in the chromatogram.[18][19]
-
Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent to dislodge any blockage. Using in-line filters and guard columns can prevent this issue.[18] If the problem persists, the frit or the entire column may need to be replaced.[19]
-
Cause 3: Co-elution: The split peak may actually be two different compounds eluting very close together.[18]
-
Solution: Test this by injecting a smaller sample volume. If the split resolves into two distinct peaks, you have a co-elution issue, and the method's separation resolution needs to be improved by adjusting the mobile phase composition, flow rate, or temperature.[18]
Troubleshooting Summary Table
| Peak Shape Problem | Common Causes | Recommended Solutions |
| Peak Tailing | Chemical: Incorrect mobile phase pH (too high), Secondary interactions with column silanols. | Chemical: Adjust mobile phase pH to ~2.5-3.0 using an acid like phosphoric or acetic acid. Use a modern, end-capped column. |
| Physical: Column contamination, Column void. | Physical: Use a guard column, flush the column with a strong solvent, or replace the column if necessary. | |
| Peak Fronting | Sample-Related: Column overload (high concentration or volume), Poor sample solubility. | Sample-Related: Reduce injection volume or dilute the sample. |
| Solvent-Related: Sample solvent is stronger than the mobile phase. | Solvent-Related: Dissolve the sample in the mobile phase. | |
| Split Peaks | Hardware: Partially blocked inlet frit, Void at the head of the column. | Hardware: Filter samples, use an in-line filter, flush the column (in reverse, if possible), or replace the column. |
| Method-Related: Sample solvent is incompatible with the mobile phase, Co-elution with an impurity. | Method-Related: Prepare the sample in the mobile phase. Optimize separation conditions (e.g., mobile phase gradient, temperature). |
Experimental Protocols
Protocol 1: Preparation of Acidified Mobile Phase (pH 3.0)
This protocol describes the preparation of a common mobile phase for this compound analysis, consisting of acetonitrile (B52724) and acidified water.[4][5][6]
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Phosphoric Acid (H₃PO₄), 85%
-
0.45 µm filter membranes
-
Glass filtration apparatus
-
pH meter or pH indicator strips
Procedure:
-
Prepare Aqueous Portion: Measure 700 mL of HPLC-grade water into a clean glass beaker or bottle.
-
Acidify Water: Carefully add a small amount of 85% phosphoric acid dropwise to the water while stirring. Monitor the pH using a calibrated pH meter or pH strips. Continue adding acid until the pH is stable at 3.0.
-
Filter Aqueous Portion: Vacuum filter the acidified water through a 0.45 µm filter membrane to remove any particulates.[4]
-
Prepare Final Mobile Phase: In a clean 1 L graduated cylinder or volumetric flask, combine 700 mL of the filtered, acidified water with 300 mL of HPLC-grade Acetonitrile. This creates a 70:30 (v/v) aqueous:ACN mobile phase.
-
Degas Mobile Phase: Thoroughly degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging before use to prevent air bubbles in the HPLC system.
-
Label: Clearly label the mobile phase bottle with its composition and preparation date.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor peak shapes in HPLC analysis.
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
- 1. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fomesafen [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. qascf.com [qascf.com]
- 6. qascf.com [qascf.com]
- 7. chromtech.com [chromtech.com]
- 8. acdlabs.com [acdlabs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Separation of Fomesafen on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. support.waters.com [support.waters.com]
- 14. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 15. Fomesafen | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 16. US20200296961A1 - High concentrate fomesafen herbicide formulations - Google Patents [patents.google.com]
- 17. phenomenex.blog [phenomenex.blog]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. bio-works.com [bio-works.com]
Technical Support Center: Minimizing Fomesafen Sodium Carryover Injury
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize Fomesafen (B1673529) sodium carryover injury to rotational crops in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your research.
Scenario 1: You observe unexpected injury symptoms in a rotational crop.
Question: My rotational crop (e.g., corn, sorghum) is exhibiting unusual symptoms like veinal chlorosis (whitening or yellowing of leaf veins), stunting, or "buggy-whipping" after being planted in a field where Fomesafen was used in the previous season. How can I determine if Fomesafen carryover is the cause?
Answer:
Fomesafen carryover injury has very distinct symptoms in certain crops. The primary symptom in corn is the whitening of leaf veins, a condition known as veinal chlorosis.[1] This can be accompanied by a striped appearance on the leaves, necrosis, and a collapse of tissue near the midrib, causing the leaves to droop.[1][2] In sorghum, which is about four times more susceptible to Fomesafen than corn, you may see similar stunting and interveinal chlorosis, along with more severe leaf burn, especially in areas of sprayer overlap.[3][4]
To confirm if Fomesafen residue is the cause of the observed symptoms, a soil bioassay is a reliable method. This involves growing a sensitive indicator plant in soil samples from the affected field and comparing its growth to plants in untreated control soil.
Scenario 2: You need to plant a sensitive crop before the recommended plant-back interval.
Question: My experimental timeline requires planting a sensitive rotational crop sooner than the label-recommended 10-month interval after a Fomesafen application. What are my options for mitigating potential carryover injury?
Answer:
Planting before the recommended interval increases the risk of crop injury.[5] However, you can take several steps to mitigate this risk:
-
Activated Carbon Application: Activated carbon can effectively bind (adsorb) herbicide residues in the soil, making them unavailable for plant uptake.[6][7] This is a common remediation strategy for herbicide spills and carryover.
-
Tillage: Tillage can help dilute the herbicide residue by mixing the soil and can also encourage degradation.[8][9] However, be aware that conventional tillage can reduce the half-life of Fomesafen compared to no-till systems.[10][11]
-
Crop Selection: If possible, plant a more tolerant species or a different variety of the same crop that may show more resilience. Corn is generally more tolerant than sorghum.[3][4]
For researchers, applying activated carbon is often the most practical and effective solution for smaller plot areas.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the persistence of Fomesafen in soil?
A1: Fomesafen's persistence, or the length of time it remains active in the soil, is influenced by several key factors. The major categories are soil characteristics, climatic conditions, and the chemical properties of the herbicide itself.[8] Dry and cool conditions following application are major contributors to increased persistence and carryover risk.[1][4][8]
| Factor Category | Specific Factor | Impact on Fomesafen Persistence |
| Climatic Conditions | Rainfall | Decreased Rainfall: Reduces microbial and chemical degradation, increasing persistence.[8][12][13][14] |
| Temperature | Cooler Temperatures: Slows down microbial degradation, leading to longer persistence.[4][8] | |
| Sunlight | Photolysis: Fomesafen undergoes slow photodegradation in water, but this is not a major degradation pathway in soil.[15][16] | |
| Soil Characteristics | Microbial Activity | Low Activity: Fomesafen is primarily broken down by soil microbes.[17][18][19] Conditions that reduce microbial life (e.g., drought, cold) increase carryover potential. |
| Soil pH | High pH: In soils with higher pH, the leaching of Fomesafen may be more pronounced.[10][11] Maintaining a pH between 6.5 and 7.0 is recommended to reduce carryover potential.[8][9][20] | |
| Organic Matter | High Organic Matter: Higher organic matter content can lead to less leaching of Fomesafen.[10][11] | |
| Soil Texture | Coarse Textures (Sandy): Fomesafen has a high potential to leach in coarse-textured soils, which can move it into the root zone of rotational crops.[19] | |
| Application Practices | Application Timing | Late-Season Applications: Applications made later in the growing season (e.g., late June or July) are more likely to cause carryover issues as there is less time for degradation before the next crop is planted.[2][3][12][21] |
| Application Rate | Higher Rates/Overlaps: Higher application rates and sprayer overlaps lead to higher concentrations of Fomesafen in the soil, increasing the risk of carryover.[3][8] |
Q2: What are the typical plant-back intervals for common rotational crops after Fomesafen application?
A2: Adhering to the recommended plant-back intervals is crucial to avoid crop injury. These intervals can vary based on the crop, application rate, and geographical region. Always consult the specific product label.
| Rotational Crop | Typical Minimum Plant-Back Interval | Notes |
| Corn | 10 months[1][2][14][21][22] | Can be sensitive; injury is more likely with late applications and dry weather. |
| Sorghum | 10 months[23] | Highly sensitive, approximately 4 times more so than corn.[3][4] |
| Cotton | Can be planted anytime | Fomesafen is labeled for use in cotton.[24] |
| Soybeans | Can be planted anytime | Fomesafen is primarily used in soybeans.[8] |
| Wheat | 4 months[25] | |
| Sweet Corn | 18 months[23] | Longer interval required due to higher sensitivity. |
| Popcorn | 12 months[23] | In certain states and at higher application rates. |
Note: These are general guidelines. Intervals can be longer depending on application rates and environmental conditions. Refer to the product label for specific restrictions.
Q3: What are the characteristic symptoms of Fomesafen carryover in corn and sorghum?
A3: The symptoms are quite distinct and are key identifiers for troubleshooting.
| Crop | Characteristic Symptoms |
| Corn | - Veinal Chlorosis: Whitening or yellowing directly on the leaf veins is the primary symptom.[1][12] This is distinct from many nutrient deficiencies which cause interveinal chlorosis (striping between the veins).[2] - Striped Appearance: Affected leaves can look striped.[8][12] - Leaf Drooping/Folding: The midvein can lose integrity, causing the leaf to fold over or droop.[2][12][21] - Necrosis: In severe cases, the chlorotic veins can become necrotic (brown and dead).[5][12] |
| Sorghum | - Stunting and Chlorosis: Similar to corn, plants will be stunted with yellowing.[3][4] - Leaf Burn: Symptoms are often more severe than in corn, with significant leaf burning.[3][4] - "Going Backwards": Seedlings may emerge normally but then decline in health as they begin to metabolize the herbicide from the soil solution.[3][4] |
In many cases, if the carryover concentration is not too high, affected corn plants may recover and new leaves will appear healthy.[1][12] However, significant stand loss can occur in severe cases.[12][21]
Q4: How can I conduct a soil bioassay to test for Fomesafen residues?
A4: A soil bioassay is an effective and low-cost method to determine if biologically active herbicide residues are present in your soil.[26]
Experimental Protocol: Soil Bioassay for Fomesafen Residue
Objective: To determine if Fomesafen residues are present in soil at concentrations harmful to a sensitive rotational crop.
Materials:
-
Soil samples from the suspect field (and a control area).
-
Pots (3-4 inch diameter).
-
Seeds of a sensitive indicator species (e.g., corn, sorghum, or even oats).
-
Greenhouse or sunny indoor location.
-
Water.
-
Small amount of all-purpose fertilizer.
Methodology:
-
Soil Collection:
-
Collect representative soil samples from the top 2-3 inches of the field where Fomesafen was applied.[26][27]
-
Take separate composite samples from different areas: high spots, low spots, and areas of known sprayer overlap.[26][27]
-
Collect a control soil sample from an area known to be free of any herbicide residue.[26][27]
-
-
Potting and Planting:
-
Label pots clearly for each field sample area and the control.
-
Fill several pots for each soil sample.
-
Plant 3-6 seeds of your chosen indicator crop in each pot.[27]
-
-
Growth and Observation:
-
Evaluation:
-
Compare the growth of plants in the field soil to the plants in the control soil.
-
Look for symptoms of Fomesafen injury: stunting, veinal chlorosis, necrosis, and reduced root development.
-
If plants in the field soil show these symptoms while the control plants are healthy, it is a strong indication of Fomesafen carryover.
-
Q5: What is the primary degradation pathway for Fomesafen in soil?
A5: The primary method of Fomesafen degradation in soil is through microbial activity.[17][18][19][28] Certain bacteria, such as Pseudomonas zeshuii and Bacillus sp., have been identified as capable of using Fomesafen as a source of carbon and degrading it.[17][28][29] The degradation pathway generally involves the reduction of the nitro group to an amino group, followed by other biochemical transformations.[17][28][29]
Visualizations and Workflows
References
- 1. no-tillfarmer.com [no-tillfarmer.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fomesafen Carryover into Corn and Grain Sorghum | UT Crops News [news.utcrops.com]
- 4. Fomesafen Carryover | UT Crops News [news.utcrops.com]
- 5. How to Mitigate Herbicide Carryover Injury Following Drought | Pioneer® Seeds [pioneer.com]
- 6. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. Making sure you're not a bot! [iastatedigitalpress.com]
- 8. Herbicide Carryover and Crop Rotation to Corn | Crop Science US [cropscience.bayer.us]
- 9. corn-states.com [corn-states.com]
- 10. Mobility and persistence of the herbicide fomesafen in soils cultivated with bean plants using SLE/LTP and HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fomesafen Carryover to Corn | Integrated Crop Management [crops.extension.iastate.edu]
- 13. Fomesafen Carryover to Corn | Integrated Crop Management [crops.extension.iastate.edu]
- 14. Fomesafen Rotational Crop Intervals - farmdoc [farmdoc.illinois.edu]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Publication : USDA ARS [ars.usda.gov]
- 17. Microbial degradation of fomesafen by a newly isolated strain Pseudomonas zeshuii BY-1 and the biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 20. How Herbicide Carryover Can Affect Cover Crops | The More You Grow | Corteva Agriscience [corteva.com]
- 21. Fomesafen Carryover Injury to Corn | Integrated Crop Management [crops.extension.iastate.edu]
- 22. mafes.msstate.edu [mafes.msstate.edu]
- 23. assets.greenbook.net [assets.greenbook.net]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 26. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 27. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Microbial degradation of fomesafen and detoxification of fomesafen-contaminated soil by the newly isolated strain Bacillus sp. FE-1 via a proposed biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Fomesafen sodium degradation during sample storage and preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Fomesafen (B1673529) sodium degradation during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Fomesafen sodium?
A1: this compound primarily degrades through two main pathways:
-
Microbial Degradation: This is the principal degradation route in soil. Microorganisms reduce the nitro group on the molecule to an amino group, which can be followed by acetylation and cleavage of the S-N bond.[1]
-
Photodegradation: this compound is susceptible to decomposition by light.[2] Exposure of samples to direct sunlight should be minimized during collection, transport, and preparation.
Q2: How stable is this compound in storage?
A2: this compound is relatively stable under controlled conditions. It has been shown to be stable in storage for at least six months at 50°C.[2] For analytical purposes, storing samples frozen is recommended to maintain integrity. Two storage stability studies have shown that Fomesafen spiked into sugarbeet, sweetcorn, and soybean samples remained stable for up to 24 months when stored deep frozen.
Q3: What is the effect of pH on the stability of this compound?
A3: this compound is generally resistant to hydrolysis under both acidic and alkaline conditions.[2] However, studies have shown that its persistence can be influenced by pH. Higher persistence is observed in alkaline pH compared to neutral and acidic conditions.[3] This is an important consideration for preparing buffered solutions and for understanding its environmental fate.
Q4: What are the recommended analytical methods for this compound quantification?
A4: The most common and reliable method for the quantification of this compound residues is High-Performance Liquid Chromatography with tandem mass spectrometry detection (HPLC-MS/MS).[2][4] This method offers high sensitivity and selectivity. For sample preparation, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for plant matrices.[5][6][7] Solid-phase extraction (SPE) is a suitable cleanup procedure for water samples.[4]
Troubleshooting Guide
Issue 1: Low recovery of this compound during sample extraction.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction solvent | For soil and plant matrices, ensure the use of an appropriate extraction solvent. Acetonitrile (B52724) is commonly used in the QuEChERS method.[5] For some matrices, acidification of the solvent (e.g., with 1% hydrochloric acid in acetonitrile) can improve extraction efficiency.[4] |
| Matrix effects | The sample matrix can interfere with the extraction process. Optimize the cleanup step. For QuEChERS, this may involve adjusting the amounts and types of salts and sorbents (e.g., PSA, C18).[6][7] For water samples, ensure the SPE cartridge is appropriate for the analyte and matrix.[4] |
| Degradation during extraction | Minimize exposure of the sample to light and elevated temperatures during the extraction process. Work in a shaded area or use amber glassware. Avoid prolonged extraction times. |
| Improper pH of extraction solvent | Although Fomesafen is stable across a range of pH, the extraction efficiency can be pH-dependent. Ensure the pH of the extraction solvent is optimized for your specific sample matrix. |
Issue 2: Inconsistent or poor chromatographic results (peak shape, retention time shifts) in HPLC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Matrix effects (ion suppression or enhancement) | Matrix components co-eluting with this compound can affect its ionization in the mass spectrometer.[8] To mitigate this, improve sample cleanup, dilute the sample extract if sensitivity allows, or use a matrix-matched calibration curve. Employing a stable isotope-labeled internal standard can also help compensate for matrix effects. |
| Mobile phase issues | Ensure the mobile phase is correctly prepared and degassed. Inconsistent mobile phase composition can lead to retention time shifts. Check for microbial growth in the mobile phase reservoirs. |
| Column degradation | Over time, the HPLC column performance can degrade. If peak shape deteriorates, try flushing the column according to the manufacturer's instructions or replace it. |
| Instrument contamination | Carryover from previous injections can lead to ghost peaks or a noisy baseline. Implement a robust wash cycle between samples, including a strong solvent to clean the injector and column. |
Issue 3: Suspected degradation of this compound in stored samples.
| Possible Cause | Troubleshooting Step |
| Improper storage temperature | Samples should be stored frozen, ideally at -20°C or below, to minimize degradation. Avoid storing samples at room temperature or in a refrigerator for extended periods. |
| Exposure to light | This compound is light-sensitive.[2] Store samples in amber vials or in the dark to prevent photodegradation. |
| Repeated freeze-thaw cycles | Minimize the number of freeze-thaw cycles as this can potentially lead to degradation of the analyte.[9][10][11][12] Aliquot samples upon receipt if multiple analyses are anticipated. |
| Microbial activity in non-frozen samples | If samples cannot be frozen immediately, consider adding a preservative to inhibit microbial growth, especially for water samples. |
Data Summary
Table 1: Storage Stability of this compound
| Matrix | Storage Condition | Duration | Stability | Reference |
| Formulated Product | 50°C | 6 months | Stable | [2] |
| Sugarbeet, Sweetcorn, Soybean | Deep Frozen | Up to 24 months | Stable | |
| Dry Bulb and Green Onions | Frozen | Supported storage durations of residue studies | Adequate | [4] |
Table 2: Half-life of Fomesafen in Water at Different pH Levels
| pH | Half-life (Days) | Condition | Reference |
| 4.0 | 26.49 | Under direct sunlight | [3] |
| 7.0 | 26.28 | Under direct sunlight | [3] |
| 9.0 | 18.52 | Under direct sunlight | [3] |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction of this compound from Plant Material
-
Homogenization: Homogenize 10-15 g of the plant sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (and internal standard if used).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA (primary secondary amine) and MgSO₄.
-
Vortex for 30 seconds.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Analysis: Take an aliquot of the final extract for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water Samples
-
Sample Preparation: Acidify the water sample (e.g., 500 mL) to pH 3 with phosphoric acid.[13] Add an internal standard if necessary.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by acidified water through it.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a small volume of acidified water to remove interferences.
-
Elution: Elute the this compound from the cartridge with a suitable solvent, such as methanol.[13]
-
Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., acetonitrile:water) for LC-MS/MS analysis.[13]
Visualizations
Caption: Microbial degradation pathway of this compound in soil.
Caption: General experimental workflow for this compound analysis.
References
- 1. Microbial degradation of fomesafen by a newly isolated strain Pseudomonas zeshuii BY-1 and the biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciepub.com [sciepub.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Simultaneous Analysis and Dietary Exposure Risk Assessment of Fomesafen, Clomazone, Clethodim and Its Two Metabolites in Soybean Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qascf.com [qascf.com]
- 7. qascf.com [qascf.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Enhancing the selectivity of Fomesafen sodium for target weed species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fomesafen sodium. Our goal is to help you enhance the selectivity of this herbicide for your target weed species while ensuring crop safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
This compound is a selective herbicide belonging to the diphenylether chemical class.[1][2] Its primary mode of action is the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, which is critical for chlorophyll (B73375) and heme biosynthesis in plants.[1][2] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS).[3] These ROS cause lipid peroxidation and disruption of cell membranes, leading to rapid necrosis and death of susceptible plant tissues.[1][3]
Q2: How does this compound achieve selectivity between target weeds and crops?
The selectivity of Fomesafen is primarily attributed to the differential metabolism rates between tolerant crops and susceptible weeds.[4] Tolerant plants, such as soybeans, can rapidly metabolize Fomesafen into non-toxic compounds. In contrast, susceptible weeds metabolize the herbicide at a much slower rate, allowing the toxic effects to manifest.
Q3: What are the common mechanisms of resistance to this compound in weeds?
Weed resistance to this compound can occur through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the gene encoding the PPO enzyme, such as the deletion of a glycine (B1666218) residue at position 210 or an arginine-to-glycine substitution at position 128 in the PPX2 gene.[5][6][7] These mutations alter the enzyme's structure, reducing the binding affinity of Fomesafen and rendering it less effective.
-
Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolism of the herbicide by the weed.[5] Increased activity of enzyme systems like cytochrome P450 monooxygenases (P450s) and glutathione-S-transferases (GSTs) can detoxify Fomesafen before it reaches its target site.[5]
Troubleshooting Guide
Issue 1: Poor weed control despite application of this compound.
| Possible Cause | Troubleshooting Step |
| Resistant Weed Biotype | Confirm if the target weed species has known resistance to PPO inhibitors.[8][9] Consider rotating with herbicides that have a different mode of action.[3] |
| Environmental Conditions | This compound is most effective when applied to actively growing weeds that are not under stress from drought, extreme temperatures, or low soil fertility.[8][9] Avoid application in temperatures above 28°C.[3] |
| Improper Application | Ensure thorough spray coverage of target weeds, as Fomesafen has limited translocation within the plant.[1][8] Use recommended spray volume (10-20 gals./A) and pressure (30-60 psi).[8] |
| Incorrect Adjuvant Use | The addition of a non-ionic surfactant (NIS) or a crop oil concentrate (COC) can enhance the uptake and efficacy of Fomesafen.[3][10] |
Issue 2: Crop injury observed after this compound application.
| Possible Cause | Troubleshooting Step |
| Incorrect Application Rate | Verify that the application rate is within the recommended range for the specific crop and growth stage. Higher doses can exceed the crop's ability to metabolize the herbicide.[4] |
| Tank Mixing Incompatibility | Ensure compatibility when tank-mixing this compound with other pesticides or fertilizers.[9] Perform a jar test before application.[9] Avoid mixing with organophosphate insecticides in cotton.[3] |
| Crop Stress | Do not apply to crops that are stressed due to environmental conditions or mechanical/chemical injury, as this can increase susceptibility to injury.[8][9] |
| Rotational Crop Restrictions | Be aware of the soil persistence of Fomesafen and follow the recommended plant-back intervals for sensitive rotational crops to avoid carryover injury.[1][3] |
Quantitative Data Summary
Table 1: Recommended Application Rates of this compound (25% SL Formulation) for Various Crops.
| Crop | Target Weeds | Dosage (L/ha) | Application Timing |
| Soybeans | Pigweed, lambsquarters | 0.68–1.36 | Post-emergence (1–3 trifoliate stage) |
| Peanuts | Morningglory, spurge | 0.82–1.36 | Post-emergence (2–4 true leaves) |
| Cotton | Velvetleaf, smartweed | 0.54–0.82 | Post-emergence (cotyledon to 1st true leaf) |
| Potatoes | Yellow nutsedge, pigweed, nightshade | 0.54–0.82 | Post-emergence (weeds ≤3 inches) |
Data compiled from various sources.[3]
Table 2: Tank Mix Recommendations for Enhanced Selectivity and Broad-Spectrum Control.
| Partner Herbicide | Target Weeds | Crop | Benefits |
| Glyphosate | Broadleaf + grasses | Soybeans, cotton | Resistance management |
| S-metolachlor | Pre-emergence residual | Soybeans | Extended soil activity |
| Clethodim | Grasses | Peanuts | Improved grass control |
Data compiled from various sources.[3]
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay to Determine this compound Resistance
-
Plant Material: Grow suspected resistant and known susceptible weed populations from seed in pots containing a standard potting mix in a greenhouse.
-
Herbicide Application: At the 3-4 leaf stage, treat plants with a range of this compound concentrations. Include an untreated control group. Apply the herbicide using a calibrated sprayer to ensure uniform coverage.
-
Data Collection: At 14-21 days after treatment, visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass and record the fresh or dry weight.
-
Data Analysis: Calculate the herbicide rate that causes 50% growth reduction (GR₅₀) for both the suspected resistant and susceptible populations. The resistance index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population. An RI greater than 1 indicates resistance.
Protocol 2: Investigating Non-Target-Site Resistance using Synergists
-
Synergist Application: Pre-treat a subset of the suspected resistant weed population with inhibitors of metabolic enzymes. For example, use malathion (B1675926) or piperonyl butoxide (PBO) to inhibit cytochrome P450s, and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to inhibit glutathione-S-transferases.[5]
-
Herbicide Application: After the appropriate pre-treatment interval, apply this compound at a rate expected to cause a known level of injury.
-
Data Collection and Analysis: Assess plant injury and biomass as described in Protocol 1. A significant increase in this compound efficacy in the synergist-treated plants compared to those treated with the herbicide alone suggests the involvement of NTSR mediated by the inhibited enzyme family.
Visualizations
Caption: Mode of action of this compound leading to weed death.
Caption: Mechanisms of weed resistance to this compound.
Caption: Experimental workflow for assessing Fomesafen selectivity.
References
- 1. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 2. google.com [google.com]
- 3. Fomesafen Herbicide | Selective Weed Control for Legume Crops [smagrichem.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. redeagleinternational.com [redeagleinternational.com]
- 9. redeagleinternational.com [redeagleinternational.com]
- 10. How the Right Adjuvant Can Optimize Weed Control | The More You Grow | Corteva Agriscience [corteva.com]
Technical Support Center: Fomesafen Sodium Application in Sandy Soils
Welcome to the technical support center for researchers working with Fomesafen (B1673529) sodium. This resource provides troubleshooting guidance and frequently asked questions to address common challenges related to its use in sandy soil experiments, with a focus on minimizing leaching potential.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments.
Issue 1: Higher than expected Fomesafen leaching in soil column experiments.
-
Question: My latest soil column study shows significant Fomesafen leaching, exceeding 80% of the applied amount in the leachate. My soil is a sandy loam. What could be the cause?
-
Answer: Several factors, often interconnected, can lead to high Fomesafen mobility in sandy soils. Consider the following:
-
Low Organic Matter: Sandy soils inherently have low organic matter content. Fomesafen's mobility is strongly influenced by organic matter, so less organic matter means less sorption and more leaching.[1][2]
-
Soil pH: Higher soil pH can increase Fomesafen's mobility.[1][3] In soils with higher pH, Fomesafen is more likely to be in its anionic form, which is more water-soluble and less adsorbed to soil colloids.
-
High Sand Content: The physical properties of sandy soil, such as high hydraulic conductivity and low surface area, facilitate rapid water and solute movement, leading to increased leaching.[3]
-
Simulated Rainfall Intensity: High volumes or intensities of simulated rainfall shortly after application can accelerate leaching before the herbicide has had sufficient time to adsorb to soil particles.[4]
-
Logical Flow for Troubleshooting High Leaching
Caption: Troubleshooting workflow for high Fomesafen leaching.
Issue 2: Fomesafen concentration in leachate is inconsistent across replicates.
-
Question: I'm observing high variability in Fomesafen leaching between my replicate soil columns. Why is this happening?
-
Answer: Inconsistent results often point to issues in the experimental setup:
-
Non-uniform Soil Packing: Differences in bulk density within or between columns can create preferential flow paths, where water moves through channels instead of uniformly through the soil matrix. This can lead to rapid and variable leaching.
-
Inconsistent Application: Ensure the Fomesafen solution is applied uniformly to the soil surface of each column. Uneven application will naturally lead to variable leaching profiles.
-
Variable Soil Moisture: If columns are not pre-conditioned to the same initial moisture content, the infiltration and movement of the herbicide solution can differ significantly.
-
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Fomesafen that influence its leaching potential?
-
A1: Fomesafen's high leaching potential is primarily due to its relatively low soil organic carbon-water (B12546825) partitioning coefficient (Koc) and long soil half-life (DT50). A low Koc value indicates weak adsorption to soil particles, making it more available for transport with soil water.[4] Its persistence in the soil provides a longer time window for leaching to occur.[4]
Q2: How can I reduce Fomesafen leaching in my sandy soil experiments?
-
A2: The most effective method is to increase the sorption capacity of the soil. Amending sandy soil with carbon-rich materials like biochar has been shown to significantly reduce Fomesafen mobility.[5][6] Biochar increases the surface area and the number of sorption sites, thereby binding Fomesafen more tightly and reducing the amount available for leaching.[6][7] Increasing the organic matter content in general is beneficial.[1]
Q3: What effect does biochar amendment have on Fomesafen leaching?
-
A3: Adding biochar to the soil significantly increases the adsorption of Fomesafen.[6] Studies have shown that increasing the biochar amendment rate from 0% to 2% (w/w) can dramatically increase the adsorption coefficient and reduce the concentration of Fomesafen in leachate.[6] For example, one study noted a decrease in total leached Fomesafen from 84.25% in unamended soil to 67.5% in soil with 0.5% biochar.[5]
Q4: What is the primary degradation pathway for Fomesafen in soil?
-
A4: Fomesafen degradation in soil is primarily a microbial process.[4][8] The degradation pathway can involve the reduction of the nitro group to an amino group, followed by other transformations like dechlorination and cleavage of the S–N bond.[8][9][10] Specific bacteria, such as Pseudomonas zeshuii and Bacillus sp., have been identified as capable of degrading Fomesafen.[8][11]
Data & Experimental Protocols
Quantitative Data Summary
Table 1: Fomesafen Soil Sorption and Persistence Parameters
| Parameter | Value Range | Soil Type(s) | Significance | Source(s) |
|---|---|---|---|---|
| Koc (mL/g) | 68 - 1467 | Various, including sandy soils | Low values indicate high mobility | [3][4][12] |
| Kd (mL/g) | 1.11 - 12.76 | Various, including sandy soils | Measures partitioning between soil and water | [3][12] |
| Field Half-Life (DT50) | 4 - 114 days | Tifton Loamy Sand, Cecil Sandy Loam | Indicates persistence; longer DT50 increases leaching risk |[1][3][12] |
Table 2: Effect of Biochar Amendment on Fomesafen Leaching
| Biochar Amendment Rate (% w/w) | Fomesafen in Leachate (%) | Soil Type | Source(s) |
|---|---|---|---|
| 0% (Control) | 84.25 | Not specified | [5] |
| 0.5% | 67.5 | Not specified | [5] |
| 2% | 21.4 | Not specified |[6] |
Experimental Protocols
Protocol 1: Soil Column Leaching Study (Adapted from OECD 312)
This protocol outlines a standard method for assessing the leaching potential of Fomesafen in a laboratory setting.[13][14][15]
Objective: To quantify the vertical movement of Fomesafen and its degradation products through a packed sandy soil column.
Materials:
-
Glass or PVC columns (e.g., 30-45 cm length, 5-7 cm inner diameter).[13][15][16]
-
Sandy soil, sieved (<2 mm).[14]
-
Fomesafen analytical standard and, if required, radiolabeled (e.g., ¹⁴C) Fomesafen.
-
Artificial rain solution (e.g., 0.01M CaCl₂).[13]
-
Peristaltic pump for applying artificial rain.
Workflow Diagram:
References
- 1. Mobility and persistence of the herbicide fomesafen in soils cultivated with bean plants using SLE/LTP and HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asacim.org.ar [asacim.org.ar]
- 4. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Biochar Properties on Fomesafen Adsorption-Desorption Capacity of Biochar-Amended Soil: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Microbial degradation of fomesafen by a newly isolated strain Pseudomonas zeshuii BY-1 and the biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbial degradation of fomesafen and detoxification of fomesafen-contaminated soil by the newly isolated strain Bacillus sp. FE-1 via a proposed biochemical degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adsorption, desorption and persistence of fomesafen in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. oecd.org [oecd.org]
- 15. mdpi.com [mdpi.com]
- 16. agronomy.org [agronomy.org]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Support Center: Optimization of QuEChERS for Fomesafen Sodium Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of Fomesafen sodium in produce.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in various produce matrices using the QuEChERS method.
Issue 1: Low Recovery of this compound
Q: My recovery for this compound is consistently below 70%. What are the potential causes and solutions?
A: Low recovery of this compound, an acidic herbicide, can stem from several factors related to pH, extraction solvent, and the cleanup process.
-
Incorrect pH: this compound is more stable in alkaline conditions and its extraction efficiency can be pH-dependent.[1][2] Ensure the pH of your sample extract is appropriate. The use of buffering salts, such as those in the AOAC (acetate buffered) or CEN (citrate buffered) methods, can help maintain a stable pH.[3] For acidic pesticides, adjusting the pH to a lower value can improve partitioning into acetonitrile (B52724).[4]
-
Suboptimal Extraction Solvent: While acetonitrile is a common QuEChERS solvent, its efficiency can be improved for acidic herbicides like Fomesafen. The addition of a small percentage of acetic acid (e.g., 1%) to acetonitrile has been shown to significantly increase recovery rates, in some cases from below 60% to over 95%.[5][6]
-
Inappropriate Cleanup Sorbent: Primary-secondary amine (PSA) is a common cleanup sorbent in QuEChERS, but it can retain acidic compounds. If you are using PSA and experiencing low recoveries, consider reducing the amount of PSA or using an alternative cleanup sorbent.
-
Analyte Loss During Solvent Evaporation: If your protocol involves an evaporation step, ensure it is not too harsh, as this can lead to the loss of the analyte. A gentle stream of nitrogen is recommended.
Issue 2: Significant Matrix Effects
Q: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I mitigate matrix effects?
A: Matrix effects are a common challenge in QuEChERS analysis, especially with complex produce matrices.[7] They occur when co-extracted compounds interfere with the ionization of the target analyte.[7]
-
Matrix-Matched Calibration: The most effective way to compensate for matrix effects is to prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples.[5][6]
-
Cleanup Optimization: The choice and amount of d-SPE cleanup sorbent are crucial.
-
For pigmented produce (e.g., spinach, carrots): Graphitized carbon black (GCB) is effective at removing pigments like chlorophyll (B73375), but it can also adsorb planar pesticides.[8][9][10][11] Use the minimum amount of GCB necessary for cleanup.[12] Alternatives like Z-Sep+ can offer a better balance between pigment removal and recovery of planar analytes.[12]
-
For high-fat produce (e.g., avocado, nuts): Incorporate C18 sorbent in your d-SPE cleanup to remove lipids.[8][9][10][13] For very high-fat samples, a freezing step to precipitate fats or a hexane (B92381) partitioning step may be necessary.[13]
-
-
Dilution of the Final Extract: Diluting the final extract with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on the analysis.
Issue 3: Poor Chromatographic Peak Shape
Q: The peak for this compound in my chromatogram is broad or tailing. How can I improve the peak shape?
A: Poor peak shape can be caused by issues with the sample solvent, mobile phase, or the analytical column.
-
Sample Solvent and Mobile Phase Mismatch: Ensure the composition of the solvent in your final extract is similar to the initial mobile phase conditions of your LC method. A significant mismatch can lead to peak distortion.[14]
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like this compound. Adjusting the mobile phase pH can improve peak symmetry.[15][16] For Fomesafen, a mobile phase with an acidic pH (e.g., adjusted to pH 3 with phosphoric acid) has been used effectively.[17]
-
Column Overload: Injecting too much sample can lead to broad peaks. Try injecting a smaller volume or diluting your sample.[15]
-
Secondary Interactions: Tailing peaks can result from interactions between the analyte and active sites on the column. Using a highly deactivated column or adjusting the mobile phase pH can help mitigate these interactions.[15][18]
Frequently Asked Questions (FAQs)
Q1: Which QuEChERS buffering system is best for this compound analysis?
A1: Both the AOAC (acetate) and EN (citrate) buffered methods can be effective.[3] The choice may depend on the specific matrix and other pesticides in your multi-residue screen. The acetate-buffered version has shown advantages for some pH-dependent pesticides.[3] For Fomesafen, which is an acidic herbicide, ensuring the pH is controlled during extraction is key to achieving good recovery.[5][6]
Q2: What are the recommended d-SPE sorbents for different types of produce when analyzing this compound?
A2: The choice of d-SPE sorbent depends on the matrix composition:
-
General Produce (e.g., apples, cucumbers): A combination of anhydrous magnesium sulfate (B86663) (MgSO₄) and PSA is typically sufficient to remove water and common interferences like organic acids and sugars.[10][19]
-
Pigmented Produce (e.g., spinach, red peppers): In addition to MgSO₄ and PSA, a small amount of GCB can be used to remove chlorophyll and other pigments.[11][19] However, be cautious as GCB can retain planar pesticides.[9][10][11]
-
High-Fat Produce (e.g., avocados, nuts): A combination of MgSO₄, PSA, and C18 is recommended to remove lipids.[8][10][13][19]
Q3: How should I prepare dry or low-water content samples (e.g., beans, grains) for QuEChERS analysis?
A3: For samples with less than 80% water content, you must add water before the initial acetonitrile extraction to facilitate partitioning.[20][21][22] Typically, for a 5g sample, you would add 10 mL of water.[20]
Q4: What internal standard is suitable for this compound analysis?
A4: An ideal internal standard should have similar chemical properties to the analyte but a different mass for detection. While a specific isotopically labeled Fomesafen standard would be optimal, other compounds can be used. The selection should be based on similar extraction and chromatographic behavior. It's crucial to add the internal standard before the extraction to correct for any losses during sample preparation.[23]
Data Presentation
Table 1: Optimized QuEChERS and HPLC-DAD Parameters for this compound in Beans [5][6]
| Parameter | Optimized Condition |
| Sample Preparation | |
| Sample Weight | 5 g |
| Extraction Solvent | 15 mL Acetonitrile:Acetic Acid (99:1, v/v) |
| Extraction Time | 2 min |
| Partitioning Salts | 0.3 g NaCl, 1.5 g anhydrous MgSO₄ |
| d-SPE Cleanup Sorbents | 12.5 mg C18 + 12.5 mg PSA |
| HPLC-DAD Analysis | |
| Mobile Phase | Acetonitrile:Acidified Water (70:30) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 220 nm |
Table 2: Performance Data for the Optimized Method in Beans [5][6]
| Analyte | Recovery (%) | RSD (%) | LOQ (mg/kg) |
| Fomesafen | 92.4 - 117.8 | 0.35 - 4.36 | 0.005 |
Experimental Protocols
Optimized QuEChERS Protocol for this compound in Beans [5][6]
-
Sample Homogenization: Weigh 5 g of a homogenized bean sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Vortex for 2 minutes.
-
Add 0.3 g of NaCl and 1.5 g of anhydrous MgSO₄.
-
Vortex for 30 seconds immediately after adding the salts.
-
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a d-SPE tube containing 12.5 mg of C18 and 12.5 mg of PSA.
-
Vortex for 1 minute.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at a high speed for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for HPLC-DAD analysis.
-
Mandatory Visualization
Caption: Optimized QuEChERS workflow for this compound analysis.
Caption: Troubleshooting decision tree for QuEChERS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the Hydrolytic Transformation of a New Mixture Formulation of Fomesafen and Quizalofop-ethyl in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. qascf.com [qascf.com]
- 6. qascf.com [qascf.com]
- 7. Simultaneous Analysis and Dietary Exposure Risk Assessment of Fomesafen, Clomazone, Clethodim and Its Two Metabolites in Soybean Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 10. bgb-analytik.com [bgb-analytik.com]
- 11. biotage.com [biotage.com]
- 12. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Restek - Blog [restek.com]
- 14. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 15. silicycle.com [silicycle.com]
- 16. chromforum.org [chromforum.org]
- 17. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Restek - Blog [restek.com]
- 21. ijesd.org [ijesd.org]
- 22. youtube.com [youtube.com]
- 23. lcms.cz [lcms.cz]
Validation & Comparative
Navigating Regulatory Submissions: A Comparative Guide to Validated Analytical Methods for Fomesafen Sodium
For researchers, scientists, and drug development professionals involved in the regulatory submission process, the validation of analytical methods is a critical step to ensure product quality, safety, and efficacy. This guide provides a detailed comparison of validated analytical methods for the herbicide Fomesafen (B1673529) sodium, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is curated from established regulatory methods and scientific studies to assist in selecting the most appropriate analytical strategy.
Comparison of Analytical Methods
The two primary methods for the determination of Fomesafen sodium residues are HPLC with Ultraviolet (UV) or Diode Array Detection (DAD) and LC-MS/MS. While both are powerful techniques, they offer different levels of sensitivity and selectivity, making them suitable for different analytical purposes.
| Parameter | HPLC-UV/DAD | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Good, but potential for interference from matrix components with similar retention times and UV spectra. Confirmation with a column of different polarity may be needed.[1] | Excellent, highly selective due to monitoring of specific precursor and product ion transitions. A second ion transition can be monitored for confirmation.[2] |
| Sensitivity (LOQ) | 0.1 µg/L in water[1], 0.04 mg/kg in crops[3], 7.3 μg kg(-1) in soil.[4] | 0.02 ppm in various crop commodities.[2] |
| Sample Preparation | Liquid-liquid extraction or Solid-Phase Extraction (SPE).[1][5] | SPE cleanup is common.[2] A modified QuEChERS method has also been successfully used.[6][7] |
| Validation | Validated for trace analysis in water at concentrations of 0.1 to 10 µg/L.[1] Recoveries in fortified water samples ranged from 91% to 133%.[1] | Adequately validated at fortification levels of 0.02 ppm and 0.2 ppm in a variety of commodities.[2] |
| Regulatory Acceptance | Accepted by agencies like the EPA for monitoring Fomesafen in soil and water.[5] | Considered an adequate enforcement method by the EPA.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for both HPLC-UV/DAD and LC-MS/MS analysis of this compound.
HPLC-UV/DAD Method for Fomesafen in Water
This method is suitable for determining Fomesafen residues in drinking and surface water.
1. Sample Preparation (Solid-Phase Extraction)
-
A measured volume of water (e.g., 500 mL) is passed through a C18 solid-phase extraction disk.
-
The Fomesafen residue is eluted from the disk with methanol (B129727).
-
The methanol eluate is evaporated to dryness.
-
The residue is redissolved in the mobile phase for HPLC analysis.[1]
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.
-
Column: Spherisorb ODS-2, 5 µm particle size, 150 mm x 4.6 mm i.d. or equivalent.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (pH 3 with phosphoric acid) is commonly used.[1] For example, a mixture of acetonitrile and water (30:70) containing potassium nitrate.[1]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[8]
-
Column Temperature: 60 °C.[5]
3. Calibration
-
A series of calibration standards (e.g., 0.05 µg/mL to 10 µg/mL) are prepared by diluting a stock solution.
-
The calibration curve is generated by injecting the standards at the beginning and end of each run.[5]
LC-MS/MS Method for Fomesafen in Crop Commodities
This method is recognized as an enforcement method by regulatory agencies for its high sensitivity and selectivity.
1. Sample Preparation (Extraction and SPE Cleanup)
-
Fomesafen residues are extracted from the crop matrix with 1% hydrochloric acid in acetonitrile.[2]
-
An aliquot of the extract is then subjected to Solid-Phase Extraction (SPE) for cleanup.[2]
2. Chromatographic and Mass Spectrometric Conditions
-
Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[7]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, with specific precursor-to-product ion transitions for Fomesafen. A second ion transition can be monitored for confirmation.[2]
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the experimental workflows.
Caption: Workflow for HPLC-UV analysis of Fomesafen in water.
Caption: Workflow for LC-MS/MS analysis of Fomesafen in crops.
Logical Relationship of Method Validation Parameters
The validation of an analytical method is a comprehensive process involving the assessment of several key parameters to ensure the method is fit for its intended purpose.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mobility and persistence of the herbicide fomesafen in soils cultivated with bean plants using SLE/LTP and HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. qascf.com [qascf.com]
- 7. Simultaneous Analysis and Dietary Exposure Risk Assessment of Fomesafen, Clomazone, Clethodim and Its Two Metabolites in Soybean Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantarchives.org [plantarchives.org]
A Comparative Analysis of Fomesafen Sodium and Acifluorfen on Soybean: Efficacy and Phytotoxicity
A comprehensive review for researchers and agricultural scientists on the differential impacts of two widely used protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicides on soybean crops and weed control.
Fomesafen sodium and Acifluorfen are two prominent post-emergence herbicides utilized for the management of broadleaf weeds in soybean cultivation. Both belong to the diphenyl ether class of herbicides and share a common mode of action: the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This inhibition disrupts chlorophyll (B73375) and heme synthesis, leading to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and subsequent plant tissue necrosis. Despite their similar mechanisms, studies reveal notable differences in their efficacy against specific weed species and, critically, in their potential to cause phytotoxic injury to soybean plants.
Executive Summary of Comparative Performance
Quantitative data from various field studies indicate that while both herbicides provide effective control of a broad spectrum of broadleaf weeds, this compound generally exhibits a higher degree of safety on soybeans compared to Acifluorfen. Soybean tolerance to these diphenyl ether herbicides has been reported in the order of Fomesafen > Acifluorfen > Lactofen.[1]
Soybean Injury
Post-emergence applications of both herbicides can lead to symptoms such as speckled necrosis, stunting, and bronzing of soybean leaves.[2][3] The severity of this injury is influenced by environmental conditions, with hot and humid weather exacerbating the effects.[2] However, research consistently demonstrates that soybeans treated with Fomesafen show less injury than those treated with Acifluorfen under similar conditions. For instance, in a 2017 study, Acifluorfen caused 30%, 14%, and 13% injury at the R1, R3, and R5 growth stages, respectively, while Fomesafen resulted in only 10% injury at R1 and less than 5% at the R3 and R5 stages.[1] Even at higher application rates, the injury from Fomesafen is generally considered transient, with the crop typically recovering within 7 to 14 days.[2]
Efficacy in Weed Control
Both herbicides are effective against a range of broadleaf weeds. Studies have shown that both Fomesafen and Acifluorfen can achieve high control rates for weeds such as pigweed and prickly sida.[4] For example, at 7 days after treatment, both herbicides provided 69% to 79% control of pigweed.[4] In some instances, Acifluorfen has shown slightly better initial control of certain weeds like prickly sida.[4] However, the choice between the two may depend on the specific weed spectrum present in the field.
Impact on Soybean Yield
Despite the visible injury, multiple studies have concluded that the application of Fomesafen or Acifluorfen at labeled rates does not typically result in a significant loss of soybean yield.[1][5][6] The temporary setback in growth and canopy development is often compensated for later in the season, with no ultimate negative impact on the final harvest.[5][6]
Data Presentation
Table 1: Comparative Soybean Injury (%) at Different Growth Stages
| Herbicide | Growth Stage | 2015 Injury (%)[1] | 2017 Injury (%)[1] |
| Fomesafen | R1 | < 6.3 | 10.0 |
| R3 | < 6.3 | < 5.0 | |
| R5 | < 6.3 | < 5.0 | |
| Acifluorfen | R1 | < 6.3 | 30.0 |
| R3 | < 6.3 | 14.0 | |
| R5 | < 6.3 | 13.0 |
Table 2: Efficacy of Fomesafen and Acifluorfen on Select Broadleaf Weeds
| Herbicide | Weed Species | Control (%) | Days After Treatment |
| Fomesafen | Pigweed | 69 - 79[4] | 7 |
| Prickly Sida | Similar to Acifluorfen[4] | 7 | |
| Acifluorfen | Pigweed | 69 - 79[4] | 7 |
| Prickly Sida | 83[4] | 7 |
Table 3: Impact on Soybean Canopy and Yield
| Herbicide | Impact on 80% Groundcover | Impact on Yield |
| Fomesafen | 4-day delay[6] | No significant loss[1][5][6] |
| Acifluorfen | 5-day delay[6] | No significant loss[1][5][6] |
Experimental Protocols
A generalized experimental protocol for the comparative evaluation of Fomesafen and Acifluorfen on soybean can be outlined as follows:
1. Experimental Design: The study should be conducted as a randomized complete block design with multiple replications (typically four). Treatments should include a non-treated weedy check, a weed-free check (maintained by hand weeding), and various rates of this compound and Acifluorfen applied at different soybean growth stages (e.g., V2-V3, R1, R3, R5).
2. Plot Establishment: Soybean varieties suitable for the local agro-climatic conditions should be planted. Plot sizes should be adequate to minimize edge effects and allow for representative sampling.
3. Herbicide Application: Herbicides should be applied using a calibrated backpack or tractor-mounted sprayer delivering a specified volume of spray solution (e.g., 200-400 L/ha) at a constant pressure to ensure uniform coverage.[6] Applications should be made at the designated soybean growth stages.
4. Data Collection:
-
Soybean Injury: Visual assessment of phytotoxicity should be conducted at regular intervals (e.g., 7, 14, and 28 days after treatment) using a scale of 0% (no injury) to 100% (plant death).[7]
-
Weed Control Efficacy: Weed density and biomass should be determined for each weed species present in the plots at specified intervals after herbicide application. Efficacy is typically expressed as a percentage reduction compared to the weedy check.
-
Soybean Growth Parameters: Plant height, number of nodes, and canopy closure can be measured at various time points to assess the impact of the herbicides on crop development.
-
Yield and Yield Components: At maturity, a predetermined area from the center of each plot should be harvested to determine soybean grain yield. Yield components such as the number of pods per plant, seeds per pod, and 100-seed weight can also be recorded.
5. Statistical Analysis: All collected data should be subjected to analysis of variance (ANOVA). Mean separation tests (e.g., Fisher's Protected LSD) should be used to determine significant differences between treatment means at a specified probability level (e.g., P ≤ 0.05).
Mandatory Visualizations
Caption: Signaling pathway of PPO-inhibiting herbicides leading to cell death.
References
- 1. Soybean Flower and Pod Response to Fomesafen, Acifluorfen, and Lactofen | Weed Technology | Cambridge Core [cambridge.org]
- 2. Fomesafen/Lactofen/Acifluorfen Injury | Soybean Diagnostic Key | NC State [diagnosis.ces.ncsu.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. mssoy.org [mssoy.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Performance of Post-Emergence Herbicides for Weed Control and Soybean Yield in Thailand [mdpi.com]
A Comparative Guide to HPLC and ELISA Methods for Fomesafen Sodium Detection
For researchers, scientists, and professionals in drug development, the accurate and efficient detection of Fomesafen (B1673529) sodium, a selective herbicide, is critical for environmental monitoring, food safety, and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two prominent analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to aid in the selection of the most suitable technique for specific analytical needs.
Methodology Overview
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. For Fomesafen sodium analysis, a common approach involves extraction of the analyte from the sample matrix, followed by separation on a C18 column and detection using an ultraviolet (UV) detector.[1][2]
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For Fomesafen, an indirect competitive ELISA (ic-ELISA) has been developed.[3][4] This method relies on the competition between Fomesafen in the sample and a Fomesafen-protein conjugate for binding to a specific monoclonal antibody.
Quantitative Performance Comparison
The performance of HPLC and ELISA methods for this compound detection can be evaluated based on several key parameters. The following table summarizes the available quantitative data for each method.
| Performance Parameter | HPLC Method | Indirect Competitive ELISA (ic-ELISA) |
| Limit of Quantitation (LOQ) | 0.1 µg/L (ppb) in water | Not explicitly stated, but the linear range suggests a low ng/mL LOQ. |
| Linear Range | 0.05 µg/mL to 10 µg/mL | 0.08 - 28.86 ng/mL |
| IC50 Value | Not Applicable | 1.56 ± 0.24 ng/mL[3][4] |
| Mean Recovery | 87.5% to 102.5% in various crops[2] | Not explicitly stated in the provided abstract. |
| Precision (CV%) | 0.6% to 7.7% in various crops[2] | Not explicitly stated in the provided abstract. |
| Specificity | High, based on retention time and UV spectrum | High, due to the specific monoclonal antibody used. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol for Fomesafen in Water
This protocol is adapted from a method for the determination of Fomesafen residues in drinking and surface water sources.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
A measured volume of water (e.g., 500 mL) is passed through a C18 liquid-solid extraction disk.
-
The Fomesafen residue is eluted from the disk using methanol (B129727).
-
The methanol eluate is evaporated to dryness.
-
The residue is re-dissolved in the acetonitrile (B52724)/water mobile phase for analysis.
2. HPLC System and Conditions
-
Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water with potassium nitrate, adjusted to pH 3 with phosphoric acid.[1] A typical gradient might be used to ensure good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 290 nm.[1]
-
Injection Volume: A fixed volume, for example, 250 µL.
3. Calibration
-
Prepare a series of calibration standards of Fomesafen in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area versus concentration.
4. Analysis
-
Inject the prepared sample extract into the HPLC system.
-
Identify the Fomesafen peak based on its retention time compared to the standard.
-
Quantify the amount of Fomesafen in the sample by comparing its peak area to the calibration curve.
Indirect Competitive ELISA (ic-ELISA) Protocol for Fomesafen
This protocol is based on a recently developed immunoassay for the rapid detection of Fomesafen.[3][4]
1. Reagent Preparation
-
Coating Antigen: A Fomesafen-protein conjugate is diluted in a coating buffer.
-
Monoclonal Antibody (mAb): A specific anti-Fomesafen mAb is diluted in an appropriate buffer.
-
Standard/Sample: Prepare a series of Fomesafen standards and the samples to be tested.
-
Enzyme-Conjugated Secondary Antibody: An enzyme-labeled antibody that binds to the primary mAb.
-
Substrate: A chemical that reacts with the enzyme to produce a measurable signal.
-
Stopping Solution: A solution to stop the enzyme-substrate reaction.
2. ELISA Procedure
-
Coating: A microtiter plate is coated with the coating antigen and incubated.
-
Washing: The plate is washed to remove any unbound antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competitive Reaction: The Fomesafen standard or sample is mixed with the anti-Fomesafen mAb and added to the wells. During incubation, Fomesafen in the sample competes with the coated Fomesafen-protein conjugate for binding to the limited amount of mAb.
-
Washing: The plate is washed to remove unbound antibodies and Fomesafen.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to the wells and binds to the primary mAb that is bound to the plate.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: The substrate solution is added, and the plate is incubated to allow the color to develop. The amount of color is inversely proportional to the concentration of Fomesafen in the sample.
-
Stopping the Reaction: The stopping solution is added to halt the color development.
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength.
3. Data Analysis
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the Fomesafen standards.
-
The concentration of Fomesafen in the samples is determined by interpolating their absorbance values from the standard curve.
Methodology Workflows
Caption: Workflow of the HPLC method for this compound detection.
Caption: Workflow of the indirect competitive ELISA for Fomesafen detection.
Logical Comparison of HPLC and ELISA
The choice between HPLC and ELISA for this compound detection depends on various factors, including the required sensitivity, sample throughput, cost, and the availability of specialized equipment and personnel.
References
- 1. origene.com [origene.com]
- 2. Current trends in immunoassay-based kits for pesticide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational hapten design, monoclonal antibody preparation, and immunoassays development for rapid detection of fomesafen in agricultural products and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
Efficacy comparison of Fomesafen sodium and Lactofen for Palmer amaranth control
A Comparative Guide for Researchers and Weed Science Professionals
The proliferation of herbicide-resistant Palmer amaranth (B1665344) (Amaranthus palmeri) presents a significant challenge to agricultural productivity. Among the chemical control options, protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides, such as fomesafen (B1673529) sodium and lactofen (B128664), are crucial tools. This guide provides a detailed comparison of the efficacy of these two active ingredients, supported by experimental data, to aid researchers and weed management specialists in making informed decisions.
Comparative Efficacy Data
The following tables summarize quantitative data from various studies, offering a comparative view of fomesafen sodium and lactofen efficacy on Palmer amaranth under different conditions. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, application rates, and the resistance profiles of Palmer amaranth populations.
Table 1: Post-emergence Control of Palmer Amaranth with this compound and Lactofen
| Herbicide | Application Rate (g ai/ha) | Palmer Amaranth Size | % Control (Days After Treatment) | Palmer Amaranth Population | Reference |
| Fomesafen | 420 | - | 95% (8 DAT) | Sensitive | [1] |
| 420 | - | 46% (8 DAT) | Suspected Resistant | [1] | |
| 200 | 30 cm | ~80% (at 50 DAP) | Not Specified | [2] | |
| 360 | 30 cm | ~80% (at 50 DAP) | Not Specified | [2] | |
| 280-840 | Not Specified | Similar to standard treatments | Not Specified | [2] | |
| Lactofen | 219 | - | 85% (8 DAT) | Sensitive | [1] |
| 219 | - | 34% (8 DAT) | Suspected Resistant | [1] | |
| Not Specified | 5-10 cm | 92% | Not Specified | [3] | |
| Not Specified | 15-20 cm | 48% | Not Specified | [3] | |
| Not Specified | 15 cm | 68-77% (7 DAT), 56-62% (28 DAT) | Not Specified | [3] |
DAT: Days After Treatment, DAP: Days After Planting, g ai/ha: grams of active ingredient per hectare.
Experimental Protocols
To ensure the validity and reproducibility of herbicide efficacy studies, a standardized experimental protocol is essential. The following outlines a typical methodology for conducting field trials to evaluate herbicides for Palmer amaranth control.
Generalized Experimental Protocol for Herbicide Efficacy Trials
-
Site Selection and Preparation:
-
Select a field with a known and uniform infestation of Palmer amaranth.
-
Conduct a baseline soil analysis to characterize soil type, organic matter content, and pH.
-
Prepare the seedbed according to standard agronomic practices for the intended crop.
-
-
Experimental Design:
-
Employ a randomized complete block design (RCBD) with a minimum of four replications to account for field variability.
-
Individual plots should be of a sufficient size (e.g., 3 meters by 9 meters) to allow for accurate application and assessment while minimizing edge effects.
-
Include an untreated control and a standard commercial herbicide treatment for comparison.
-
-
Herbicide Application:
-
Calibrate spray equipment to ensure accurate and uniform application of the desired herbicide rates.
-
Applications are typically made using a CO2-pressurized backpack sprayer equipped with flat-fan nozzles.[4]
-
Record environmental conditions at the time of application, including temperature, relative humidity, wind speed, and soil moisture.
-
Apply herbicides at defined weed growth stages (e.g., 5-10 cm height) as specified in the study objectives.
-
-
Data Collection:
-
Weed Control: Visually assess Palmer amaranth control at specified intervals (e.g., 7, 14, 21, and 28 days after treatment) using a scale of 0% (no control) to 100% (complete death of the weed).[4]
-
Crop Injury: Visually assess crop injury at the same intervals as weed control ratings, noting any stunting, chlorosis, or necrosis.
-
Crop Yield: Harvest the crop from the center rows of each plot to determine the impact of weed control on yield.
-
-
Statistical Analysis:
-
Subject the collected data to Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Fisher's Protected LSD) to identify significant differences between treatment means at a specified probability level (e.g., p ≤ 0.05).
-
Visualizing the Science
Mechanism of Action: PPO-Inhibiting Herbicides
This compound and lactofen belong to the PPO-inhibiting class of herbicides (WSSA Group 14).[5] Their mode of action involves the inhibition of the protoporphyrinogen oxidase enzyme, which is critical for chlorophyll (B73375) and heme biosynthesis in plants.[5][6] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen.[7][8] These reactive oxygen species cause rapid lipid peroxidation and cell membrane disruption, leading to cell leakage, necrosis, and ultimately, plant death.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Droplet size impact on lactofen and acifluorfen efficacy for Palmer amaranth (Amaranthus palmeri) control | Weed Technology | Cambridge Core [cambridge.org]
- 4. cotton.org [cotton.org]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 7. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]
- 8. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
A Comparative Toxicity Assessment of Fomesafen Sodium and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of the herbicide Fomesafen sodium and its primary degradation products. The information is compiled from regulatory assessments and scientific studies to support research and development activities. While comprehensive data is available for the parent compound, quantitative toxicity data for its degradation products are limited. This document summarizes the existing knowledge and clearly identifies data gaps.
Overview of this compound and its Degradation
This compound is a selective herbicide used for the control of broadleaf weeds.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which is crucial for chlorophyll (B73375) biosynthesis in plants.[2] In the environment, this compound degrades primarily through microbial activity in the soil. The rate of degradation is significantly faster under anaerobic conditions.
The main degradation products identified in environmental fate studies are:
-
Fomesafen Amine: 5-[2-chloro-α,α,α-trifluoro-p-tolyloxy]-N-methylsulphonyl-panthranilamide
-
Fomesafen Amino Acid: 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy) anthranilic acid
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound.
Table 1: Acute Toxicity of this compound
| Endpoint | Species | Value | Classification |
| Oral LD50 | Rat | 1250 mg/kg | Moderately Toxic[2] |
| Dermal LD50 | Rabbit | >1000 mg/kg | Low Toxicity |
| Inhalation LC50 (4h) | Rat | >4.97 mg/L | Low Toxicity |
Table 2: Chronic Toxicity and Other Endpoints for this compound
| Study Type | Species | NOAEL | LOAEL | Key Effects Observed |
| 2-Year Chronic/Carcinogenicity | Rat | 5 mg/kg/day | - | Liver and hematological effects[4] |
| 18-Month Carcinogenicity | Mouse | 1 mg/kg/day | - | Liver tumors (considered not relevant to humans) |
| 6-Month Oral | Dog | 1 mg/kg/day | 25 mg/kg/day | Hematological effects |
| Developmental Toxicity | Rabbit | 2.5 mg/kg/day | - | No teratogenic effects |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest tested dose of a substance at which no adverse effect is found. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest dose at which an adverse effect is observed.
Toxicity of Degradation Products
Mechanism of Action and Signaling Pathways
Fomesafen's primary mechanism of toxicity in plants is the inhibition of protoporphyrinogen oxidase (PPO). This leads to an accumulation of protoporphyrin IX, a photosensitizing molecule that causes rapid cell membrane damage upon exposure to light. In mammals, the primary target organs for Fomesafen toxicity are the liver and the hematological system.[4][5] The specific signaling pathways leading to these effects in mammals are not fully elucidated in the available literature. Furthermore, there is no available information on whether the degradation products of Fomesafen interact with the PPO enzyme or affect other cellular signaling pathways.
dot
Caption: this compound Degradation Pathway.
Experimental Protocols
Detailed experimental protocols for the toxicity assessment of Fomesafen's degradation products are not publicly available. However, such studies would likely follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).
General Experimental Workflow for Acute Oral Toxicity (based on OECD Guideline 423)
dot
References
Validating the PPO Inhibition Assay for Screening New Herbicide Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protoporphyrinogen (B1215707) oxidase (PPO) inhibition assay with other herbicide screening methods. It includes detailed experimental protocols and supporting data to validate its use in identifying new herbicide candidates.
Introduction to PPO-Inhibiting Herbicides
Protoporphyrinogen oxidase (PPO) inhibitors are a crucial class of herbicides used to control a wide range of broadleaf weeds.[1][2] Their primary mechanism of action is the inhibition of the PPO enzyme, which is essential for the biosynthesis of both chlorophyll (B73375) and heme in plants.[2][3][4] This inhibition leads to the accumulation of protoporphyrinogen IX (PPGIX) in the cytoplasm.[3] In the presence of light and oxygen, PPGIX is converted to protoporphyrin IX (PPIX), a highly photodynamic molecule.[3][5] This accumulation of PPIX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and the destruction of cell membranes, ultimately leading to cell leakage, necrosis, and plant death.[1][3][5] The visual symptoms on treated plants, such as chlorosis, desiccation, and necrosis, typically appear within one to three days.[1]
PPO Inhibition Signaling Pathway
The following diagram illustrates the biochemical pathway affected by PPO-inhibiting herbicides.
Experimental Protocol: In Vitro PPO Inhibition Assay
This spectrophotometric assay is a reliable method for determining the inhibitory potential of new chemical compounds on the PPO enzyme.
1. Preparation of Crude PPO Extract:
-
Homogenize fresh plant tissue (e.g., spinach or pea leaves) in a chilled extraction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 5% (w/v) PVPP).
-
Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C.
-
The resulting supernatant is the crude enzyme extract. Determine the protein concentration using a standard method like the Bradford assay.
2. PPO Activity Assay:
-
Set a spectrophotometer to a wavelength of 410 nm.
-
In a cuvette, combine 2.7 mL of assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0), 0.1 mL of the substrate solution (e.g., 50 mM catechol), and 0.1 mL of the crude PPO extract.
-
Immediately start recording the absorbance at 30-second intervals for 3-5 minutes. The rate of increase in absorbance is proportional to PPO activity.
3. PPO Inhibition Assay:
-
Prepare a range of concentrations for the candidate herbicide.
-
In separate cuvettes, mix 2.6 mL of assay buffer, 0.1 mL of the substrate solution, and 0.1 mL of the herbicide solution. Include a control with 0.1 mL of the solvent used for the herbicide.
-
Pre-incubate the mixtures for 5 minutes at room temperature.
-
Initiate the reaction by adding 0.1 mL of the crude PPO extract to each cuvette.
-
Monitor the change in absorbance as described for the PPO activity assay.
-
Calculate the percentage of inhibition for each herbicide concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Experimental Workflow
The following diagram outlines the workflow for the PPO inhibition assay.
Data Presentation: Comparison of PPO Inhibitors
The following table summarizes the inhibitory effects of several known PPO herbicides, providing a baseline for comparison with new candidates.
| Herbicide Family | Herbicide | Target Weeds | IC50 (µM) | Reference |
| Diphenylethers | Fomesafen | Broadleaf weeds | 0.05 - 0.2 | [6] |
| Diphenylethers | Acifluorfen | Broadleaf weeds | 0.1 - 0.5 | [6] |
| N-phenylphthalimides | Flumioxazin | Broadleaf weeds and some grasses | 0.02 - 0.1 | [2] |
| Triazolinones | Sulfentrazone | Broadleaf weeds and some grasses | 0.08 - 0.3 | [7] |
| Pyrimidinediones | Saflufenacil | Broadleaf weeds | 0.01 - 0.05 | [8] |
Note: IC50 values can vary depending on the plant species and experimental conditions.
Comparison with Alternative Screening Methods
While the PPO inhibition assay is a powerful tool, it is often used in conjunction with other screening methods for a comprehensive evaluation of herbicide candidates.
| Screening Method | Principle | Advantages | Disadvantages |
| PPO Inhibition Assay | In vitro enzymatic assay measuring the direct inhibition of the PPO enzyme. | High-throughput, rapid, cost-effective, provides direct information on the mechanism of action. | Does not account for factors like uptake, translocation, or metabolism in the whole plant. |
| Greenhouse Screening | Whole-plant bioassay where plants are treated with the herbicide candidate under controlled conditions.[6] | Provides data on herbicidal efficacy, selectivity, and symptomology in a whole-plant system. | Slower, more resource-intensive, and results can be influenced by environmental factors. |
| Molecular Docking & Virtual Screening | Computational methods to predict the binding affinity of candidate molecules to the PPO enzyme's active site.[9] | Very high-throughput, cost-effective for initial screening of large compound libraries. | Predictions require experimental validation; may not accurately reflect real-world interactions. |
| Target-Site Mutation Assays | DNA-based assays to detect known resistance-conferring mutations in the PPO gene.[10][11] | Useful for studying herbicide resistance and developing herbicides effective against resistant biotypes. | Only applicable for known resistance mechanisms; not a primary screening tool for new chemistries. |
Conclusion
The PPO inhibition assay is a robust and efficient primary screening method for the discovery of new herbicide candidates targeting the PPO enzyme. Its high-throughput nature and direct mechanistic readout make it an invaluable tool for initial validation. For a comprehensive assessment, the in vitro data should be complemented with whole-plant greenhouse trials to evaluate factors such as efficacy, selectivity, and metabolism. The integration of computational and molecular techniques can further refine the herbicide discovery and development process.
References
- 1. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Genetic variation associated with PPO-inhibiting herbicide tolerance in sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genotypingcenter.com [genotypingcenter.com]
- 11. Item - Characterization of protoporphyrinogen oxidase (PPO) herbicide resistance in tall waterhemp (Amaranthus tuberculatus) - Purdue University Graduate School - Figshare [hammer.purdue.edu]
A comparative analysis of Fomesafen sodium persistence in different soil types.
A comprehensive guide for researchers on the environmental fate of the herbicide Fomesafen (B1673529), detailing its persistence across various soil types and the methodologies for its assessment.
Fomesafen sodium, a widely used herbicide for broadleaf weed control, exhibits variable persistence in the soil environment, a critical factor influencing its efficacy, potential for crop carryover, and environmental risk. This guide provides a comparative analysis of fomesafen's persistence in different soil matrices, supported by experimental data and detailed methodologies for its evaluation.
Comparative Persistence of Fomesafen in Different Soil Types
The persistence of fomesafen in soil, often quantified by its half-life (DT50), is significantly influenced by soil properties such as organic matter content, pH, clay content, and microbial activity.[1][2] The following table summarizes a collection of experimental findings on fomesafen's half-life in various soil types under different conditions.
| Soil Type | Tillage System/Condition | Half-life (DT50) in days | Key Influencing Factors | Reference |
| Red-Yellow Argisol | No-till | 60 - 71 | Higher organic matter content, leading to less leaching. | [3][4] |
| Red-Yellow Argisol | Conventional till | 99 - 114 | Lower organic matter in the surface layer compared to no-till. | [3][4] |
| Red-Yellow Latosol | Not specified | More pronounced leaching | Lower organic matter and high pH. | [3][4] |
| Cecil sandy loam | Bare ground (1x rate) | 47 | Lower pH and higher clay content lead to greater adsorption.[1][5] | [1][5] |
| Cecil sandy loam | Bare ground (2x rate) | 34 | Higher application rate can sometimes lead to faster initial dissipation. | [1][5] |
| Tifton loamy sand | Bare ground (1x rate) | 6 | Lower organic matter and clay content.[1][5] | [1][5] |
| Tifton loamy sand | Bare ground (2x rate) | 4 | Faster dissipation in soils with lower adsorption capacity. | [1][5] |
| Tifton loamy sand | Under LDPE mulch | 80 - 128 (in lab incubation) | Reduced photolysis, volatility, leaching, and surface runoff.[1][6] | [6] |
| Northern aerobic soils | Not specified | Approximately 365 | Aerobic conditions can support microbial degradation, but other factors cause persistence. | [7] |
| Southern anaerobic soils | Not specified | Less than 35 | Rapid degradation under anaerobic conditions.[7][8] | [7][8] |
| Various (NC, IL, MS, AR, AL, TX, LA, SD, MN, KY, IA, MO) | Field dissipation | 50 - 150 | Moderately persistent to persistent under actual use conditions.[9][10] | [9][10] |
Factors Influencing Fomesafen Persistence
Several key factors interact to determine the persistence of fomesafen in the soil environment:
-
Soil Organic Matter (SOM): Higher SOM content generally leads to increased adsorption of fomesafen, which can reduce its availability for leaching and microbial degradation, thus potentially increasing its persistence.[3][11]
-
Soil pH: Fomesafen is a weak acid, and its ionization is pH-dependent.[8] At higher pH, it is more anionic and thus more mobile and potentially more available for degradation, although the relationship can be complex.[3][11]
-
Soil Texture: The clay content of soil influences adsorption. Soils with higher clay content tend to adsorb more fomesafen, reducing its mobility.[1][5]
-
Microbial Activity: The primary mechanism for fomesafen degradation in soil is microbial metabolism.[2][12] Conditions that favor microbial activity, such as adequate moisture, temperature, and organic matter, can enhance its breakdown.
-
Tillage Practices: No-till systems can lead to an accumulation of organic matter in the topsoil, which may initially increase fomesafen adsorption and persistence in that layer compared to conventional tillage.[3][4]
-
Environmental Conditions: Temperature and moisture are critical. Higher soil moisture and warmer temperatures generally accelerate microbial degradation.[6] Conversely, dry and cold conditions can prolong fomesafen's persistence.[11][13]
Experimental Protocols for Assessing Fomesafen Persistence
The following outlines a general methodology for conducting a soil persistence study of fomesafen, based on common practices cited in the literature.[3][14][15][16]
Soil Sample Collection and Preparation
-
Collect representative soil samples from the desired field locations.
-
Air-dry the soil samples and sieve them to remove large debris.
-
Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and cation exchange capacity.
Fomesafen Application and Incubation
-
Fortify a known mass of soil with a standard solution of this compound to achieve the desired concentration.
-
Thoroughly mix the fortified soil to ensure uniform distribution.
-
Adjust the moisture content of the soil to a specific level (e.g., 75% of field capacity).
-
Incubate the soil samples in a controlled environment (e.g., incubator) at a constant temperature.
-
Collect subsamples at predetermined time intervals for analysis.
Fomesafen Extraction from Soil
-
Weigh a subsample of the incubated soil.
-
Extract fomesafen using an appropriate solvent system. A common method involves extraction with a mixture of methylene (B1212753) chloride and acidified water or with 1% hydrochloric acid in acetonitrile.[14][16]
-
The extraction process may be aided by techniques such as vortex mixing and sonication.[14]
Sample Cleanup and Analysis
-
Filter the extract to remove soil particles.
-
The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering co-extractives.[10][16]
-
Analyze the final extract for fomesafen concentration using a suitable analytical instrument. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are commonly used methods.[3][10][16]
Data Analysis
-
Plot the concentration of fomesafen remaining in the soil against time.
-
Determine the dissipation kinetics, which often follows first-order kinetics.
-
Calculate the half-life (DT50) of fomesafen in the specific soil under the tested conditions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-based study on fomesafen persistence in soil.
Caption: Experimental workflow for assessing fomesafen persistence in soil.
References
- 1. Adsorption, desorption and persistence of fomesafen in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. Mobility and persistence of the herbicide fomesafen in soils cultivated with bean plants using SLE/LTP and HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asacim.org.ar [asacim.org.ar]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Herbicide Carryover and Crop Rotation to Corn | Crop Science US [cropscience.bayer.us]
- 12. researchgate.net [researchgate.net]
- 13. Fomesafen Carryover to Corn | Integrated Crop Management [crops.extension.iastate.edu]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. plantarchives.org [plantarchives.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
Unlocking Enhanced Weed Management: A Comparative Guide to the Synergistic Effects of Fomesafen Sodium with Other Herbicides
For researchers, scientists, and professionals in drug and herbicide development, this guide provides an objective comparison of Fomesafen sodium's synergistic effects when combined with other herbicides. Supported by experimental data, this document delves into the enhanced efficacy and underlying mechanisms of these herbicide combinations.
Fomesafen, a member of the diphenyl ether class of herbicides, functions by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. This inhibition disrupts chlorophyll (B73375) and heme biosynthesis, leading to a build-up of protoporphyrin IX.[1][2] In the presence of light, this compound generates reactive oxygen species (ROS), causing rapid lipid peroxidation and degradation of plant cell membranes.[1][2] While effective on its own for controlling broadleaf weeds, tank-mixing Fomesafen with other herbicides can broaden the spectrum of controlled weeds, increase the speed of action, and help manage herbicide resistance. This guide explores the synergistic and additive interactions of Fomesafen with key herbicides, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.
Comparative Performance of Fomesafen Tank-Mixes
The efficacy of Fomesafen in combination with other herbicides has been demonstrated in various studies against a range of problematic weeds. The following tables summarize the quantitative data from field experiments, showcasing the enhanced weed control achieved through these synergistic and additive interactions. The synergistic or antagonistic nature of the interactions is often determined using Colby's method.
Fomesafen in Combination with ACCase Inhibitors (Clethodim and Fluazifop-p-butyl)
Tank-mixing Fomesafen with Acetyl-CoA carboxylase (ACCase) inhibitors like clethodim (B606718) and fluazifop-p-butyl (B166164) has shown significant benefits in controlling both broadleaf and grass weeds.
| Target Weed Species | Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control (%) | Source |
| Rottboellia cochinchinensis | Fomesafen + Fluazifop-p-butyl | 187.5 + 125 | Most efficient control | [3] |
| Rottboellia cochinchinensis | Fomesafen + Clethodim | 187.5 + 118 | Most efficient control | [3] |
| Mixed Weeds | Fomesafen + Fluazifop-p-butyl | 130 + 130 | 99.2 | [4] |
| Mixed Weeds | Fomesafen + Fluazifop-p-butyl | 220 + 220 | 99.6 | [4] |
| Mixed Weeds | Fomesafen + Fluazifop-p-butyl | 250 | Effective Control | [5] |
| Mixed Weeds | Fomesafen + Fluazifop-p-butyl | 312.5 | Effective Control | [5] |
Fomesafen in Combination with Glufosinate
The combination of Fomesafen with glufosinate, a glutamine synthetase inhibitor, has been investigated for the control of various weed species, including those resistant to other herbicides.
| Target Weed Species | Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control (%) | Source |
| PPO-susceptible Palmer amaranth | Glufosinate + Fomesafen product | - | ≥ 96 | [6][7] |
| Large crabgrass (30 cm) | Glufosinate + Fomesafen product | - | Improved control | [6][7] |
| Barnyardgrass | Glufosinate + Fomesafen product | - | Negligible effect | [6][7] |
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key experiments used to evaluate the synergistic effects of Fomesafen combinations.
Protocol for Evaluating Herbicide Synergy using Colby's Method
This protocol outlines the steps to determine whether the combination of two herbicides results in a synergistic, additive, or antagonistic effect.
1. Experimental Design:
-
Establish a randomized complete block design with a sufficient number of replications (typically 3-4).
-
Treatments should include:
-
Untreated control.
-
Herbicide A applied alone at rate 'x'.
-
Herbicide B applied alone at rate 'y'.
-
A tank mix of Herbicide A at rate 'x' + Herbicide B at rate 'y'.
-
2. Data Collection:
-
At a predetermined time after treatment (e.g., 14, 21, or 28 days), visually assess the percent weed control for each plot compared to the untreated control. Alternatively, measure weed biomass (fresh or dry weight).
3. Calculation of Expected Response (E) using Colby's Formula:
-
The formula is: E = X + Y - (XY/100)
-
Where X is the percent inhibition by herbicide A at rate 'x'.
-
And Y is the percent inhibition by herbicide B at rate 'y'.
-
4. Interpretation of Results:
-
Synergism: If the observed response of the combination is significantly greater than the expected value (E).
-
Antagonism: If the observed response of the combination is significantly less than the expected value (E).
-
Additive Effect: If the observed response of the combination is not significantly different from the expected value (E).[8][9][10]
Protocol for Spectrophotometric Determination of Chlorophyll Content
This method is used to quantify the impact of herbicide treatments on the photosynthetic capacity of plants.
1. Sample Preparation:
-
Collect a known weight (e.g., 100 mg) of fresh leaf tissue from both treated and untreated plants.
-
Homogenize the tissue in 10 mL of 80% acetone (B3395972).
-
Centrifuge the homogenate at 5000 rpm for 10 minutes.
2. Spectrophotometric Measurement:
-
Use a spectrophotometer to measure the absorbance of the supernatant at 645 nm and 663 nm, using 80% acetone as a blank.[11][12]
3. Calculation of Chlorophyll Content:
-
Use the following equations to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll (in mg/g fresh weight):
-
Chlorophyll a (mg/g) = [12.7(A663) – 2.69(A645)] × (V/1000 × W)
-
Chlorophyll b (mg/g) = [22.9(A645) – 4.68(A663)] × (V/1000 × W)
-
Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × (V/1000 × W)
-
Where A is the absorbance at the respective wavelength, V is the final volume of the acetone extract (in mL), and W is the fresh weight of the leaf tissue (in g).
-
Protocol for Lipid Peroxidation Assay (MDA Content)
This assay measures the extent of cell membrane damage caused by herbicide-induced oxidative stress by quantifying malondialdehyde (MDA), a product of lipid peroxidation.
1. Sample Preparation:
-
Homogenize a known weight (e.g., 0.5 g) of plant tissue in 5 mL of 0.1% trichloroacetic acid (TCA).
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes.[13][14]
2. Reaction and Measurement:
-
Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Heat the mixture at 95°C for 30 minutes, then quickly cool in an ice bath.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.[13][14]
3. Calculation of MDA Content:
-
Calculate the MDA concentration using the Beer-Lambert equation:
-
MDA (µmol/g FW) = [(A532 - A600) / ε] × (V/W)
-
Where ε is the specific extinction coefficient for MDA (155 mM⁻¹ cm⁻¹), V is the volume of the extraction buffer, and W is the fresh weight of the tissue.
-
Signaling Pathways and Experimental Workflows
The synergistic effects of Fomesafen with other herbicides are primarily rooted in the amplification of oxidative stress. The following diagrams, created using the DOT language, illustrate the mechanism of action and a typical experimental workflow for evaluating herbicide synergy.
Caption: Mechanism of action of Fomesafen leading to weed cell death.
Caption: Proposed synergistic interaction pathway of Fomesafen with a partner herbicide.
Caption: Workflow for assessing the synergistic effects of herbicide combinations.
References
- 1. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 3. researchgate.net [researchgate.net]
- 4. epubs.icar.org.in [epubs.icar.org.in]
- 5. isws.org.in [isws.org.in]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. ncwss.org [ncwss.org]
- 9. AU2016200567B1 - A synergistic herbicidal composition and the method of controlling the growth of undesired plants - Google Patents [patents.google.com]
- 10. newprairiepress.org [newprairiepress.org]
- 11. prometheusprotocols.net [prometheusprotocols.net]
- 12. participants.wepal.nl [participants.wepal.nl]
- 13. plant-stress.weebly.com [plant-stress.weebly.com]
- 14. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
A Guide to Inter-Laboratory Comparison for the Analysis of Fomesafen Sodium in Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of Fomesafen sodium in certified reference materials (CRMs). It outlines established analytical methodologies, presents expected performance characteristics, and details the experimental protocols necessary for ensuring accurate and comparable results across different laboratories. Such comparisons are crucial for validating analytical methods, ensuring laboratory proficiency, and maintaining high standards of quality control in regulatory and research settings.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical laboratories.[1][2][3][4][5] They provide an objective means to assess the performance of individual laboratories by comparing their results for a specific analysis on the same homogeneous sample.[1][3] The primary goals of an ILC for this compound analysis include:
-
Performance Evaluation: To determine the proficiency of participating laboratories in accurately quantifying this compound.
-
Method Validation: To validate the analytical methods used for this compound analysis across a range of laboratory settings.
-
Identification of Methodological Issues: To identify potential biases or sources of error in analytical procedures.
-
Harmonization of Results: To promote consistency and comparability of analytical results among different laboratories.
Fomesafen is a selective herbicide used for the post-emergence control of broadleaf weeds in various crops.[6][7][8] Its analysis is critical for monitoring residues in food and the environment. Accurate quantification relies on robust analytical methods and the use of certified reference materials to ensure the traceability and reliability of measurements.
Analytical Methodologies for this compound
The primary analytical technique for the determination of Fomesafen is High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[6][9] The choice of detector and sample preparation method can vary depending on the matrix and the required sensitivity. Two common and validated methods are presented below as alternatives for an inter-laboratory comparison.
Method 1: HPLC with Diode Array Detection (DAD)
This method is widely accessible and suitable for routine analysis in many laboratories.[9] A modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction followed by HPLC-DAD analysis has been shown to be effective for the determination of Fomesafen in bean samples.[9]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmatory analysis.[10] The US Environmental Protection Agency (EPA) recognizes an LC-MS/MS method (Method GRM045.01A) as an adequate enforcement method for Fomesafen residues in crop commodities.[10]
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of the two selected analytical methods for Fomesafen analysis. These parameters are critical for comparing the methods' suitability for different analytical needs.
| Parameter | Method 1: HPLC-DAD (Modified QuEChERS) [9] | Method 2: LC-MS/MS (EPA Method GRM045.01A) [10] |
| Analyte | Fomesafen | Fomesafen |
| Matrix | Beans | Crop Commodities (e.g., Onions) |
| Extraction Technique | Acetonitrile (B52724) with 1% Acetic Acid (Modified QuEChERS) | 1% Hydrochloric Acid in Acetonitrile followed by SPE Cleanup |
| Limit of Detection (LOD) | 0.005 mg/kg | 0.004 - 0.005 ppm |
| Limit of Quantitation (LOQ) | Not explicitly stated, but detection limit is 0.005 mg/kg | 0.02 ppm (validated) |
| Recovery | 92.4% - 117.8% | 82% - 91% (in storage stability studies) |
| Relative Standard Deviation (RSD) | 0.35% - 4.36% | Not explicitly stated for inter-day/intra-day precision |
| Linear Range | 0.1 - 25 µg/mL | Not explicitly stated, but linearity data was adequate |
| Confirmatory Technique | UV-Vis Spectrum | Second ion transition monitoring |
Experimental Protocols
Detailed experimental protocols are essential for ensuring that all participating laboratories in an ILC perform the analysis under consistent conditions.
Certified Reference Material
A commercially available this compound certified reference material (CRM) should be used as the test sample. LGC Standards, for example, provides Fomesafen reference standards produced in accordance with ISO 17034. The CRM provider will supply a certificate of analysis specifying the certified concentration and its uncertainty.
Method 1: HPLC-DAD (Modified QuEChERS) Protocol[9]
-
Sample Preparation (CRM):
-
Accurately weigh a portion of the CRM to achieve a concentration within the linear range of the method upon reconstitution.
-
Dissolve the CRM in an appropriate solvent (e.g., acetonitrile) to create a stock solution.
-
Spike a blank matrix (e.g., organic bean flour) with the CRM stock solution to prepare the test sample.
-
-
Extraction:
-
Weigh 5 g of the homogenized spiked sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Vortex for 1 minute.
-
Add 1 g of NaCl and 4 g of anhydrous MgSO₄.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant.
-
Add 50 mg of PSA (primary secondary amine) and 50 mg of C18.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
-
HPLC-DAD Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 290 nm.
-
Quantification: Use an external standard calibration curve prepared from a Fomesafen analytical standard.
-
Method 2: LC-MS/MS (EPA Method GRM045.01A) Protocol[10]
-
Sample Preparation (CRM):
-
Prepare a spiked blank matrix sample using the CRM as described for Method 1.
-
-
Extraction:
-
Extract the sample with 1% hydrochloric acid in acetonitrile.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Subject an aliquot of the extract to SPE cleanup. The specific SPE cartridge and elution solvents will be as per the detailed EPA method.
-
-
LC-MS/MS Analysis:
-
LC Column: Appropriate for pesticide residue analysis (e.g., C18).
-
Mobile Phase: Gradient elution with solvents such as acetonitrile and water with additives like formic acid or ammonium (B1175870) formate.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.
-
MS/MS Transitions:
-
Primary (for quantification): m/z 436.8 → 195.0
-
Secondary (for confirmation): A second, specific ion transition should be monitored.
-
-
Quantification: Use an external standard calibration curve prepared from a Fomesafen analytical standard.
-
Visualization of Workflows and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow for the analytical methods and the logical flow of an inter-laboratory comparison.
Caption: Analytical workflow for this compound analysis using two distinct methods.
Caption: Logical flow of an inter-laboratory comparison study.
Conclusion
This guide provides a comprehensive overview for establishing an inter-laboratory comparison for the analysis of this compound in certified reference materials. By utilizing validated methods such as HPLC-DAD and LC-MS/MS, and adhering to detailed experimental protocols, participating laboratories can effectively assess and demonstrate their analytical proficiency. The successful implementation of such a comparison will ultimately contribute to the generation of high-quality, reliable, and comparable data for this important herbicide.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. fapas.com [fapas.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fomesafen (Ref: PP 021) [sitem.herts.ac.uk]
- 7. Fomesafen-sodium [sitem.herts.ac.uk]
- 8. qascf.com [qascf.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Fomesafen | CAS 72178-02-0 | LGC Standards [lgcstandards.com]
Unraveling Fomesafen Resistance: A Comparative Metabolic Analysis of Susceptible and Resistant Weeds
A deep dive into the metabolic strategies employed by resistant weed biotypes to overcome the herbicidal effects of Fomesafen (B1673529) sodium reveals a complex and efficient detoxification system. This guide provides a comparative analysis of the metabolic profiling of Fomesafen in susceptible and resistant weed populations, supported by experimental data and detailed methodologies for researchers and scientists in the field of drug development and crop protection.
Resistant weed biotypes exhibit a significantly enhanced metabolic capacity, primarily driven by the overexpression of key detoxification enzymes. This leads to the rapid conversion of the active Fomesafen molecule into non-toxic metabolites, preventing it from reaching its target site, the protoporphyrinogen (B1215707) oxidase (PPO) enzyme in the chloroplast. In contrast, susceptible plants lack this robust metabolic defense, leading to the accumulation of Fomesafen, inhibition of PPO, and subsequent cell death.
Quantitative Comparison of Fomesafen Metabolism
The metabolic superiority of resistant biotypes is evident in several key metrics, including the fold-resistance, the rate of herbicide metabolism, and the impact of enzyme inhibitors on herbicide efficacy.
| Parameter | Susceptible Biotype | Resistant Biotype | Reference |
| Fomesafen Resistance (Fold Increase) | 1x | 6x - 50.7x | [1][2] |
| Fomesafen Metabolism Rate | Lower | Significantly Higher | [1] |
| Survival after Fomesafen + P450 Inhibitor (Malathion) | N/A | Reduced by 67% | [3] |
| Biomass after Fomesafen + P450 Inhibitor (Malathion) | N/A | Reduced by 86% | [3] |
| Survival after Fomesafen + GST Inhibitor (NBD-Cl) | N/A | Reduced by 35% | [3] |
Metabolic Pathways of Fomesafen Detoxification
The primary mechanism of non-target-site resistance (NTSR) to Fomesafen in weeds involves its metabolic detoxification through two main phases. Phase I reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s), involve the hydroxylation or oxidation of the Fomesafen molecule. Phase II reactions, often mediated by glutathione (B108866) S-transferases (GSTs), involve the conjugation of the modified Fomesafen with glutathione, rendering it more water-soluble and readily sequestered or transported within the plant.
Experimental Protocols
A multi-pronged approach is employed to investigate and characterize Fomesafen resistance. This typically involves whole-plant bioassays, enzyme inhibitor studies, and advanced analytical techniques to quantify herbicide metabolism.
Whole-Plant Dose-Response Bioassay
This experiment determines the level of resistance in a weed population.
-
Plant Growth : Susceptible and potentially resistant weed seeds are germinated and grown in a controlled environment (e.g., greenhouse) to a specific growth stage (e.g., 3-4 leaf stage).
-
Herbicide Application : Plants are treated with a range of Fomesafen sodium concentrations, including a non-treated control.
-
Evaluation : Plant mortality or biomass reduction is assessed at a set time point after treatment (e.g., 21 days).
-
Data Analysis : The dose required to cause 50% growth reduction (GR₅₀) is calculated for both susceptible and resistant populations. The resistance index (RI) is determined by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
Investigation of Metabolic Resistance Using Enzyme Inhibitors
This protocol helps to identify the enzyme families responsible for herbicide metabolism.
-
Inhibitor Pre-treatment : Resistant plants are pre-treated with inhibitors of specific metabolic enzymes. For example, malathion (B1675926) or piperonyl butoxide (PBO) for cytochrome P450s, and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) for glutathione S-transferases.[1]
-
Herbicide Application : Following the inhibitor treatment, the plants are treated with this compound.
-
Assessment : The survival and biomass of the plants are compared to plants treated with Fomesafen alone. A significant increase in herbicide efficacy in the presence of an inhibitor indicates the involvement of that enzyme family in resistance.
Fomesafen Absorption and Metabolism Analysis via HPLC-MS/MS
This method quantifies the rate of herbicide uptake and breakdown.
-
Treatment : Resistant and susceptible plants are treated with a known concentration of Fomesafen.
-
Sample Collection : Leaf tissues are collected at various time points after treatment.
-
Extraction : Fomesafen and its metabolites are extracted from the plant tissue using an appropriate solvent.
-
Analysis : The extracts are analyzed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to separate and quantify the amounts of parent Fomesafen and its metabolites.
-
Comparison : The rates of absorption and metabolism are compared between the resistant and susceptible biotypes. Studies have shown no significant difference in the uptake of fomesafen between resistant and sensitive plants, but the metabolic rate is significantly higher in resistant plants.[1]
References
Safety Operating Guide
Proper Disposal of Fomesafen Sodium: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Fomesafen sodium must adhere to strict disposal procedures to ensure safety and regulatory compliance. Improper disposal of this pesticide is a violation of federal law.[1][2][3][4][5][6][7] This guide provides essential information on the proper management of this compound waste in a laboratory setting.
Key Disposal and Safety Recommendations
The following table summarizes crucial recommendations for the disposal and handling of this compound, derived from safety data sheets and regulatory information.
| Recommendation | Description | Source |
| Consult Authorities | For guidance on disposal of excess pesticide, spray mixture, or rinsate, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office.[2][3][5][6][7] | EPA, State Environmental Agencies |
| Pesticide Waste | Pesticide wastes are considered toxic and acutely hazardous.[3][5][6][7] Dispose of excess or unusable this compound at an approved waste disposal facility.[1][8] | Approved Waste Disposal Facility |
| Container Disposal | Do not reuse or refill empty containers.[1][3][4][5][6][7] Triple rinse or pressure rinse the container promptly after emptying.[1][3][4][5][7] The rinsate should be collected and disposed of as pesticide waste.[1][3][4][5][7] Puncture and dispose of the container in a sanitary landfill, or by other approved state and local procedures.[3][4][5] | Sanitary Landfill or approved local procedure |
| Spill Management | For small spills, use an inert absorbent material like sand or vermiculite.[1][8][9] For large spills, dike the area to prevent spreading.[1][8][9] Collect the absorbed material and place it in a compatible disposal container.[9] | Designated Chemical Waste Container |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves, protective eyewear, and lab coats, when handling this compound and its waste.[2] | Laboratory Safety Protocols |
| Environmental Precautions | Do not contaminate water, food, or feed by storage or disposal.[1][2][3][4][5][6][7][8][9] Prevent the entry of this compound into waterways, sewers, or confined areas.[10] | Environmental Health and Safety Guidelines |
Experimental Protocol: Handling and Disposal of this compound in a Laboratory Setting
This protocol outlines a hypothetical procedure for preparing a stock solution of this compound and the subsequent disposal of waste, reflecting best practices for laboratory safety.
Objective: To prepare a 10 mM stock solution of this compound for an in-vitro experiment and properly manage all generated waste.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask (e.g., 10 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Labeled waste containers for solid and liquid chemical waste
-
Inert absorbent material (e.g., vermiculite)
Procedure:
-
Preparation:
-
Don all required PPE.
-
Work within a certified chemical fume hood.
-
Tare the analytical balance with a piece of weighing paper.
-
Carefully weigh the desired amount of this compound powder.
-
Transfer the powder to the volumetric flask.
-
Add a portion of DMSO to the flask, cap, and vortex until the solid is completely dissolved.
-
Bring the solution to the final volume with DMSO and mix thoroughly.
-
-
Waste Segregation and Initial Disposal:
-
Solid Waste: Dispose of the weighing paper and any contaminated paper towels in a designated solid chemical waste container.
-
Liquid Waste: Any excess stock solution or rinsate from cleaning glassware should be collected in a labeled liquid chemical waste container. Do not pour this compound waste down the drain.[11]
-
Sharps: Dispose of used pipette tips in a designated sharps container.
-
-
Decontamination:
-
Wipe down the work area in the fume hood with an appropriate cleaning agent.
-
Clean any non-disposable equipment (e.g., spatula, glassware) thoroughly. Collect the initial rinsate as chemical waste.
-
-
Final Disposal:
-
Store the labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's hazardous waste disposal procedures, which typically involve pickup by a certified hazardous waste management company.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for this compound Waste Disposal.
References
- 1. redeagleinternational.com [redeagleinternational.com]
- 2. solerasd.com [solerasd.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. solerasd.com [solerasd.com]
- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 6. redeagleinternational.com [redeagleinternational.com]
- 7. redeagleinternational.com [redeagleinternational.com]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. cdms.telusagcg.com [cdms.telusagcg.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. echemi.com [echemi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Fomesafen Sodium
For laboratory professionals engaged in pivotal research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fomesafen sodium, a diphenylether herbicide. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
This compound can be harmful if swallowed, absorbed through the skin, or inhaled, and it is known to cause skin and eye irritation.[1][2][3] Long-term exposure has been associated with tumor development in laboratory animals.[2][3] Therefore, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE, compiled from multiple safety data sheets.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] To be used when there is a risk of splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves | Recommended materials include barrier laminate, nitrile rubber, neoprene rubber, or Viton.[5] Avoid leather or fabric gloves. Wash the outside of gloves before removal.[6][7] |
| Body Protection | Long-sleeved shirt and long pants or coveralls | Should be worn over a short-sleeved shirt and shorts.[5] Consider chemical-resistant coveralls for added protection. |
| Footwear | Chemical-resistant footwear plus socks | Pant legs should be worn outside of boots to prevent chemicals from entering.[8] |
| Respiratory Protection | NIOSH-approved respirator | Generally not required in well-ventilated areas.[1][6] However, if vapors or mists are generated, or for handling large quantities, a dust/mist filtering respirator (with any N, R, P, or HE filter) is necessary.[2][6][9] |
Operational Protocol: A Step-by-Step Approach to Safe Handling
To ensure a safe operational workflow, from preparation to disposal, the following procedural steps should be meticulously followed.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated.[5][6] Local exhaust ventilation may be necessary.[5]
-
Confirm that a fully functional eyewash station and safety shower are readily accessible.[1][5][6]
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Assemble all necessary PPE as outlined in the table above.
2. Handling and Use:
-
Don all required PPE before handling this compound.
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[2][6][9]
3. Post-Handling Procedures:
-
Remove PPE immediately after handling the product.[5]
-
Wash the outside of gloves before removing them.[2]
-
Remove any contaminated clothing immediately and wash it separately from other laundry using detergent and hot water.[5][6][9]
-
Clothing or other absorbent materials that have been heavily contaminated should be discarded.[2][5][6][9]
4. Emergency First Aid:
-
In Case of Eye Contact: Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes.[2][5][6][9] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[2][6][9] Seek medical attention.[2][5][6]
-
In Case of Skin Contact: Take off contaminated clothing immediately.[5][6][9] Rinse skin immediately with plenty of water for 15-20 minutes.[2][5][6][9] Seek medical advice.[2][5][6]
-
If Inhaled: Move the person to fresh air.[5][6][9] If the person is not breathing, call for emergency medical services and provide artificial respiration if possible.[5][6][9]
-
If Swallowed: Immediately call a poison control center or doctor for treatment advice.[2][5][6][9] Do not induce vomiting unless instructed to do so by a medical professional.[5][6][9]
Spill and Disposal Management
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Spill Response:
-
Small Spills: Absorb the spill with inert materials such as sand or vermiculite.[5][6] Place the material in a designated container for disposal.[5][6]
-
Large Spills: Dike the spill to prevent it from spreading.[6] Recover as much of the free liquid as possible.[6]
-
Clean the spill area thoroughly with water and a detergent.[1] Collect the contaminated water for disposal.[6]
Disposal Plan:
-
Dispose of this compound and any contaminated materials at an approved waste disposal facility.[5]
-
Improper disposal is a violation of federal law.[6]
-
Do not contaminate water, food, or feed by storage or disposal.[5][6]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Visualizing Safety Workflows
To further clarify the procedural steps and safety hierarchies, the following diagrams have been generated.
Caption: A workflow for the safe handling of this compound.
Caption: The hierarchy of controls for chemical safety.
References
- 1. solerasd.com [solerasd.com]
- 2. redeagleinternational.com [redeagleinternational.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. echemi.com [echemi.com]
- 5. cdms.telusagcg.com [cdms.telusagcg.com]
- 6. redeagleinternational.com [redeagleinternational.com]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 8. MSU Extension | Montana State University [apps.msuextension.org]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
